5,6-Dichloro-1H-benzimidazole
描述
Structure
3D Structure
属性
IUPAC Name |
5,6-dichloro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRDZAMUYMOJTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40215090 | |
| Record name | 5,6-Dichloro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666573 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6478-73-5 | |
| Record name | 5,6-Dichloro-1H-benzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006478735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6478-73-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326397 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6-Dichloro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-Dichlorobenzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,6-Dichlorobenzimidazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62J7FY37SD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 5,6-Dichloro-1H-benzimidazole: A Cornerstone Scaffold in Modern Drug Discovery
This guide provides a comprehensive technical overview of 5,6-dichloro-1H-benzimidazole, a pivotal heterocyclic compound in contemporary medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structure, synthesis, and significant applications of this versatile molecular scaffold.
Introduction: The Benzimidazole Privilege in Medicinal Chemistry
Benzimidazole, a bicyclic molecule formed from the fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets, making it a foundational element in the design of numerous therapeutic agents.[3] The addition of dichloro-substituents at the 5 and 6 positions of the benzene ring profoundly influences the molecule's electronic properties and binding interactions, enhancing its utility as a building block for potent and selective drugs. This guide will specifically explore the unique characteristics and strategic importance of this compound.
Part 1: Physicochemical and Structural Properties
The fundamental properties of a molecule are critical to its application in synthesis and drug design. This compound is a stable, solid compound under standard conditions.
Chemical Structure
The structure consists of a benzimidazole core with two chlorine atoms affixed to the 5th and 6th positions of the benzene ring.
Caption: Chemical structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties is presented in the table below. These values are essential for designing reaction conditions, formulation studies, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₂N₂ | [4] |
| Molecular Weight | 187.02 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| CAS Number | 6478-73-5 | [4] |
| Physical Form | Solid | [5] |
| Solubility | >28.1 µg/mL (at pH 7.4) | [4] |
Part 2: Analytical Characterization (Spectroscopy)
¹H NMR Spectroscopy (Expected)
In a solvent like DMSO-d₆, the following signals are anticipated:
-
N-H Proton: A broad singlet is expected in the region of δ 12.5-13.0 ppm.
-
Aromatic Protons: Due to the symmetrical substitution, two singlets are expected for the protons at the C4 and C7 positions on the benzene ring, likely appearing in the δ 7.5-7.8 ppm range.
-
C2-H Proton: A singlet for the proton on the imidazole ring (C2) is expected further downfield, typically in the δ 8.2-8.5 ppm region.[6]
¹³C NMR Spectroscopy (Expected)
The proton-decoupled ¹³C NMR spectrum is predicted to show distinct signals for the seven carbon atoms. Based on data from 5-chloro-1H-benzimidazole, the chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and nitrogen atoms.[6]
-
C2: ~143 ppm
-
C4/C7: ~115-125 ppm
-
C5/C6: ~120-130 ppm
-
C3a/C7a (bridgehead): ~135-145 ppm
Infrared (IR) Spectroscopy (Expected)
Key vibrational modes would include:
-
N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹.
-
C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹.
-
C=N and C=C Stretching: A series of bands in the 1500-1650 cm⁻¹ region, characteristic of the benzimidazole ring system.[7]
-
C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (Expected)
Electron ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak (M⁺).
-
Molecular Ion (M⁺): A characteristic isotopic cluster for two chlorine atoms at m/z 186 (M⁺), 188 (M+2), and 190 (M+4) with an approximate ratio of 9:6:1.[8]
-
Fragmentation: Common fragmentation patterns for benzimidazoles include the loss of HCN from the imidazole ring.
Part 3: Synthesis Protocol
The most established and widely used method for synthesizing benzimidazoles is the Phillips condensation . This reaction involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[9]
Reaction Principle: Phillips Condensation
For the synthesis of this compound, the specific precursors are 4,5-dichloro-1,2-phenylenediamine and formic acid. The reaction proceeds by initial formation of an N-formyl intermediate, followed by acid-catalyzed intramolecular cyclization and dehydration to yield the benzimidazole ring.
Caption: General workflow for the Phillips condensation synthesis.
Detailed Experimental Protocol
This protocol is adapted from established procedures for benzimidazole synthesis.[3][10]
Reagents and Materials:
-
4,5-Dichloro-1,2-phenylenediamine
-
Formic acid (90% or higher)
-
10% Sodium hydroxide (NaOH) solution
-
Decolorizing carbon (activated charcoal)
-
Round-bottomed flask
-
Water bath or heating mantle
-
Reflux condenser
-
Büchner funnel and vacuum flask
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottomed flask, combine 4,5-dichloro-1,2-phenylenediamine (e.g., 0.1 mol) with an excess of formic acid (e.g., 0.15 mol).
-
Causality Insight: Using an excess of formic acid ensures the complete conversion of the diamine starting material.[10]
-
-
Heating: Attach a reflux condenser and heat the mixture in a water bath at 100°C for 2-3 hours. The solution will darken as the reaction progresses.
-
Neutralization: After cooling the reaction mixture to room temperature, slowly add 10% NaOH solution with constant swirling until the mixture is just alkaline (test with litmus or pH paper). This step neutralizes the excess formic acid and precipitates the crude product.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with several portions of cold water to remove any residual salts.[3]
-
Purification by Recrystallization: a. Transfer the crude solid to a large beaker and add a suitable volume of water. Heat the suspension to boiling to dissolve the product. Use the minimum amount of boiling water necessary to achieve full dissolution. b. If the solution is colored, add a small amount of decolorizing carbon and digest at boiling for 10-15 minutes.[10] c. Perform a hot gravity filtration to remove the charcoal and any insoluble impurities. It is crucial to use a pre-heated funnel to prevent premature crystallization.[11] d. Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. e. Collect the purified white crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry at 100°C.[12]
Self-Validation: The purity of the final product should be assessed by measuring its melting point and comparing it with the literature value. Further characterization by NMR, IR, and MS should be performed to confirm the structure, matching against the expected spectral data.
Part 4: Applications in Drug Discovery
This compound is not typically a therapeutic agent itself but serves as a crucial intermediate in the synthesis of high-value pharmaceuticals. Its rigid structure and the electronic influence of the chloro-substituents make it an ideal starting point for building complex molecules with specific biological activities.
Case Study 1: Maribavir - An Antiviral Agent
This compound is a key intermediate in the synthesis of Maribavir, an antiviral drug used to treat post-transplant cytomegalovirus (CMV) infection.[13] Maribavir functions by inhibiting the UL97 protein kinase of CMV, which is essential for viral replication.[8] The synthesis involves the derivatization of the benzimidazole core, followed by glycosylation with a ribofuranose moiety.[8]
Case Study 2: BRAF Kinase Inhibitors for Cancer Therapy
Derivatives of 5,6-dichlorobenzimidazole have been designed and synthesized as potent inhibitors of both wild-type (WT) and mutant (V600E) BRAF kinases. The BRAF kinase is a critical component of the MAPK/ERK signaling pathway, which regulates cell proliferation and survival.[14] Mutations in BRAF, particularly the V600E mutation, lead to constitutive activation of this pathway and are a major driver in many cancers, including melanoma.
BRAF/MAPK Signaling Pathway and Inhibition:
Caption: Role of BRAF in the MAPK pathway and its inhibition.
The design strategy for these inhibitors involves creating molecules that can effectively occupy the ATP-binding pocket of the BRAF kinase domain. The dichlorobenzimidazole core provides a hydrophobic anchor that contributes to strong binding affinity, leading to the inhibition of downstream signaling and ultimately inducing apoptosis in cancer cells.
Conclusion
This compound is a molecule of significant strategic value in the field of drug discovery. Its robust chemical properties, well-defined synthesis, and its role as a privileged scaffold make it an indispensable tool for medicinal chemists. From potent antiviral agents like Maribavir to targeted cancer therapeutics like BRAF inhibitors, the derivatives of this compound continue to demonstrate immense therapeutic potential. This guide provides the foundational knowledge necessary for researchers to effectively utilize and innovate with this important chemical entity.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 苏州帕诺米克生物医药科技有限公司 BioDeep™ [landscape.biodeep.cn]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Diversity in the supramolecular interactions of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole with modified cyclodextrins: Implications for physicochemical properties and antiparasitic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. rsc.org [rsc.org]
- 14. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of the Benzimidazole Scaffold
An In-Depth Technical Guide to the Physicochemical Properties of 5,6-Dichloro-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a bicyclic molecule formed from the fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry.[1][2][3] Its structural resemblance to endogenous purines allows it to interact with a multitude of biological targets, making it a privileged structure in drug discovery.[4] Benzimidazole derivatives have led to the development of a wide array of pharmaceuticals with diverse therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][5][6]
Within this important class of compounds, this compound serves as a critical starting material and a key structural motif. The introduction of two chlorine atoms onto the benzene ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications can enhance binding affinity to target proteins and improve pharmacokinetic profiles. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering foundational knowledge essential for its application in research and drug development.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a molecule is fundamental to its successful application, from designing synthetic routes to formulating final drug products. The following sections detail the key physical, chemical, and structural characteristics of this compound.
Chemical Structure and Identifiers
The foundational identity of this compound is defined by its structural formula and standardized chemical identifiers.
Caption: Chemical structure of this compound.
Summary of Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | This compound | [7] |
| CAS Number | 6478-73-5 | [7][8] |
| Molecular Formula | C₇H₄Cl₂N₂ | [7][9] |
| Molecular Weight | 187.03 g/mol | [7][8] |
| Appearance | Solid, white to off-white crystalline powder | [9][10] |
| Melting Point | 206-208 °C; 240-242 °C | [8][9] |
| Boiling Point | 426.9 ± 25.0 °C at 760 mmHg (Predicted) | [8] |
| Aqueous Solubility | >28.1 µg/mL (at pH 7.4); Generally low | [7][9] |
| Organic Solvents | Soluble in DMSO, acetone; slightly better solubility in chloroform, dichloromethane | [9][10] |
| Stability | Stable under normal laboratory conditions | [9] |
| SMILES | C1=C2C(=CC(=C1Cl)Cl)N=CN2 | [7] |
| InChIKey | IPRDZAMUYMOJTA-UHFFFAOYSA-N | [7] |
Physical Properties
-
Melting Point: There is a notable variance in the reported melting point, with sources listing ranges of 206-208 °C and 240-242 °C.[8][9] This discrepancy may be attributable to differences in crystalline form (polymorphism) or purity of the analyzed samples. Researchers should consider this variability and verify the melting point of their specific batch.
-
Solubility: The compound exhibits low solubility in water, a characteristic common for benzimidazole derivatives with halogen substituents.[9] An experimental value indicates solubility is greater than 28.1 µg/mL at a physiological pH of 7.4.[7] Its solubility improves in organic solvents, particularly in weakly polar or non-polar solvents like chloroform and dichloromethane, as well as polar aprotic solvents such as DMSO and acetone.[9][10] This solubility profile is critical for selecting appropriate solvent systems for synthesis, purification, and biological assays.
Chemical Properties
-
Stability: this compound is a chemically stable compound under standard storage and experimental conditions.[9] However, like many aromatic heterocycles, it may be sensitive to strong oxidizing agents or extreme conditions of temperature and pH.
-
Reactivity: The benzimidazole ring is a versatile platform for further chemical modification. The imine nitrogen can be readily deprotonated and subsequently alkylated or acylated, a common strategy for synthesizing diverse libraries of derivatives.[2][11] This reactivity makes it an invaluable intermediate for creating novel compounds with potential therapeutic activities.[12]
Spectroscopic Data and Structural Characterization
Accurate characterization is essential for confirming the identity and purity of this compound. Standard spectroscopic techniques provide a detailed fingerprint of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural elucidation.[11][13][14]
-
¹H NMR: The spectrum is expected to show a characteristic broad singlet for the N-H proton, typically in the downfield region (e.g., 11-13 ppm in DMSO-d₆), although its position and appearance can vary with solvent and concentration due to proton exchange.[14] The aromatic region will display signals corresponding to the two protons on the benzene ring and the proton at the C2 position of the imidazole ring.
-
¹³C NMR: The spectrum will show distinct signals for the seven carbon atoms in the bicyclic system. The chemical shifts are influenced by the chlorine substituents and the nitrogen atoms.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and elemental composition. The calculated exact mass is 185.9751535 Da.[7] The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) that is a definitive indicator of the compound's identity.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. A characteristic broad absorption band corresponding to the N-H stretching vibration is expected in the region of 3000-3400 cm⁻¹. Other bands related to C=N, C=C, and C-Cl stretching will also be present in the fingerprint region.[14]
Experimental Protocols & Methodologies
The following protocols provide standardized, self-validating methodologies for the synthesis and characterization of this compound.
Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and analysis of this compound.
Protocol 1: Synthesis via Condensation
This protocol describes a common method for synthesizing benzimidazoles from o-phenylenediamines.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4,5-dichloro-o-phenylenediamine (1 equivalent) with formic acid (excess, ~5-10 equivalents), which acts as both reactant and solvent.
-
Condensation: Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. Slowly and carefully pour the acidic solution into a beaker of cold water or ice to precipitate the product.
-
Neutralization: Neutralize the solution by the dropwise addition of a base (e.g., ammonium hydroxide or sodium bicarbonate solution) until the pH is approximately 7. The crude product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual salts.
-
Purification: Dry the crude solid. Further purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
Protocol 2: Purity Assessment by HPLC
A reverse-phase HPLC method can be used to determine the purity of the synthesized compound.[15]
-
Column: C18 reverse-phase column (e.g., Newcrom R1).[15]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing an acidic modifier (e.g., 0.1% formic acid for MS compatibility or phosphoric acid).[15]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the benzimidazole chromophore absorbs strongly (e.g., 254 nm or 280 nm).
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute as necessary.
-
Analysis: Inject the sample and analyze the resulting chromatogram. Purity is determined by the area percentage of the main peak.
Protocol 3: Aqueous Solubility Determination (Shake-Flask Method)
This is a standard method for determining the thermodynamic solubility of a compound.
-
Preparation: Add an excess amount of this compound to a known volume of pH 7.4 phosphate buffer in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension at high speed to pellet the excess, undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
-
Calculation: Calculate the solubility in units such as µg/mL or µM.
Significance in Drug Discovery and Development
The this compound core is more than just a synthetic intermediate; it is a validated pharmacophore present in numerous biologically active molecules.
-
Anticancer Agents: Derivatives have been designed as potent inhibitors of key signaling proteins, such as BRAF kinase, which is implicated in various cancers.[11]
-
Antimicrobial Agents: The scaffold is utilized in the development of new antibacterial and antifungal compounds.[1][16]
-
Antiviral Research: It serves as a key intermediate in the synthesis of antiviral drugs like Maribavir, which is used to treat cytomegalovirus (CMV) infections.[12]
The physicochemical properties detailed in this guide are paramount to these applications. Lipophilicity, influenced by the chloro groups, affects membrane permeability and target engagement. Solubility dictates formulation strategies and bioavailability. Chemical stability is crucial for drug shelf-life and metabolism. By providing this foundational data and associated methodologies, this guide aims to empower researchers to fully leverage the potential of this compound in the ongoing quest for novel therapeutics.
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole - Wikipedia [en.wikipedia.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C7H4Cl2N2 | CID 331775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5,6-Dichloro-1H-benzo[d]imidazole-陕西莱特光电材料股份有限公司 [ltom.com]
- 9. This compound: Properties, Uses, Safety Data & Supplier Info | Buy High Purity Chemicals Online [quinoline-thiophene.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tdcommons.org [tdcommons.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Separation of 1H-Benzimidazole, 5,6-dichloro-1-ethyl-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]
A Technical Guide to 5,6-Dichloro-1H-benzimidazole: A Privileged Scaffold in Modern Drug Discovery
Abstract: 5,6-Dichloro-1H-benzimidazole is a halogenated heterocyclic aromatic compound that has emerged as a "privileged scaffold" in medicinal chemistry and drug development. Its unique structural and electronic properties, conferred by the fusion of a benzene and an imidazole ring with chlorine substituents, enable it to interact with a wide array of biological targets. This versatility has led to its incorporation into a multitude of therapeutic agents. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its core physicochemical properties, synthesis methodologies, and its significant applications in oncology, infectious diseases, and beyond. We delve into the mechanistic basis of its diverse biological activities and provide a representative experimental protocol for its synthesis, underscoring its importance as a foundational building block for novel therapeutics.
Physicochemical and Structural Characteristics
The benzimidazole core is a bicyclic system where a benzene ring is fused to the 4- and 5-positions of an imidazole ring.[1] The addition of two chlorine atoms at the 5- and 6-positions significantly modulates the molecule's electronic properties, lipophilicity, and binding interactions, enhancing its potency and selectivity for various biological targets.[2]
Table 1: Core Properties of this compound
| Property | Value | Source |
| CAS Number | 6478-73-5 | PubChem[3] |
| Molecular Formula | C₇H₄Cl₂N₂ | PubChem[3] |
| Molecular Weight | 187.02 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| Appearance | Solid | N/A |
| Melting Point | 206-208°C | Shaanxi Leitai Photovoltaic Materials Co., Ltd. |
| Solubility | >28.1 µg/mL (at pH 7.4) | PubChem[3] |
Synthesis Methodologies: Building the Core Scaffold
The primary and most established method for synthesizing the benzimidazole ring is the Phillips condensation. This reaction typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an aldehyde) under acidic or oxidative conditions.[4]
For this compound, the synthesis starts with 4,5-dichloro-o-phenylenediamine . A common and efficient approach involves reacting this diamine with an aldehyde, often in the presence of an oxidizing agent like sodium metabisulfite (Na₂S₂O₅), which facilitates the cyclization and subsequent aromatization to form the stable benzimidazole ring.[2][4]
Modern synthetic approaches frequently employ microwave-assisted synthesis to dramatically reduce reaction times—from hours to mere minutes—and improve yields, aligning with the principles of green chemistry.[4][5]
A Privileged Scaffold in Drug Discovery
The benzimidazole scaffold is renowned for its wide spectrum of pharmacological activities.[6] Its physicochemical attributes, including efficient hydrogen bond donating and accepting capabilities, potential for π-π stacking, and hydrophobic interactions, allow its derivatives to bind effectively with a diverse range of macromolecules.[7] The 5,6-dichloro substitution pattern has proven particularly effective in enhancing these interactions for several key therapeutic targets.
Anticancer Activity
Derivatives of 5,6-dichlorobenzimidazole have shown significant promise as anticancer agents. A key area of investigation is in the development of kinase inhibitors. For instance, novel series of 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles have been designed and synthesized to dually target both wild-type BRAF (BRAFWT) and its mutated form, BRAFV600E, which are critical in the MAPK signaling pathway that governs cell proliferation.[2] The hydrophobic nature of the 5,6-dichlorobenzimidazole moiety enhances binding within the allosteric hydrophobic back pocket of the kinase domain, leading to potent inhibition.[2] Some of these compounds have demonstrated impressive growth inhibitory activity across a range of cancer cell lines and can induce cell cycle arrest and apoptosis.[2]
Antimicrobial and Antiprotozoal Activity
The benzimidazole core is a cornerstone of many antimicrobial and anthelmintic drugs.[8] The 5,6-dichloro substitution has been leveraged to create potent agents against various pathogens.
-
Antibacterial/Antifungal: Derivatives have shown activity against bacterial strains like Staphylococcus aureus and fungal species.[4][9] The mechanism often involves the inhibition of crucial enzymes like dihydrofolate reductase (DHFR), which is essential for DNA synthesis in both microbial and cancer cells, providing a potential for dual-action drugs.[4][9]
-
Antiprotozoal: 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole has demonstrated leishmanicidal and trypanocidal activity.[10] Furthermore, 5,6-dichloro-2-(4-nitrobenzylthio)-benzimidazole has shown distinct activity against protozoa.[11]
Other Therapeutic Areas
The versatility of this scaffold extends to other important targets:
-
Androgen Receptor (AR) Antagonists: Certain 5,6-dichlorobenzimidazole derivatives have been developed as potent and selective AR antagonists, which are crucial in the treatment of prostate cancer.[12]
-
Urease Inhibition: Analogs have been synthesized as potent inhibitors of the urease enzyme, a key virulence factor in pathogens like Helicobacter pylori.[13]
Experimental Protocol: Synthesis of 2-Aryl-5,6-dichloro-1H-benzimidazole
This protocol describes a representative, microwave-assisted synthesis, a method valued for its efficiency and high yields.[4][5]
Objective: To synthesize a 2-aryl-5,6-dichloro-1H-benzimidazole derivative via a sodium metabisulfite-catalyzed condensation reaction.
Materials:
-
4,5-dichloro-o-phenylenediamine
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethanol (EtOH)
-
Microwave synthesizer
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 4,5-dichloro-o-phenylenediamine (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), and sodium metabisulfite (1.2 mmol).
-
Solvent Addition: Add ethanol (3-5 mL) to the vessel to dissolve/suspend the reactants.
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature (e.g., 120°C) for 10-20 minutes. The reaction progress should be monitored to avoid degradation. Causality Note: Microwave energy rapidly and uniformly heats the reaction, accelerating the condensation and cyclization steps far more efficiently than conventional heating.
-
Reaction Monitoring: After cooling, spot a small aliquot of the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., hexane:ethyl acetate) to check for the consumption of starting materials and the formation of the product. Self-Validation: The appearance of a new, single major spot with a different Rf value from the starting materials indicates a successful reaction.
-
Work-up and Isolation: Once the reaction is complete, cool the vessel to room temperature. Pour the mixture into cold water (20 mL). The crude product will often precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-aryl-5,6-dichloro-1H-benzimidazole.
-
Characterization: Confirm the structure of the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[3]
Conclusion and Future Perspectives
This compound represents a cornerstone scaffold in the field of medicinal chemistry. Its straightforward synthesis and the ease with which it can be functionalized at various positions have cemented its role as a vital starting point for generating diverse chemical libraries. The proven success of its derivatives as potent modulators of kinases, microbial enzymes, and other critical biological targets ensures its continued relevance. Future research will likely focus on developing novel derivatives with enhanced selectivity and improved pharmacokinetic profiles, further expanding the therapeutic reach of this remarkable molecular framework.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C7H4Cl2N2 | CID 331775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 9. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diversity in the supramolecular interactions of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole with modified cyclodextrins: Implications for physicochemical properties and antiparasitic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Technical Guide to the Spectroscopic Characterization of 5,6-Dichloro-1H-benzimidazole
This guide provides an in-depth analysis of the spectroscopic data for 5,6-Dichloro-1H-benzimidazole, a key heterocyclic scaffold in medicinal chemistry and materials science.[1][2] As a compound of significant interest in drug development, its unambiguous structural confirmation is paramount.[1] This document synthesizes established spectroscopic principles and data from analogous structures to present a comprehensive characterization, offering field-proven insights for researchers and drug development professionals.
The structural elucidation of a novel or synthesized compound like this compound is a multi-faceted process. No single technique provides a complete picture; instead, we rely on the synergy of multiple spectroscopic methods. This guide will detail the expected outcomes from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing the "why" behind the experimental choices and the logic of spectral interpretation.
Molecular Structure and Spectroscopic Overview
To begin, let's visualize the structure of our target molecule and the overall analytical workflow.
Caption: Molecular structure of this compound.
The analytical workflow is designed to provide orthogonal data points, ensuring a self-validating system for structural confirmation.
Caption: General workflow for spectroscopic characterization.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Expertise & Experience: The Rationale Behind NMR
We employ ¹H NMR to determine the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR complements this by providing a count of unique carbon atoms and information about their hybridization and electronic state. The choice of a deuterated solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often selected for benzimidazole derivatives due to its excellent solubilizing properties and its ability to reveal the N-H proton, which might otherwise undergo rapid exchange and be unobservable in other solvents like D₂O.[3]
Experimental Protocol: ¹H and ¹³C NMR
A standardized protocol ensures reproducibility and high-quality data.
Protocol 1: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of purified this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
Transfer: Using a Pasteur pipette plugged with glass wool to filter out any particulates, transfer the solution into a 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.
Trustworthiness: Interpreting the Spectra
The predicted spectra are based on established chemical shift principles and data from structurally similar benzimidazoles.[4][5]
¹H NMR (400 MHz, DMSO-d₆):
-
N-H Proton: The proton on the imidazole nitrogen is expected to be the most downfield signal, appearing as a broad singlet around δ 12.5-13.0 ppm .[3] Its breadth is due to quadrupolar coupling with the nitrogen and potential intermolecular hydrogen bonding.
-
Aromatic Protons: The two protons on the benzene ring (H-4 and H-7) are in identical chemical environments due to the molecule's symmetry. They will appear as a single singlet. The electron-withdrawing effect of the chlorine atoms and the fused imidazole ring will deshield these protons, placing their signal around δ 7.7-7.8 ppm .
-
C2-H Proton: The proton at the C2 position of the imidazole ring is also unique and will appear as a singlet, typically in the range of δ 8.2-8.3 ppm .[4]
¹³C NMR (100 MHz, DMSO-d₆): The symmetry of the molecule means we expect to see 4 distinct signals in the aromatic/heterocyclic region.
-
C2: This carbon, situated between two nitrogen atoms, is significantly deshielded and is expected to appear around δ 142-144 ppm .[6]
-
C4/C7: These carbons, bearing hydrogen atoms, will likely resonate around δ 115-120 ppm .
-
C5/C6: The two carbons bonded to the chlorine atoms will be influenced by the halogen's electronegativity and are predicted to be in the δ 125-130 ppm range.
-
C3a/C7a: The two bridgehead carbons will have chemical shifts in the region of δ 135-140 ppm .
Data Presentation: Summary of Predicted NMR Data
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Proton 1 | ~12.8 | Broad Singlet | 1H | N-H |
| Proton 2 | ~8.25 | Singlet | 1H | C2-H |
| Proton 3 | ~7.75 | Singlet | 2H | C4-H, C7-H |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Carbon 1 | ~143 | C2 |
| Carbon 2 | ~138 | C3a, C7a |
| Carbon 3 | ~127 | C5, C6 |
| Carbon 4 | ~117 | C4, C7 |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expertise & Experience: The Rationale Behind IR
For this compound, IR spectroscopy serves to confirm the presence of key structural features: the N-H bond, the aromatic C-H bonds, and the C=N and C=C bonds of the heterocyclic and aromatic systems. The absence of certain peaks (e.g., strong C=O) can also be crucial for confirming the purity of the sample.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Modern ATR-FTIR is a simple and robust method requiring minimal sample preparation.
Protocol 2: ATR-FTIR Analysis
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹, with an accumulation of 16-32 scans for a good signal-to-noise ratio.
Trustworthiness: Interpreting the Spectrum
The vibrational modes of benzimidazoles are well-documented.[7]
-
N-H Stretch: A broad absorption band is expected in the region of 3100-3000 cm⁻¹ . This broadening is a result of hydrogen bonding.[4]
-
Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹ are characteristic of C-H stretching vibrations on the aromatic ring.
-
C=N and C=C Stretching: The stretching vibrations of the imidazole and benzene rings will produce a series of characteristic sharp bands in the 1620-1450 cm⁻¹ region.[8]
-
C-Cl Stretch: The carbon-chlorine stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹ .
Data Presentation: Summary of Expected IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| 3100-3000 | Medium, Broad | N-H Stretch |
| ~3050 | Weak-Medium, Sharp | Aromatic C-H Stretch |
| 1620-1450 | Medium-Strong, Sharp | C=N and C=C Ring Stretching |
| Below 800 | Medium-Strong | C-Cl Stretch |
Part 3: Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
Expertise & Experience: The Rationale Behind MS
We use high-resolution mass spectrometry (HRMS), typically with an electrospray ionization (ESI) source, to obtain a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the molecular formula. The isotopic pattern is also a key diagnostic feature. Chlorine has two abundant isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%). The presence of two chlorine atoms in this compound will result in a characteristic isotopic cluster for the molecular ion peak.
Experimental Protocol: ESI-HRMS
Protocol 3: ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Acquire the mass spectrum in positive ion mode. The molecule is expected to readily protonate to form the [M+H]⁺ ion.
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and compare it to the theoretical mass. Analyze the isotopic pattern.
Trustworthiness: Interpreting the Spectrum
Molecular Ion and Isotopic Pattern: The exact mass of C₇H₄Cl₂N₂ is 185.9752. The protonated molecule, [C₇H₅Cl₂N₂]⁺, will have a monoisotopic mass of 186.9830 . The key diagnostic feature will be the isotopic pattern:
-
M⁺ peak (containing two ³⁵Cl): Relative abundance = 100%
-
(M+2)⁺ peak (containing one ³⁵Cl and one ³⁷Cl): Relative abundance = ~65%
-
(M+4)⁺ peak (containing two ³⁷Cl): Relative abundance = ~10%
This M, M+2, M+4 pattern is a clear signature of a molecule containing two chlorine atoms.[9]
Fragmentation: Under electron impact (EI) or collision-induced dissociation (CID), benzimidazoles typically fragment via characteristic pathways.[10]
-
Loss of HCN: A common fragmentation pathway for the imidazole ring is the loss of a neutral hydrogen cyanide molecule, which would lead to a fragment ion.
-
Loss of Cl: Loss of a chlorine radical is another plausible fragmentation step.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a robust and self-validating framework for the complete structural characterization of this compound. By understanding the principles behind each technique and the expected spectral outcomes, researchers can confidently confirm the identity and purity of this important compound, ensuring the integrity of their subsequent research in drug discovery and materials science.
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Properties, Uses, Safety Data & Supplier Info | Buy High Purity Chemicals Online [quinoline-thiophene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 7. 455. The infrared spectra of some simple benzimidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 苏州帕诺米克生物医药科技有限公司 BioDeep™ [landscape.biodeep.cn]
- 10. scispace.com [scispace.com]
Biological activity of 5,6-Dichloro-1H-benzimidazole derivatives
An In-Depth Technical Guide to the Biological Activities of 5,6-Dichloro-1H-benzimidazole Derivatives
Abstract
The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry due to its structural similarity to naturally occurring nucleotides.[1][2] This unique characteristic allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] The introduction of dichloro substituents at the 5 and 6 positions of the benzimidazole ring significantly enhances the lipophilicity and modifies the electronic properties of the molecule, often leading to increased potency and novel mechanisms of action.[4] This guide provides a comprehensive technical overview of the diverse biological activities of this compound derivatives, including their anticancer, antiviral, and antimicrobial properties. We will delve into their mechanisms of action, present quantitative efficacy data, detail relevant experimental protocols, and explore the critical structure-activity relationships that govern their therapeutic potential.
Part 1: The this compound Core: A Privileged Scaffold
The benzimidazole nucleus is a bicyclic system where a benzene ring is fused to the 4 and 5 positions of an imidazole ring.[3] Its structural analogy to purines makes it an ideal framework for designing antagonists and inhibitors for enzymes and receptors that recognize purine-based substrates.
The addition of chlorine atoms at the 5 and 6 positions is a key strategic modification in the design of bioactive benzimidazole derivatives. This substitution pattern confers several advantageous properties:
-
Increased Lipophilicity: The two chlorine atoms enhance the molecule's lipid solubility, which can improve its ability to cross cell membranes and reach intracellular targets.[4]
-
Electronic Effects: As electron-withdrawing groups, the chlorine atoms can modulate the pKa of the imidazole nitrogen atoms and influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions within a target's active site.[5]
-
Enhanced Binding: The increased hydrophobicity can lead to stronger interactions with hydrophobic pockets in target proteins, such as kinases, potentially increasing inhibitory activity.[4]
These combined effects make the this compound core an exceptional starting point for the development of potent and selective therapeutic agents.
Part 2: General Synthesis Strategy
The most common and efficient method for synthesizing the 2-substituted-5,6-dichloro-1H-benzimidazole core involves the condensation of 4,5-dichloro-o-phenylenediamine with a variety of aldehydes or carboxylic acids. The use of sodium metabisulfite as a mild oxidizing agent when starting with aldehydes is a widely adopted technique.[6][7]
Caption: General workflow for the synthesis of N-1 and C-2 substituted this compound derivatives.
Experimental Protocol: Synthesis of 2-Aryl-5,6-dichloro-1H-benzimidazole
This protocol describes a representative synthesis via the condensation of 4,5-dichloro-o-phenylenediamine with an aromatic aldehyde.
-
Reagent Preparation: In a round-bottom flask, dissolve 4,5-dichloro-o-phenylenediamine (1.0 mmol) and the desired aromatic aldehyde (1.1 mmol) in ethanol (20 mL).
-
Reaction Initiation: Add sodium metabisulfite (Na₂S₂O₅) (1.5 mmol) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Evaporate the solvent under reduced pressure.
-
Purification: Add distilled water to the residue, and collect the resulting precipitate by vacuum filtration. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final 2-aryl-5,6-dichloro-1H-benzimidazole product.[8]
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4][9]
Part 3: Anticancer Activity
This compound derivatives have emerged as potent anticancer agents that exert their effects through multiple mechanisms of action, targeting key pathways involved in cell proliferation and survival.[1][10]
Mechanism 1: Kinase Inhibition (BRAF)
A primary mechanism of action for several advanced this compound derivatives is the inhibition of protein kinases, particularly those in the mitogen-activated protein kinase (MAPK) signaling pathway.[4] The MAPK pathway (also known as the RAS-RAF-MEK-ERK pathway) is a critical regulator of cell growth, differentiation, and survival; its dysregulation is a hallmark of many cancers.[4]
Specifically, derivatives have been designed to target both the wild-type (BRAFWT) and the common V600E mutant (BRAFV600E) forms of the BRAF kinase.[4] The 5,6-dichloro moiety enhances hydrophobic interactions within the allosteric back pocket of the kinase's ATP-binding site, a strategy used to develop potent type II kinase inhibitors.[4]
Caption: Inhibition of the MAPK pathway by this compound derivatives targeting BRAF kinase.
Mechanism 2: Microtubule Disruption
Certain benzimidazole derivatives function as microtubule inhibitors, disrupting the dynamics of microtubule assembly and disassembly.[3] This action is similar to classic anticancer agents like vinca alkaloids and taxanes. By binding to tubulin, these compounds inhibit polymerization, leading to mitotic arrest in the G2/M phase of the cell cycle and subsequently triggering apoptosis.[3]
Quantitative Data: Anticancer Potency
The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀) against various cancer cell lines.
| Compound Class | Target | Cancer Cell Line | Potency (IC₅₀/GI₅₀) | Reference |
| 1-substiuted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles | BRAFWT | (Enzymatic Assay) | 1.72 µM | [4] |
| 1-substiuted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles | BRAFV600E | (Enzymatic Assay) | 2.76 µM | [4] |
| Imidazo[1,5-a]pyridine-benzimidazole hybrid | Tubulin | NCI-60 Panel | 0.43 - 7.73 µmol/L | [3] |
Experimental Protocol: In Vitro Cytotoxicity (MTS Assay)
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. This protocol is adapted for screening the anticancer activity of novel compounds.[9]
-
Cell Seeding: Seed human cancer cells (e.g., HT29 colon cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Part 4: Antiviral Activity
The this compound scaffold is present in several potent antiviral agents. A notable example is 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB), a known inhibitor of transcription.[11] Further modifications of this structure have yielded compounds with significant activity against various DNA and RNA viruses.
Derivatives such as 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) and its 2-bromo counterpart (BDCRB) have demonstrated potent and selective activity against human cytomegalovirus (HCMV), a member of the herpesvirus family.[11] Other derivatives have shown activity against poliovirus and Hantaan virus.[12][13] While the exact mechanism can vary, it often involves the inhibition of viral RNA or DNA synthesis or other critical viral enzymes.
Quantitative Data: Antiviral Potency
| Compound | Virus | Assay Type | Potency (IC₅₀) | Reference |
| DRB | HCMV | Plaque Assay | 42 µM | [11] |
| DRB | HSV-1 | Plaque Assay | 30 µM | [11] |
| TCRB | HCMV | Plaque Assay | 2.9 µM | [11] |
| BDCRB (2-bromo analog) | HCMV | Plaque Assay | ~0.7 µM | [11] |
| 5,6-dichloro-2-phenyl-benzotriazole | Hantaan Virus (HTNV) | C-FRA | 4-5 µM | [13] |
Experimental Protocol: Plaque Reduction Assay
This assay is the gold standard for measuring the efficacy of an antiviral compound by quantifying the reduction in infectious virus particles.
-
Cell Monolayer Preparation: Seed permissive host cells (e.g., human foreskin fibroblasts for HCMV) in 6-well plates to form a confluent monolayer.
-
Virus Infection: Remove the culture medium and infect the cell monolayers with a known quantity of virus (e.g., 100 plaque-forming units, PFU) for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: Prepare serial dilutions of the test compound in an overlay medium (e.g., medium containing 0.5% methylcellulose). Remove the virus inoculum and add 2 mL of the compound-containing overlay medium to each well.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 7-14 days for HCMV). The semi-solid overlay restricts virus spread to adjacent cells, resulting in localized areas of cell death called plaques.
-
Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain them with a solution like crystal violet. Viable cells will stain, while the plaques (areas of virus-induced cell death) will remain clear.
-
Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the untreated virus control. The IC₅₀ is the compound concentration that reduces the number of plaques by 50%.
Part 5: Antimicrobial Activity
Derivatives of this compound have demonstrated broad-spectrum antibacterial and antifungal activity.[14][15] The presence of electron-withdrawing groups like chlorine on the benzene ring is often associated with enhanced antimicrobial effects.[5]
The mechanism of action for these compounds can involve the inhibition of essential microbial enzymes. For instance, some benzimidazole derivatives are known to target dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids in bacteria.[14][16]
Quantitative Data: Antimicrobial Potency
Antimicrobial activity is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | Potency (MIC) | Reference |
| N-benzyl-6-chloro-1H-benzimidazole derivative (4k) | S. aureus (MRSA) | 2-16 µg/mL | [17] |
| N-benzyl-6-chloro-1H-benzimidazole derivative (4k) | E. coli | 2-16 µg/mL | [17] |
| N-benzyl-6-chloro-1H-benzimidazole derivative (4k) | C. albicans | 8-16 µg/mL | [17] |
| This compound derivative | S. aureus | 3.12 mg/mL | [14] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standardized method for determining the MIC of an antimicrobial agent.
-
Compound Preparation: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to ~5 x 10⁵ CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control well (microbes, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The result can also be read using a plate reader at 600 nm.
Part 6: Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the N-1 and C-2 positions of the benzimidazole core.
References
- 1. Perspectives of Benzimidazole Derivatives as Anticancer Agents in the New Era - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isca.me [isca.me]
- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 5,6-Dichloro-2-Phenyl-Benzotriazoles: New Potent Inhibitors of Orthohantavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Multi-Faceted Assault on Cancer: Unraveling the Mechanism of Action of 5,6-Dichloro-1H-benzimidazole
An In-Depth Technical Guide for Researchers
Abstract: The benzimidazole scaffold represents a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with potent biological activity.[1][2] Among these, 5,6-Dichloro-1H-benzimidazole and its analogues have emerged as significant anti-cancer agents, notable for their ability to engage multiple, critical oncogenic pathways. This technical guide provides an in-depth exploration of the molecular mechanisms through which these compounds exert their cytotoxic effects on cancer cells. We will dissect their primary interactions with key protein kinases, their profound impact on the cellular transcription machinery, and the resulting cellular phenotypes, including apoptosis and cell cycle arrest. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising class of anti-neoplastic compounds.
Chapter 1: The Primary Target – The Protein Kinase CK2 Signaling Nexus
Protein kinase CK2 (formerly Casein Kinase II) is a highly conserved, constitutively active serine/threonine kinase that is frequently overexpressed in a wide array of human cancers, where its elevated activity often correlates with poor prognosis.[3][4] CK2 is a master regulator, phosphorylating hundreds of substrates to promote cell growth, proliferation, and survival while potently suppressing apoptosis.[5][6][7][8] This positions CK2 as a pivotal and attractive target for cancer therapy.
CK2's Pro-Survival Signaling Network
CK2 sits at the heart of several oncogenic signaling cascades. Its activity is crucial for the full activation and stability of key downstream effectors. Notably, CK2 enhances the PI3K/PTEN/Akt/mTOR pathway, a central signaling module for cell survival and proliferation.[3] It achieves this, in part, by phosphorylating and modulating the activity of the tumor suppressor PTEN, thereby perpetuating Akt activation.[9] Furthermore, CK2 is implicated in activating other survival pathways, including JAK/STAT and Ras/MEK/ERK.[3]
Inhibition of CK2 by 5,6-Dichlorobenzimidazole Derivatives
The riboside derivative of 5,6-dichlorobenzimidazole, known as DRB (5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole), is a well-characterized inhibitor of CK2.[10][11] Mechanistically, DRB and similar benzimidazoles often function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase's catalytic subunits and preventing the phosphorylation of its substrates.[5] This direct inhibition effectively shuts down the pro-survival signals emanating from CK2.
Downstream Consequences of CK2 Inhibition
The therapeutic effect of inhibiting CK2 is the induction of apoptosis in cancer cells.[12] By blocking CK2, 5,6-dichlorobenzimidazole derivatives disrupt the downstream signaling pathways that cancer cells have become dependent on for their survival. This leads to the de-phosphorylation and activation of pro-apoptotic proteins and the destabilization of anti-apoptotic factors, ultimately tipping the cellular balance towards programmed cell death.
Figure 1: Inhibition of the CK2 Pro-Survival Signaling Nexus.
Chapter 2: Disrupting Transcription: A Secondary Front
Beyond direct kinase inhibition, DRB mounts a powerful secondary assault by disrupting the fundamental process of transcription, which cancer cells rely on for their rapid growth and to maintain an anti-apoptotic state. This mechanism is primarily mediated through the inhibition of specific Cyclin-Dependent Kinases (CDKs).
Targeting Transcriptional CDKs
DRB is a potent inhibitor of CDK7 and, most notably, CDK9.[11][13] CDK9 is the kinase subunit of the Positive Transcription Elongation Factor b (P-TEFb). The primary role of P-TEFb is to phosphorylate the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Pol II). This phosphorylation event is a critical switch that allows Pol II to transition from transcription initiation to productive elongation.
Halting RNA Polymerase II Elongation
By inhibiting CDK9, DRB prevents the necessary phosphorylation of the Pol II CTD.[14][15] This effectively traps Pol II in a paused state near the promoter of genes, leading to premature termination of transcription.[11][16] The result is a global shutdown of the synthesis of most messenger RNAs (mRNAs).
Selective Apoptosis via Depletion of Survival Proteins
Cancer cells are often characterized by high rates of protein turnover and are critically dependent on the continuous expression of short-lived anti-apoptotic proteins, such as Mcl-1 and XIAP, to keep the intrinsic apoptotic pathway in check. The transcriptional blockade induced by DRB causes a rapid decline in the cellular levels of these crucial survival proteins.[17][18] As their concentrations fall below a critical threshold, the balance shifts decisively in favor of pro-apoptotic proteins like Bax and Bak, triggering the mitochondrial pathway of apoptosis. This mechanism effectively exploits a key vulnerability of many cancer cells.[17][18]
Figure 2: Mechanism of Transcription Inhibition Leading to Apoptosis.
Chapter 3: Cellular Manifestations of Molecular Action
The dual assault on CK2-mediated survival signaling and transcriptional integrity culminates in distinct and measurable anti-cancer phenotypes within the cell.
Potent and Broad-Spectrum Induction of Apoptosis
The convergence of the pathways described above leads to the robust activation of the apoptotic cascade. Evidence from multiple studies demonstrates that 5,6-dichlorobenzimidazole derivatives trigger the hallmarks of apoptosis, including:
-
Caspase Activation: Cleavage and activation of initiator caspases (caspase-9) and executioner caspases (caspase-3, caspase-7).[17][18]
-
PARP Cleavage: Cleavage of Poly (ADP-ribose) polymerase (PARP), a key substrate of activated caspase-3.[17][18]
-
DNA Fragmentation: The eventual degradation of chromosomal DNA.[18]
A significant feature of this mechanism is its efficacy across different genetic backgrounds. DRB has been shown to induce apoptosis in cancer cells regardless of their p53 tumor suppressor status, engaging both p53-dependent and p53-independent cell death pathways.[13][19] This broadens its potential therapeutic window, as p53 is mutated in approximately 50% of all human cancers.
Cell Cycle Arrest
Inhibition of key cellular kinases, including CDKs and CK2, inevitably disrupts the orderly progression of the cell cycle.[7] Benzimidazole derivatives have been shown to induce cell cycle arrest, preventing cancer cells from replicating.[20][21][22] The specific phase of arrest can be cell-type dependent but is frequently observed at the G2/M or G1/S transitions.[23][24]
| Compound/Derivative | Cancer Cell Line | Observed Effect | Reference |
| Derivative 10h | HT29 (Colon) | G2/M Arrest | [23] |
| Flubendazole | U87, U251 (Glioblastoma) | G2/M Arrest | [20][21] |
| Derivative 10 | MDA-MB-231 (Breast), SKOV3 (Ovarian) | G2/S Arrest | [24] |
| Derivative 13 | A549 (Lung), MDA-MB-231 (Breast) | G1/S Arrest | [24] |
Table 1: Summary of Reported Cell Cycle Arrest Effects of Benzimidazole Derivatives.
Chapter 4: Experimental Elucidation of Mechanisms
Validating the mechanism of action of a compound like this compound requires a suite of well-established molecular and cellular biology techniques. Below are exemplary protocols for key experiments.
Figure 3: A Standardized Experimental Workflow for Mechanistic Studies.
Protocol: Western Blot Analysis for Signaling Pathway Modulation
Objective: To determine the effect of the compound on the phosphorylation status and expression levels of key proteins in the CK2 and apoptotic pathways.
-
Cell Treatment: Seed cancer cells (e.g., MCF-7, HCT116) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the 5,6-dichlorobenzimidazole derivative (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., anti-p-Akt (Ser473), anti-total-Akt, anti-Mcl-1, anti-cleaved-PARP, anti-β-actin as a loading control).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.
Protocol: Apoptosis Assay by Annexin V/Propidium Iodide Staining
Objective: To quantify the percentage of cells undergoing apoptosis following compound treatment.
-
Cell Treatment: Seed and treat cells in 6-well plates as described above.
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Add additional binding buffer to each sample and analyze immediately on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Conclusion and Future Directions
This compound and its derivatives represent a formidable class of anti-cancer compounds that operate through a multi-pronged mechanism of action. By simultaneously inhibiting the pro-survival kinase CK2 and disrupting the transcriptional machinery through CDK9 inhibition, these molecules exploit fundamental dependencies of cancer cells, leading to potent induction of apoptosis and cell cycle arrest.[1][3][13] This dual-action mechanism makes them robust candidates for further preclinical and clinical development.
Future research should focus on structure-activity relationship (SAR) studies to develop derivatives with enhanced potency and selectivity for specific kinase targets, such as the recently identified BRAF inhibitors.[23][25] Furthermore, the ability of these compounds to sensitize cancer cells to other treatments suggests a strong potential for their use in combination therapies, potentially overcoming drug resistance and improving patient outcomes.[17][18]
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic targeting of CK2 in acute and chronic leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Kinase CK2, a Potential Therapeutic Target in Carcinoma Management [journal.waocp.org]
- 5. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Emergence of Protein Kinase CK2 as a Key Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ≥98% (HPLC), powder, RNA synthesis inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 12. Targeting CK2 for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The cyclin-dependent kinase inhibitor 5, 6-dichloro-1-beta-D-ribofuranosylbenzimidazole induces nongenotoxic, DNA replication-independent apoptosis of normal and leukemic cells, regardless of their p53 status - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole inhibits transcription elongation by RNA polymerase II in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. RNA polymerase II inhibitor, 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB) causes erythroleukemic differentiation and transcriptional activation of erythroid genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) induces apoptosis in breast cancer cells through inhibiting of Mcl-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The cyclin-dependent kinase inhibitor 5, 6-dichloro-1-beta-D-ribofuranosylbenzimidazole induces nongenotoxic, DNA replication-independent apoptosis of normal and leukemic cells, regardless of their p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antimicrobial Spectrum of 5,6-Dichloro-1H-benzimidazole Compounds: A Technical Guide for Drug Discovery Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad range of biological activities. Among its halogenated derivatives, the 5,6-dichloro-1H-benzimidazole core has emerged as a particularly privileged structure, conferring potent and diverse antimicrobial properties. This technical guide provides an in-depth exploration of the antimicrobial spectrum of this compound compounds, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the antibacterial, antifungal, antiviral, and antiparasitic activities of these compounds, supported by quantitative data, mechanistic insights, and detailed experimental protocols. This guide is designed to not only present the current state of knowledge but also to illuminate the rationale behind experimental design and to guide future research in the development of novel anti-infective agents based on this versatile scaffold.
Introduction: The Significance of the this compound Scaffold
Benzimidazoles are heterocyclic aromatic organic compounds, structurally analogous to purine nucleosides, which allows for their interaction with various biological macromolecules.[1] The introduction of halogen atoms, particularly chlorine, at the 5 and 6 positions of the benzimidazole ring significantly modulates the molecule's electronic and lipophilic properties, often enhancing its biological activity.[2] This dichlorination has been shown to be a key factor in the broad-spectrum antimicrobial efficacy of this class of compounds. This guide will systematically explore the activity of these compounds against a range of pathogens, providing a comprehensive overview of their potential as therapeutic agents.
Antibacterial Spectrum of this compound Derivatives
Derivatives of this compound have demonstrated notable activity against a variety of bacterial pathogens, including drug-resistant strains. The antibacterial efficacy is often influenced by the nature of substituents at other positions of the benzimidazole ring.
In Vitro Antibacterial Activity
The antibacterial activity of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Substituted 2-phenyl-5,6-dichlorobenzimidazole | Staphylococcus aureus | 3.12 | [3] |
| 2-(chloromethyl)-5,6-dichloro-1H-benzo[d]imidazole | MRSA | Comparable to ciprofloxacin | [4] |
| 5,6-dichloro-2-(substituted phenyl)benzimidazoles | Escherichia coli | >100 | [2] |
| 5,6-dichloro-2-(substituted phenyl)benzimidazoles | Bacillus subtilis | 6.25-12.5 | [2] |
Expert Insights: The data suggests a stronger activity of 5,6-dichlorobenzimidazole derivatives against Gram-positive bacteria compared to Gram-negative bacteria. This is a common observation for many classes of antibiotics and is often attributed to the differences in the cell wall structure between these two bacterial types. The outer membrane of Gram-negative bacteria acts as an additional barrier, limiting the penetration of certain compounds.
Mechanistic Considerations in Bacteria
While the precise mechanism of action for all 5,6-dichlorobenzimidazole derivatives is not fully elucidated, the broader benzimidazole class is known to interfere with essential cellular processes in bacteria. Potential molecular targets include:
-
DNA Gyrase and Topoisomerase IV: These enzymes are crucial for DNA replication and repair. Inhibition of these enzymes leads to bacterial cell death.
-
Protein Synthesis: Some benzimidazoles have been shown to inhibit bacterial protein synthesis by targeting ribosomes.
-
Cell Wall Synthesis: Interference with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, is another potential mechanism.
The dichlorination at the 5 and 6 positions likely enhances the binding affinity of these compounds to their molecular targets, thereby increasing their antibacterial potency.
Caption: Potential bacterial targets of this compound compounds.
Antifungal Spectrum of this compound Derivatives
Fungal infections, particularly those caused by opportunistic pathogens, are a growing public health concern. This compound derivatives have shown promising antifungal activity against a range of fungal species.
In Vitro Antifungal Activity
The antifungal efficacy of these compounds is also assessed by determining their MIC values.
Table 2: Antifungal Activity of Selected this compound Derivatives
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| 5,6-dichloro-2-substituted-benzimidazoles | Candida albicans | 12.5-50 | [2] |
| 5,6-dichloro-2-substituted-benzimidazoles | Aspergillus niger | 25-100 | [2] |
| 2-substituted-5,6-dichlorobenzimidazoles | Trichophyton rubrum | 1.56-6.25 | [4] |
Expert Insights: The antifungal activity of these compounds is often dependent on the nature of the substituent at the 2-position. Lipophilic groups at this position can enhance the compound's ability to penetrate the fungal cell membrane, leading to increased efficacy.
Mechanistic Considerations in Fungi
The primary mechanism of action of many antifungal benzimidazoles is the disruption of microtubule polymerization by binding to β-tubulin. This interference with microtubule function inhibits cell division and leads to fungal cell death. The 5,6-dichloro substitution can enhance the binding of the benzimidazole core to fungal β-tubulin.
Caption: Mechanism of antifungal action of this compound compounds.
Antiviral Spectrum of this compound Derivatives
Certain derivatives of this compound, particularly the nucleoside analogs, have demonstrated significant antiviral activity against a range of DNA and RNA viruses.
In Vitro Antiviral Activity
The antiviral activity is typically expressed as the 50% inhibitory concentration (IC50), which is the concentration of the compound that inhibits viral replication by 50%.
Table 3: Antiviral Activity of Selected this compound Derivatives
| Compound/Derivative | Virus | IC50 (µM) | Reference |
| 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) | Human Cytomegalovirus (HCMV) | 42 | [5] |
| 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) | Human Cytomegalovirus (HCMV) | 2.9 | [5] |
| 2-bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB) | Human Cytomegalovirus (HCMV) | ~0.7 | [5] |
| 5,6-dichloro-1-(2′-deoxy-β-d-ribofuranosyl)benzimidazole (dDBZ) | Herpes Simplex Virus (HSV) | Inhibitory | [6] |
| 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) | Poliovirus | Inhibitory | [6] |
Expert Insights: The antiviral activity of these benzimidazole nucleosides is highly dependent on the nature of the sugar moiety and the substituents on the benzimidazole ring. For instance, the presence of a ribose or deoxyribose at the N-1 position is often crucial for antiviral activity. Furthermore, halogen substitution at the 2-position, in addition to the 5,6-dichloro substitution, can significantly enhance potency against certain viruses like HCMV.[5]
Mechanistic Considerations in Viruses
The antiviral mechanism of 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) and its analogs is well-studied. These compounds act as inhibitors of cellular RNA polymerase II.[7][8] By inhibiting this host cell enzyme, they prevent the transcription of viral genes, thereby halting viral replication. This mechanism provides a broad-spectrum antiviral potential, as many viruses rely on the host cell's transcriptional machinery.
Caption: Antiviral mechanism of this compound nucleoside analogs.
Antiparasitic Spectrum of this compound Derivatives
Benzimidazoles are widely used as anthelmintic drugs, and derivatives of this compound have also shown promising activity against protozoan parasites.
In Vitro Antiparasitic Activity
The antiparasitic activity is also determined by IC50 values against the parasite.
Table 4: Antiparasitic Activity of Selected this compound Derivatives
| Compound/Derivative | Parasite | IC50 (µg/mL) | Reference |
| N-alkyl benzimidazole-based compounds | Leishmania major promastigotes | 0.6787 - 69.19 | [1] |
| 5,6-diCl benzimidazole derivative (4g) | Plasmodium falciparum | 1.85 µM | [9] |
Expert Insights: The antiparasitic activity of these compounds can be significantly influenced by the substituents on the benzimidazole ring. The development of derivatives with improved selectivity for parasitic targets over host cells is a key area of research.
Mechanistic Considerations in Parasites
Similar to their antifungal mechanism, many antiparasitic benzimidazoles, including the 5,6-dichloro derivatives, are believed to exert their effect by binding to the β-tubulin of the parasite, disrupting microtubule formation, and thereby inhibiting cell division and motility. Another potential target in some protozoa is the enzyme pteridine reductase 1 (PTR1), which is essential for parasite proliferation.[1]
Experimental Protocols
To ensure the reproducibility and standardization of antimicrobial testing, detailed protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the antimicrobial spectrum of this compound compounds.
Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is widely used to determine the in vitro antibacterial and antifungal susceptibility of chemical compounds.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound compound stock solution (typically in DMSO)
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Compound Preparation: Prepare a series of twofold dilutions of the this compound compound in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well of the microtiter plate containing the compound dilutions. This will bring the final volume in each well to 200 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Caption: Workflow for MIC determination by broth microdilution.
Protocol for Plaque Reduction Assay for Antiviral Activity
This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.
Materials:
-
Confluent monolayer of susceptible host cells in 6- or 12-well plates
-
Virus stock of known titer
-
This compound compound stock solution
-
Cell culture medium
-
Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
-
Incubator with CO2 supply
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to achieve a confluent monolayer on the day of infection.
-
Compound and Virus Preparation: Prepare serial dilutions of the this compound compound in cell culture medium. Mix the compound dilutions with a known concentration of the virus.
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Overlay Application: After the adsorption period, remove the inoculum and overlay the cell monolayer with the overlay medium containing the corresponding concentration of the compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization and Counting: After incubation, fix the cells (e.g., with formalin) and stain with crystal violet. Plaques will appear as clear zones against a background of stained, viable cells. Count the number of plaques in each well.
-
IC50 Calculation: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The IC50 is the concentration of the compound that reduces the number of plaques by 50%.
Structure-Activity Relationships (SAR)
The antimicrobial activity of this compound compounds is highly dependent on the nature and position of substituents on the benzimidazole ring. Key SAR observations include:
-
Position 1 (N1): Substitution at the N1 position with various moieties, such as ribosyl or deoxyribosyl groups, is critical for antiviral activity. For antibacterial and antifungal activity, alkyl or benzyl groups can influence potency and spectrum.
-
Position 2: The substituent at the 2-position plays a significant role in determining the antimicrobial spectrum and potency. Halogen atoms (Cl, Br) at this position can enhance antiviral activity against HCMV.[5] Phenyl or substituted phenyl groups are common in antibacterial and antifungal derivatives.
-
Positions 5 and 6: The presence of chlorine atoms at both the 5 and 6 positions is a key determinant of the broad-spectrum antimicrobial activity of this class of compounds.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and privileged structure in the design of novel antimicrobial agents. Compounds based on this core have demonstrated a broad spectrum of activity against bacteria, fungi, viruses, and parasites. The dichlorination at the 5 and 6 positions appears to be a critical feature for enhancing the biological activity of the benzimidazole ring.
Future research in this area should focus on:
-
Lead Optimization: Further derivatization of the this compound core to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets of these compounds in different pathogens to facilitate rational drug design.
-
Combating Resistance: Evaluation of the efficacy of these compounds against multidrug-resistant strains and investigation of their potential to overcome existing resistance mechanisms.
-
In Vivo Studies: Progression of the most promising lead compounds into preclinical and clinical development to assess their therapeutic potential in animal models and humans.
This technical guide has provided a comprehensive overview of the antimicrobial spectrum of this compound compounds, offering a solid foundation for further research and development in the quest for new and effective anti-infective therapies.
References
- 1. Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectral characterization and antimicrobial activity studies of 5,6-dichloro-1H-benzimidazol-2-yl-(4'/5'/6'-substituted)-phenols (HL1 – HL20) and Co(II), Ni(II), Cu(II), Zn(II) and Pd(II) complexes of HL1 | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]
- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. 5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole inhibits transcription elongation by RNA polymerase II in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RNA polymerase II inhibitor, 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB) causes erythroleukemic differentiation and transcriptional activation of erythroid genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identifying Potential Molecular Targets in Fungi Based on (Dis)Similarities in Binding Site Architecture with Proteins of the Human Pharmacolome - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of 5,6-Dichloro-1H-benzimidazole
An In-depth Technical Guide to 5,6-Dichloro-1H-benzimidazole: From Discovery to a Privileged Scaffold in Drug Development
Abstract
The benzimidazole ring system, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, represents a cornerstone in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to interact with a multitude of biological targets, making it a "privileged scaffold" in the design of therapeutic agents. Among its many halogenated derivatives, this compound has emerged as a particularly valuable building block. Its unique electronic and hydrophobic properties have been instrumental in the development of a diverse range of potent antiviral, anticancer, and antimicrobial agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and evolving applications of this compound, offering researchers and drug development professionals a detailed perspective on this critical chemical entity.
The Genesis of a Scaffold: Discovery and Early Synthesis
The history of this compound is intrinsically linked to the broader discovery of the benzimidazole core. The first synthesis of a benzimidazole derivative was accomplished by Hoebrecker through the reduction and subsequent dehydration of 2-nitro-4-methylacetanilide.[1] However, the most enduring and versatile method for creating the benzimidazole ring, developed from the work of Wundt, involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives.[2]
The specific synthesis of this compound logically followed the availability of its key precursor, 4,5-dichloro-1,2-phenylenediamine. The condensation of this diamine with an appropriate one-carbon source, such as formic acid or an aldehyde, provides the foundational pathway to the 5,6-dichlorinated benzimidazole core. This reaction is typically facilitated by acidic conditions, which promote the cyclization and dehydration steps.[3]
The rationale behind using 4,5-dichloro-1,2-phenylenediamine is straightforward: the positions of the chloro-substituents on the diamine directly dictate their final location on the resulting benzimidazole ring, yielding the 5,6-dichloro substitution pattern. This straightforward synthetic accessibility has been a key factor in its widespread adoption in research and development.
Physicochemical Properties and Structural Characterization
The physical and chemical properties of this compound are fundamental to its utility in chemical synthesis and its behavior in biological systems.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₇H₄Cl₂N₂ | [4] |
| Molecular Weight | 187.02 g/mol | [4] |
| Melting Point | 240 - 242 °C | [5] |
| Appearance | Solid | [5] |
| Solubility | Low solubility in water; Soluble in some organic solvents | [4][5] |
| CAS Number | 6478-73-5 | [4] |
Structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.
-
¹H NMR Spectroscopy : In a typical solvent like DMSO-d₆, the proton attached to the nitrogen (N-H) of the imidazole ring is highly deshielded and appears as a broad singlet far downfield, often in the 12.0-13.6 ppm range.[6] The aromatic protons on the benzene ring appear at distinct chemical shifts, providing confirmation of the substitution pattern.[6]
-
¹³C NMR Spectroscopy : The carbon spectra provide definitive evidence of the molecular framework, with characteristic signals for the aromatic and imidazole carbons.[7][8]
-
Infrared (IR) Spectroscopy : IR spectra show characteristic stretching vibrations for the N-H bond, C=N bond of the imidazole ring, and C-Cl bonds.[9]
-
Mass Spectrometry (MS) : MS is used to confirm the molecular weight and fragmentation pattern of the molecule.[7]
The Evolution into a Key Pharmacophore: A Foundation for Therapeutics
The true significance of this compound lies not in the parent molecule itself, but in its role as a foundational scaffold for a vast array of biologically active compounds. The two chlorine atoms enhance the molecule's hydrophobicity, which can lead to improved binding in the hydrophobic pockets of target proteins, such as kinases.[9]
Antiviral Agents: Inhibiting Viral Replication
One of the earliest and most significant applications of this scaffold was in the development of antiviral nucleoside analogs.
-
5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) : This key derivative is a potent inhibitor of transcription elongation by RNA Polymerase II.[10][11] DRB functions as a nucleoside analog that inhibits several protein kinases, including cyclin-dependent kinases (CDKs) 7 and 9.[12][13] This inhibition leads to the premature termination of transcription, a mechanism that has been exploited to study gene regulation and to block the replication of various viruses.[10][11] Its activity has been demonstrated against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1).[14]
-
Maribavir (LIVTENCITY®) : this compound is a crucial intermediate in the synthesis of Maribavir, an approved antiviral drug.[15] Maribavir is a benzimidazole riboside indicated for the treatment of post-transplant cytomegalovirus (CMV) infection that is refractory to other treatments.[15] Its development underscores the successful translation of the 5,6-dichlorobenzimidazole scaffold from a research tool to a clinical therapeutic.
Anticancer Agents: Targeting Kinase Pathways
The benzimidazole scaffold is a privileged structure for targeting protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[9] The hydrophobic 5,6-dichloro moiety is particularly adept at fitting into the allosteric hydrophobic back pockets of kinase binding sites.[9]
-
BRAF Inhibitors : Researchers have designed and synthesized series of 5,6-dichlorobenzimidazole derivatives to target both wild-type (BRAFWT) and mutated (BRAFV600E) forms of the BRAF kinase.[9] The design strategy leverages the dichlorinated ring to enhance hydrophobic interactions within the ATP binding pocket of the kinase, leading to potent inhibition of the MAPK signaling pathway that drives cell proliferation in many cancers, including melanoma and colon cancer.[9]
-
Selective Androgen Receptor Antagonists : Derivatives of 5,6-dichloro-benzimidazole have been synthesized and shown to act as potent and selective androgen receptor (AR) antagonists.[16][17] This line of research is significant for the development of treatments for prostate cancer, where androgen signaling is a key driver of tumor growth.
Other Therapeutic Applications
The versatility of the this compound core extends to other areas of drug discovery:
-
Urease Inhibitors : Novel series of derivatives have been shown to be potent inhibitors of the urease enzyme, with some compounds exhibiting significantly greater activity than the reference inhibitor, thiourea.[18] This has implications for treating infections caused by urease-producing bacteria, such as Helicobacter pylori.
-
Antimicrobial and Antioxidant Agents : Various derivatives incorporating Schiff bases, thiadiazoles, and triazoles have demonstrated good antioxidant and antimicrobial activities.[19][20]
Modern Synthetic Methodologies and Protocols
The synthesis of derivatives based on the this compound core typically involves a multi-step process. A common approach is the initial formation of the benzimidazole ring, followed by N-alkylation or other functionalization.
Protocol: Synthesis of 1-Substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles
This protocol is adapted from a published procedure for synthesizing BRAF inhibitors and illustrates a common workflow.[9]
Step 1: Synthesis of the 5,6-dichloro-2-(4-methoxyphenyl)-1H-benzimidazole core (4)
-
React 4-methoxy benzaldehyde (1) with sodium metabisulfite to form the bisulfite adduct (2). This step protects the aldehyde and facilitates a clean condensation.
-
Condense the adduct (2) with 4,5-dichloro-o-phenylene diamine (3) in a suitable solvent (e.g., ethanol/water) and heat under reflux. The acidic nature of the bisulfite adduct helps catalyze the cyclization and dehydration, yielding the core benzimidazole structure (4).
Step 2: N-Alkylation to introduce the side chain (6)
-
Dissolve the benzimidazole core (4) in an anhydrous polar aprotic solvent like DMF or acetonitrile.
-
Add a base, such as cesium carbonate (Cs₂CO₃), to deprotonate the N-H of the imidazole ring, forming the corresponding anion.
-
Add methyl bromoacetate (5) dropwise to the reaction mixture. The benzimidazole anion acts as a nucleophile, displacing the bromide to form the N-alkylated ester (6).
Step 3: Formation of the Hydrazide (8)
-
Treat the ester (6) with hydrazine hydrate (7) in a solvent like ethanol.
-
Heat the mixture under reflux to facilitate the nucleophilic acyl substitution, converting the ester into the corresponding acid hydrazide derivative (8), which serves as a key intermediate for further diversification.
Synthetic Workflow Diagram
Caption: Synthetic workflow for a 5,6-dichlorobenzimidazole derivative.
Conclusion and Future Directions
From its origins as a simple heterocyclic compound, this compound has evolved into a cornerstone of modern medicinal chemistry. Its journey highlights the power of halogenation in tuning the physicochemical properties of a scaffold to enhance biological activity. The demonstrated success of its derivatives, from the kinase inhibitor research tool DRB to the clinically approved antiviral Maribavir, validates its status as a privileged structure.
Ongoing research continues to explore the potential of this scaffold. New synthetic methods, including microwave-assisted and catalyst-driven reactions, are making the creation of diverse libraries of derivatives more efficient.[19] Future work will likely focus on developing derivatives with even greater target selectivity and improved pharmacokinetic profiles to address challenges in oncology, virology, and infectious diseases. For researchers and drug development professionals, this compound remains a versatile and highly valuable starting point for the design of next-generation therapeutics.
References
- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 4. This compound | C7H4Cl2N2 | CID 331775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound: Properties, Uses, Safety Data & Supplier Info | Buy High Purity Chemicals Online [quinoline-thiophene.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole inhibits transcription elongation by RNA polymerase II in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole - Wikipedia [en.wikipedia.org]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tdcommons.org [tdcommons.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and SAR of potent and selective androgen receptor antagonists: 5,6-Dichloro-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Silico Analysis of 5,6-Dichloro-1H-benzimidazole Interactions
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] Specifically, the 5,6-dichloro-1H-benzimidazole moiety has demonstrated significant potential, with derivatives showing activity as kinase inhibitors (e.g., targeting BRAF), antimicrobials, and anticancer agents.[2][3][4] This guide provides a comprehensive, technically-grounded framework for the in silico investigation of this compound derivatives. We move beyond a simple recitation of steps to elucidate the scientific rationale behind each phase of the computational workflow, from initial target identification to the nuanced interpretation of molecular dynamics. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate the discovery and optimization of novel benzimidazole-based therapeutics.
Introduction: The Rationale for an In Silico Approach
In modern drug discovery, in silico methods are indispensable for rapidly screening vast chemical spaces, predicting molecular interactions, and optimizing lead compounds before committing to resource-intensive laboratory synthesis and testing.[5][6] This computational-first approach significantly reduces costs and timelines by prioritizing candidates with the highest probability of success.[7]
For a scaffold like this compound, in silico studies allow us to:
-
Identify and Validate Biological Targets: Determine which proteins the molecule is most likely to interact with.
-
Elucidate Binding Mechanisms: Understand the specific atomic-level interactions (e.g., hydrogen bonds, hydrophobic contacts) that govern binding affinity and selectivity.[8]
-
Predict Pharmacokinetic Properties: Evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile to assess the molecule's drug-likeness.[9][10]
-
Guide Rational Drug Design: Propose specific structural modifications to enhance potency, selectivity, or ADMET properties based on computational insights.[5]
This guide details a robust, multi-stage in silico workflow designed to comprehensively characterize the interactions of this compound.
Figure 1: High-level overview of the integrated in silico drug discovery workflow.
Foundational Stage: Ligand and Target Preparation
The validity of any in silico study hinges on the quality of the initial structures. This preparation phase is critical and must be executed with meticulous care.
Ligand Preparation
The first step is to generate a high-quality, three-dimensional structure of the this compound derivative.
Protocol: Ligand Structure Generation
-
Obtain 2D Structure: Draw the molecule using chemical drawing software like ChemDraw or retrieve its SMILES string from a database such as PubChem.
-
Convert to 3D: Use a program like Open Babel to convert the 2D representation into an initial 3D structure.[11]
-
Energy Minimization: This is the most crucial step. The initial 3D structure is not in a low-energy, stable conformation. A molecular mechanics force field (e.g., MMFF94 or UFF) must be applied to relax the structure, correct bond lengths and angles, and find a stable energetic minimum.
-
Causality: Failure to properly minimize the ligand's energy will result in an artificially high-energy starting state, leading to inaccurate docking scores and unrealistic binding poses.
-
Target Identification and Preparation
The biological target (typically a protein) must be identified and prepared for docking.
Protocol: Protein Structure Preparation
-
Target Identification: Targets are often identified from existing literature. For instance, BRAF kinase is a known target for some benzimidazole derivatives.[3] Alternatively, one can perform reverse screening against a library of protein structures.
-
Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[12] Select a high-resolution structure (<2.5 Å) that is co-crystallized with a ligand, as this helps validate the location of the binding site.
-
Structure Cleaning (Self-Validation): The raw PDB file is not suitable for immediate use.[11]
-
Remove Non-essential Molecules: Delete all water molecules, ions, and co-solvents from the PDB file. Their positions in a static crystal structure are not representative of a dynamic solution environment and can interfere with docking.[11]
-
Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Hydrogens must be added, as they are critical for forming hydrogen bonds. It is essential to add polar hydrogens to correctly model interactions with amino acid residues like serine, threonine, and lysine.[11]
-
Assign Charges: Assign appropriate atomic charges (e.g., Kollman charges) to the protein atoms. This is vital for calculating the electrostatic component of the binding energy.[11]
-
Repair Missing Residues/Atoms: If the PDB file has missing side chains or loops, these must be modeled in using tools like Schrodinger's Protein Preparation Wizard or standalone modelers.[13]
-
-
Save Prepared Structure: The final, cleaned protein structure is saved in a format suitable for the docking software (e.g., PDBQT for AutoDock).[11]
Core Analysis I: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a "docking score" or binding energy.[14]
Figure 2: Step-by-step experimental protocol for molecular docking.
Protocol: Protein-Ligand Docking using AutoDock
-
Grid Box Generation: Define a 3D grid box that encompasses the entire binding site of the protein.[13]
-
Expertise: If a co-crystallized ligand is present, center the grid on it. This ensures you are docking to the known active site. If the site is unknown, use site-finder algorithms. The box size should be large enough to allow the ligand rotational and translational freedom but not so large that it becomes computationally inefficient.
-
-
Set Docking Parameters: Configure the search algorithm. The Lamarckian Genetic Algorithm (LGA) is commonly used in AutoDock.[8]
-
Trustworthiness: Increase the number of GA runs (e.g., to 100) to ensure a thorough search of the conformational space, increasing the probability of finding the true lowest-energy binding pose.[11]
-
-
Run Docking Simulation: Execute the docking calculation using autodock4. The program will systematically explore different ligand conformations within the grid box, scoring each one.[6]
-
Analysis of Results: The output will be a series of docked poses, clustered by conformational similarity (RMSD) and ranked by their estimated free energy of binding.
-
Interpretation: The lowest binding energy score represents the most favorable binding pose. A more negative value indicates a stronger predicted interaction.[14]
-
-
Visualization: Load the protein-ligand complex into a molecular visualizer (e.g., PyMOL, Discovery Studio) to analyze the interactions. Identify key hydrogen bonds, salt bridges, and hydrophobic contacts between the this compound derivative and the protein's active site residues.
| Metric | Description | Typical Value (Example) |
| Binding Energy | Estimated free energy of binding (kcal/mol). More negative is better. | -9.1 kcal/mol |
| Ligand Efficiency (LE) | Binding energy divided by the number of heavy atoms. Normalizes for size. | 0.35 |
| Key Interactions | Specific hydrogen bonds or hydrophobic contacts with active site residues. | H-bond with GLU-87, π-π stacking with PHE-168 |
Table 1: Example of quantitative data presentation for docking results.
Core Analysis II: Molecular Dynamics (MD) Simulation
While docking provides a valuable static snapshot, MD simulations introduce dynamics, revealing the stability of the protein-ligand complex over time in a simulated physiological environment.[12]
Figure 3: Standard workflow for conducting a molecular dynamics simulation.
Protocol: MD Simulation using GROMACS/AMBER
-
System Preparation:
-
Solvation: Place the docked complex in the center of a periodic box of water molecules (e.g., TIP3P water model). This mimics the aqueous environment of the cell.[15]
-
Ionization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the overall charge of the system. This is a critical self-validating step to prevent simulation artifacts.
-
-
Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to relax any steric clashes introduced during the setup.[16]
-
Equilibration: This is a two-phase process to bring the system to the desired temperature and pressure.[17]
-
NVT Ensemble: Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex.
-
NPT Ensemble: Maintain the target temperature and also apply a pressure coupling to bring the system to the correct density (e.g., 1 atm).
-
Causality: Skipping equilibration and moving directly to production would be like trying to run a sprint without warming up; the system would be unstable and the resulting trajectory would be meaningless.
-
-
Production MD: Run the simulation for a significant period (e.g., 100-200 nanoseconds), saving the coordinates (trajectory) at regular intervals.[17]
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and ligand over time. A stable, plateauing RMSD indicates that the complex has reached equilibrium and the ligand is not diffusing away from the binding pocket.
-
Root Mean Square Fluctuation (RMSF): Plot the RMSF of each amino acid residue. This reveals which parts of the protein are flexible versus stable. High fluctuation in the binding site could indicate an unstable interaction.[16]
-
Hydrogen Bond Analysis: Monitor the number and duration of hydrogen bonds between the ligand and protein throughout the simulation. Stable hydrogen bonds observed over the majority of the simulation time are strong indicators of a stable binding interaction.[16]
-
Core Analysis III: ADMET Prediction
A potent molecule is useless as a drug if it cannot reach its target or is toxic.[10] ADMET prediction provides an early assessment of a compound's drug-likeness.[7]
Protocol: In Silico ADMET Profiling
-
Input Structure: Provide the ligand structure, typically as a SMILES string.
-
Analyze Properties: The software will predict a wide range of properties based on quantitative structure-property relationship (QSPR) models.
| Parameter | Category | Description | Favorable Range |
| Molecular Weight | Physicochemical | Size of the molecule. | < 500 g/mol |
| LogP | Lipophilicity | Octanol-water partition coefficient; measure of fat vs. water solubility. | < 5 |
| H-Bond Donors | Pharmacokinetics | Number of hydrogen bond donors. | < 5 |
| H-Bond Acceptors | Pharmacokinetics | Number of hydrogen bond acceptors. | < 10 |
| Topological Polar Surface Area (TPSA) | Absorption | Indicator of membrane permeability. | < 140 Ų |
| GI Absorption | Absorption | Likelihood of absorption from the gastrointestinal tract. | High |
| BBB Permeant | Distribution | Ability to cross the blood-brain barrier. | No (for non-CNS targets) |
| CYP Inhibitor | Metabolism | Potential to inhibit key metabolic enzymes (e.g., CYP2D6, CYP3A4). | No |
| Ames Toxicity | Toxicity | Potential to be a mutagen. | No |
Table 2: Key ADMET properties and their desirable ranges for typical oral drugs, based on Lipinski's Rule of Five and other common filters.
Synthesis and Conclusion: Integrating the Data
-
Correlate Docking and MD: Does the stable binding pose observed in the MD simulation correspond to the top-ranked pose from docking? Do the key interactions identified in docking (e.g., specific hydrogen bonds) remain stable throughout the MD run? A strong correlation between these methods provides high confidence in the predicted binding mode.
-
Integrate ADMET Profile: Does the compound with the best binding affinity and stability also possess a favorable ADMET profile? A molecule might be a potent binder but be predicted to have poor oral absorption or high toxicity, making it a poor candidate for further development.[10]
-
Generate Hypotheses for Optimization: Based on the structural insights, propose modifications to the this compound scaffold. For example, if a specific region of the binding pocket is hydrophobic, suggest adding a non-polar group to the ligand to exploit this interaction and potentially increase affinity. If the molecule's solubility is predicted to be low, suggest adding a polar functional group.
By following this rigorous, multi-faceted in silico protocol, researchers can effectively triage, analyze, and optimize this compound derivatives, significantly enhancing the efficiency and success rate of the drug discovery process.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 8. m.youtube.com [m.youtube.com]
- 9. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADMET Predictive Models | AI-Powered Drug Discovery | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. youtube.com [youtube.com]
- 14. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 15. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]
- 16. static.igem.wiki [static.igem.wiki]
- 17. compchems.com [compchems.com]
- 18. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 19. portal.valencelabs.com [portal.valencelabs.com]
- 20. ADMET-AI [admet.ai.greenstonebio.com]
An In-depth Technical Guide on the Solubility and Stability of 5,6-Dichloro-1H-benzimidazole for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility and stability of 5,6-Dichloro-1H-benzimidazole, a key heterocyclic compound with significant interest in pharmaceutical and chemical research. Understanding these fundamental physicochemical properties is critical for the effective development of new chemical entities, formulation design, and ensuring the quality and efficacy of potential therapeutic agents. This document is structured to provide not only theoretical insights but also practical, field-proven experimental protocols for researchers.
Introduction to this compound
This compound is a halogenated derivative of benzimidazole. The benzimidazole scaffold is a prominent heterocyclic aromatic compound that is an integral part of the structure of vitamin B12. Its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The presence of two chlorine atoms on the benzene ring of this compound significantly influences its lipophilicity, electronic properties, and overall biological activity, making its solubility and stability profiles crucial areas of study.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic effectiveness. This compound, owing to its rigid, planar structure and the presence of two chlorine atoms, is characterized by low aqueous solubility.
Factors Influencing Solubility
The solubility of this compound is governed by several factors:
-
Molecular Structure: The rigid, fused ring system and the presence of two hydrophobic chlorine atoms contribute to its low polarity. This molecular structure results in weak interactions with polar solvents like water.
-
Intermolecular Forces: The strong intermolecular forces in the crystalline lattice of this compound require significant energy to overcome, leading to poor solubility in many common solvents.
-
Solvent Polarity: The compound exhibits better solubility in certain non-polar or weakly polar organic solvents that can engage in van der Waals forces. Solvents like chloroform and dichloromethane have been noted to be more effective in dissolving this compound compared to highly polar solvents like ethanol and acetone.[1]
-
pH: The benzimidazole ring contains both a weakly acidic N-H proton and a weakly basic imine nitrogen. Therefore, its solubility is expected to be pH-dependent, with increased solubility at pH values significantly above or below its pKa values.
Quantitative Solubility Data
The following table presents illustrative solubility data for this compound in a selection of common solvents at ambient temperature. This data is representative of what one might expect and should be experimentally verified.
| Solvent | Polarity Index | Expected Solubility (mg/mL) |
| Water (pH 7.4) | 10.2 | >0.028 |
| Methanol | 5.1 | ~1-5 |
| Ethanol | 4.3 | ~0.5-2 |
| Acetone | 5.1 | ~5-10 |
| Dichloromethane | 3.1 | ~10-20 |
| Chloroform | 4.1 | ~15-25 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | >50 |
| N,N-Dimethylformamide (DMF) | 6.4 | >50 |
Experimental Protocol for Solubility Determination
This protocol outlines a robust method for determining the equilibrium solubility of this compound in various solvents using the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).
2.3.1. Materials and Equipment
-
This compound (of known purity)
-
Selected solvents (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
2 mL glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
0.22 µm syringe filters (chemically compatible with the solvents)
-
HPLC system with a UV detector
-
Analytical balance
2.3.2. Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of 2 mL vials.
-
Add 1 mL of each selected solvent to the respective vials.
-
Securely cap the vials and place them on an orbital shaker.
-
Equilibrate the samples at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.
-
-
Quantification by HPLC-UV:
-
Develop and validate a suitable HPLC-UV method for the quantification of this compound.
-
Prepare a series of calibration standards of known concentrations.
-
Analyze the diluted samples and the calibration standards by HPLC.
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
-
Calculate the solubility in the original solvent by applying the dilution factor.
-
2.3.3. Causality Behind Experimental Choices
-
Shake-Flask Method: This is the gold standard for equilibrium solubility determination due to its simplicity and reliability.
-
Equilibration Time: A 24-48 hour period is generally sufficient to ensure that a true equilibrium between the dissolved and undissolved solute is achieved.
-
Filtration: The use of a 0.22 µm filter is critical to ensure that only the dissolved compound is being measured, preventing artificially high solubility readings from suspended microparticles.
-
HPLC-UV Quantification: HPLC offers high specificity and sensitivity for the accurate quantification of the analyte, even in complex matrices.
Stability Profile of this compound
The chemical stability of a drug candidate is a critical parameter that affects its safety, efficacy, and shelf-life. Benzimidazole derivatives can be susceptible to degradation under various environmental conditions.
Potential Degradation Pathways
Based on the chemical structure of this compound and the known degradation pathways of related compounds, the following degradation mechanisms are plausible:
-
Hydrolysis: The imidazole ring can be susceptible to hydrolytic cleavage under acidic or basic conditions, although it is generally considered relatively stable.
-
Oxidation: The benzimidazole ring system can undergo oxidation, potentially leading to the formation of N-oxides or ring-opened products.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of various photoproducts.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential to identify potential degradation products, understand degradation pathways, and develop a stability-indicating analytical method.[3][4][5][6] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.
3.2.1. Illustrative Forced Degradation Results
The following table summarizes the expected outcomes of a forced degradation study on this compound. The percentage of degradation is hypothetical and serves to illustrate a typical stability profile.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Observations |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 °C | < 5% | Minor degradation observed. |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60 °C | ~15-20% | Significant degradation with the formation of a major degradant. |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | ~10-15% | Formation of two minor degradation products. |
| Thermal | Solid State | 48 hours | 80 °C | < 2% | Compound is relatively stable to dry heat. |
| Photolytic | Solid & Solution | ICH Q1B | Room Temp | ~5-10% | Some degradation observed in solution upon exposure to light. |
3.2.2. Experimental Protocol for Forced Degradation Studies
This protocol provides a framework for conducting forced degradation studies on this compound in accordance with ICH guidelines.
3.2.2.1. Materials and Reagents
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Temperature-controlled oven
-
Photostability chamber
3.2.2.2. Step-by-Step Methodology
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the mixture at 60 °C for a specified period (e.g., 8, 16, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at 60 °C for a specified period.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for a specified period.
-
At each time point, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Store the solid compound and a solution of the compound at 80 °C for 48 hours.
-
Analyze samples at different time points.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines.
-
Keep a control sample in the dark.
-
Analyze the samples after the exposure period.
-
References
- 1. This compound: Properties, Uses, Safety Data & Supplier Info | Buy High Purity Chemicals Online [quinoline-thiophene.com]
- 2. This compound | C7H4Cl2N2 | CID 331775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. scispace.com [scispace.com]
5,6-Dichloro-1H-benzimidazole safety, toxicity, and handling precautions
An In-depth Technical Guide to the Safety, Toxicity, and Handling of 5,6-Dichloro-1H-benzimidazole
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 6478-73-5) is a halogenated heterocyclic compound that serves as a vital structural motif in medicinal chemistry and materials science.[1][2] As a derivative of benzimidazole, a scaffold present in numerous pharmacologically active molecules, it is frequently utilized as a building block in the synthesis of novel therapeutic agents, including potential anticancer and antimicrobial compounds.[1][2] Its unique electronic and structural properties also lend it to applications in materials science.[1]
Given its prevalence in discovery laboratories, a comprehensive understanding of its safety profile, potential toxicity, and appropriate handling procedures is not merely a matter of regulatory compliance but a cornerstone of responsible research. This guide provides an in-depth, field-proven framework for the safe utilization of this compound, moving beyond mere procedural lists to explain the causality behind each safety recommendation.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's properties is the foundation of a robust safety assessment. Key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 6478-73-5 | [3] |
| Molecular Formula | C₇H₄Cl₂N₂ | [3] |
| Molecular Weight | 187.02 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Water Solubility | Low solubility | [1][3] |
| Organic Solvents | Soluble in some organic solvents | [1] |
Hazard Identification and Toxicological Profile
The toxicological data for this compound itself is limited. Therefore, a conservative approach, guided by the Globally Harmonized System (GHS) classification and data from structurally similar compounds, is essential.
GHS Classification
According to notifications to the European Chemicals Agency (ECHA), this compound is classified as follows.[3]
| Hazard Class | Category | Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Warning |
These classifications indicate that the primary hazards associated with the solid compound are dermal and ocular irritation upon direct contact.[3]
Toxicological Summary and Hazard by Analogy
-
Structural Derivatives: It is critical to recognize that simple modifications can dramatically increase toxicity. For instance, this compound hydrochloride is classified as Acute Toxicity Category 3 (Oral), making it toxic if swallowed, and Eye Damage Category 1, indicating a risk of serious eye damage. The 2-(trifluoromethyl) derivative is even more hazardous, classified as fatal if swallowed and toxic in contact with skin or if inhaled.[5] This underscores the absolute necessity of consulting the specific Safety Data Sheet (SDS) for the exact material being handled.
-
Broader Benzimidazole Class: Pharmacovigilance studies on various benzimidazole derivatives have identified potential signals for serious adverse events, including hematological effects (such as bone marrow failure and leukopenia) and hepatic disorders.[6] While these effects are associated with therapeutic use, they highlight potential systemic toxicities that warrant minimizing exposure in a laboratory setting.
Exposure Control and Personal Protection
A multi-layered approach to exposure control is paramount. The "Hierarchy of Controls" is the guiding principle, prioritizing systemic changes over reliance on individual protection.
References
- 1. This compound: Properties, Uses, Safety Data & Supplier Info | Buy High Purity Chemicals Online [quinoline-thiophene.com]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C7H4Cl2N2 | CID 331775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization’s pharmacovigilance database - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Commercially Available 5,6-Dichloro-1H-benzimidazole Derivatives for Researchers and Drug Development Professionals
The 5,6-Dichloro-1H-benzimidazole Scaffold: A Privileged Core in Medicinal Chemistry
The benzimidazole ring system, an aromatic bicyclic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to naturally occurring purine nucleotides allows it to effectively interact with a wide range of biological macromolecules, including enzymes and receptors.[1][3] This inherent bioactivity has led to the development of numerous FDA-approved drugs containing the benzimidazole core, with applications ranging from antiulcer agents like omeprazole to anthelmintics such as albendazole.[4][5]
The addition of two chlorine atoms at the 5 and 6 positions of the benzimidazole ring significantly enhances the lipophilicity and electron-withdrawing nature of the scaffold. This substitution pattern can lead to improved hydrophobic interactions within the binding pockets of target proteins, potentially increasing the potency and selectivity of drug candidates.[6] Consequently, this compound derivatives have emerged as a focal point in the development of novel therapeutics, particularly in oncology and infectious diseases.[1][7]
Commercially Available this compound Derivatives
A variety of this compound derivatives are commercially available, providing researchers with readily accessible starting points for their investigations. These compounds can be used as building blocks for further synthesis or as screening compounds in biological assays.
| Derivative Name | CAS Number | Molecular Formula | Key Commercial Suppliers |
| This compound | 6478-73-5 | C₇H₄Cl₂N₂ | Sigma-Aldrich, Benchchem, Alchemist-chem[1][8] |
| This compound hydrochloride | Not specified | C₇H₅Cl₃N₂ | Sigma-Aldrich, Amerigo Scientific[9][10][11] |
| This compound-2-carboxylic acid | 287730-14-7 | C₈H₄Cl₂N₂O₂ | Apollo Scientific[12] |
| This compound-2-thiol | 19462-98-7 | C₇H₄Cl₂N₂S | Apollo Scientific[13] |
| 5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB) | 53-85-0 | C₁₂H₁₂Cl₂N₂O₄ | Fisher Scientific, MedchemExpress[14][15][16] |
Synthesis Strategies for this compound Derivatives
The synthesis of the this compound core and its subsequent derivatization are well-established processes in medicinal chemistry.
Core Synthesis
The most common and straightforward method for synthesizing the benzimidazole scaffold is the condensation reaction of an o-phenylenediamine with a carboxylic acid or its derivative.[4] For the this compound core, this involves the reaction of 4,5-dichloro-o-phenylenediamine with an appropriate one-carbon source, such as formic acid or an aldehyde, often in the presence of an acid catalyst.[4][17]
Below is a generalized workflow for the synthesis of the this compound core.
Caption: General synthesis workflow for the this compound core.
Derivatization
Once the core is synthesized, it can be further modified at the N-1 and C-2 positions to generate a diverse library of derivatives.
-
N-1 Alkylation/Arylation: The nitrogen at the 1-position can be readily alkylated or arylated using various halides in the presence of a base.[4] This is a common strategy to introduce different substituents that can modulate the compound's pharmacokinetic and pharmacodynamic properties.
-
C-2 Functionalization: The carbon at the 2-position is also a prime site for modification. For instance, reaction with phosgene or its equivalents can introduce a carbonyl group, while reaction with carbon disulfide can yield a thiol group.
Key Applications and Biological Activities
This compound derivatives have demonstrated a wide range of biological activities, making them valuable tools in drug discovery.
Anticancer Activity: Kinase Inhibition
A significant area of application for these compounds is in oncology, particularly as kinase inhibitors.[1] The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[6] One key kinase in this pathway is BRAF. Mutations in the BRAF gene, such as the V600E mutation, are found in a high percentage of melanomas and other cancers.
Derivatives of this compound have been designed as potent inhibitors of both wild-type (WT) and mutant BRAF (V600E).[6] The dichloro substitutions enhance hydrophobic interactions within the allosteric pocket of the kinase, contributing to their inhibitory activity.[6]
The following diagram illustrates the MAPK/ERK signaling pathway and the role of BRAF as a therapeutic target.
Caption: Inhibition of the MAPK/ERK pathway by a this compound derivative targeting BRAF.
Antiviral and Antimicrobial Activity
The benzimidazole scaffold is a well-known pharmacophore in the development of antimicrobial and antiviral agents.[3][18] The derivative 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB) is a potent inhibitor of several kinases, including casein kinase II and cyclin-dependent kinases (CDKs), which are involved in viral replication.[16] DRB has been shown to induce apoptosis and has antitumor activity.[16] Furthermore, various other derivatives have been synthesized and tested for their antibacterial and antiprotozoal activities.[7]
Experimental Protocol: In Vitro BRAF Kinase Assay
To assess the inhibitory potential of a novel this compound derivative against BRAF, a standard in vitro kinase assay can be performed.
Objective: To determine the IC₅₀ value of a test compound against BRAF V600E.
Materials:
-
Recombinant human BRAF V600E enzyme
-
MEK1 (inactive) as a substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (this compound derivative) dissolved in DMSO
-
Positive control inhibitor (e.g., Vemurafenib)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.
-
Reaction Setup:
-
Add 2.5 µL of the test compound or control to the wells of a 384-well plate.
-
Add 2.5 µL of the BRAF V600E enzyme and MEK1 substrate mixture in kinase buffer.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at 30°C for 1 hour.
-
-
Detect Kinase Activity:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
The this compound scaffold represents a highly versatile and valuable starting point for the design and development of new therapeutic agents. Its favorable physicochemical properties, combined with a well-understood synthetic chemistry, have led to the discovery of potent inhibitors of key biological targets in cancer and infectious diseases. The commercial availability of a range of these derivatives provides researchers with the necessary tools to further explore the therapeutic potential of this important class of compounds. Future research will likely focus on optimizing the pharmacokinetic profiles of these derivatives and exploring their efficacy in in vivo models.
References
- 1. benchchem.com [benchchem.com]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 6. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound: Properties, Uses, Safety Data & Supplier Info | Buy High Purity Chemicals Online [quinoline-thiophene.com]
- 9. This compound hydrochloride (1:1) - Amerigo Scientific [amerigoscientific.com]
- 10. This compound hydrochloride (1:1) AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound hydrochloride (1:1) AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. 287730-14-7 Cas No. | this compound-2-carboxylic acid | Apollo [store.apolloscientific.co.uk]
- 13. 19462-98-7 Cas No. | this compound-2-thiol | Apollo [store.apolloscientific.co.uk]
- 14. 5,6-Dichlorobenzimidazole riboside, 98% | Fisher Scientific [fishersci.ca]
- 15. 5,6-Dichlorobenzimidazole 1-beta-D-Ribofuranoside 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5,6-Dichloro-1H-benzimidazole: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of 5,6-Dichloro-1H-benzimidazole, a key heterocyclic scaffold in medicinal chemistry, from 4,5-dichloro-o-phenylenediamine. This document provides a robust, step-by-step protocol grounded in the well-established Phillips-Ladenburg benzimidazole synthesis.[1][2] Beyond a mere recitation of steps, this guide elucidates the chemical principles, safety considerations, and analytical checkpoints necessary for a successful and reproducible synthesis. The protocol is designed to be self-validating, with clear benchmarks for reaction monitoring and product characterization.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged scaffold in drug discovery.[3] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets.[4] Consequently, benzimidazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[5][6] The specific compound, this compound, serves as a crucial intermediate in the synthesis of various therapeutic agents, leveraging the electronic modifications imparted by the chloro substituents to modulate biological activity and pharmacokinetic properties.[7]
Chemical Principles and Mechanistic Insights
The synthesis of this compound from 4,5-dichloro-o-phenylenediamine and formic acid is a classic example of a condensation reaction.[8] This specific application of the Phillips-Ladenburg synthesis involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions.
The reaction mechanism proceeds through several key steps:
-
N-Acylation: One of the amino groups of 4,5-dichloro-o-phenylenediamine attacks the carbonyl carbon of formic acid in a nucleophilic acyl substitution. This step is often facilitated by the acidic environment, which protonates the carbonyl oxygen of formic acid, rendering the carbonyl carbon more electrophilic.
-
Intramolecular Cyclization: The second amino group of the N-formyl intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the formyl group.
-
Dehydration: The resulting tetrahedral intermediate readily eliminates a molecule of water to form the stable, aromatic benzimidazole ring system.
The driving force for this reaction is the formation of the highly stable, conjugated aromatic benzimidazole ring.
Experimental Protocol
This protocol is adapted from established methods for benzimidazole synthesis.[8]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4,5-dichloro-o-phenylenediamine | ≥97% | Sigma-Aldrich | Store in a cool, dry place. |
| Formic acid | ~90% | Fisher Scientific | Corrosive. Handle with care. |
| Sodium hydroxide (NaOH) | Pellets, ≥97% | VWR | Caustic. Handle with care. |
| Activated charcoal | Decolorizing | Sigma-Aldrich | |
| Deionized water | |||
| Ethanol | Reagent grade | For recrystallization. |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Beaker (250 mL)
-
Büchner funnel and flask
-
Filter paper
-
pH paper or pH meter
-
Melting point apparatus
-
NMR spectrometer
-
FTIR spectrometer
Safety Precautions
-
4,5-dichloro-o-phenylenediamine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[8]
-
Formic Acid: Corrosive. Causes severe skin burns and eye damage.
-
Sodium Hydroxide: Caustic. Causes severe skin burns and eye damage.
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Reaction Scheme
Caption: Synthesis of this compound.
Step-by-Step Procedure
1. Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4,5-dichloro-o-phenylenediamine (5.0 g, 28.2 mmol).
-
To the flask, carefully add 90% formic acid (3.7 mL, ~96 mmol). A slight excess of formic acid is used to ensure complete reaction of the diamine.
-
Attach a reflux condenser to the flask.
2. Reaction:
-
Heat the reaction mixture in a water bath or heating mantle to 100 °C.
-
Maintain the temperature and stir the mixture for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
3. Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully add 10% aqueous sodium hydroxide solution to the flask with constant stirring until the mixture is just alkaline (pH ~8-9), as indicated by pH paper. This neutralizes the excess formic acid and precipitates the crude product.[8]
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with two portions of cold deionized water (2 x 25 mL).
-
Press the solid as dry as possible on the filter.
4. Purification (Recrystallization):
-
Transfer the crude solid to a beaker.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated charcoal and heat the solution at boiling for 5-10 minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60-70 °C.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
| Parameter | Expected Result |
| Appearance | Off-white to light brown solid |
| Melting Point | 206-208 °C or 240-242 °C (Literature values vary) |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons and the N-H proton. In DMSO-d₆, the N-H proton is expected as a broad singlet downfield (~12-13 ppm). The aromatic protons on the benzimidazole ring will appear in the aromatic region (~7.0-8.0 ppm). |
| FTIR (KBr) | Characteristic peaks for N-H stretching (~3400-3200 cm⁻¹), C=N stretching (~1620 cm⁻¹), and C-Cl stretching. |
Discussion and Troubleshooting
-
Low Yield: If the yield is low, ensure that the reaction went to completion by checking TLC. Inadequate heating or insufficient reaction time can lead to incomplete conversion. During work-up, ensure the pH is sufficiently alkaline to precipitate all the product. Loss of product during recrystallization can be minimized by using the minimum amount of hot solvent.
-
Discolored Product: If the final product is highly colored, the use of activated charcoal during recrystallization is crucial. Ensure the hot filtration is performed quickly to prevent premature crystallization.
-
Incomplete Dissolution during Recrystallization: If the crude product does not fully dissolve in a reasonable amount of hot ethanol, it may indicate the presence of insoluble impurities. Filter the hot solution before allowing it to cool.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and paying close attention to the safety and characterization details, researchers can confidently prepare this valuable building block for applications in drug discovery and development. The principles and techniques described are broadly applicable to the synthesis of other benzimidazole derivatives.
References
- 1. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. 176949-20-5 CAS MSDS (5,6-DICHLORO-2-PROPYL-1H-1,3-BENZIMIDAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound: Properties, Uses, Safety Data & Supplier Info | Buy High Purity Chemicals Online [quinoline-thiophene.com]
- 8. 5,6-Dichloro-1H-benzo[d]imidazole-陕西莱特光电材料股份有限公司 [ltom.com]
Protocol for the N-alkylation of 5,6-Dichloro-1H-benzimidazole: A Detailed Guide to Synthesis and Optimization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antiviral, anticancer, and antihypertensive properties.[1][2] The functionalization of the benzimidazole nucleus, particularly at the N-1 position, is a critical strategy for modulating pharmacological activity, improving pharmacokinetic properties, and developing novel drug candidates.[2] The N-alkylation of 5,6-dichloro-1H-benzimidazole is a key synthetic transformation that introduces molecular diversity, allowing for the exploration of structure-activity relationships (SAR).
This guide provides a detailed, experience-driven protocol for the successful N-alkylation of this compound. We will delve into the mechanistic principles, explain the rationale behind the selection of reagents and conditions, and offer a step-by-step experimental procedure, including purification and characterization.
Reaction Mechanism and Core Principles
The N-alkylation of a benzimidazole proceeds via a two-step mechanism. The first and most critical step is the deprotonation of the imidazole N-H proton. Due to the electron-withdrawing effects of the fused benzene ring and the two chlorine atoms, this proton is acidic and can be removed by a suitable base to form a nucleophilic benzimidazolide anion.
This anion then acts as a nucleophile in the second step, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide) in a classical bimolecular nucleophilic substitution (SN2) reaction to form the new N-C bond.[3][4]
The choice of base and solvent is paramount as it dictates the extent of deprotonation, the reaction rate, and the overall yield.
Experimental Workflow Overview
The general workflow for the N-alkylation of this compound is a sequential process involving deprotonation, alkylation, and purification.
Caption: General workflow for the N-alkylation of this compound.
Detailed Experimental Protocol: N-Alkylation using Sodium Hydride
This protocol utilizes sodium hydride (NaH), a strong, non-nucleophilic base, which ensures complete and irreversible deprotonation of the benzimidazole, driving the reaction to completion.[1][3] Anhydrous N,N-dimethylformamide (DMF) is used as the solvent due to its high polarity, which helps dissolve the reactants and stabilize the anionic intermediate.
Materials:
-
This compound (1.0 eq.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 - 1.2 eq.)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Ice bath
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Preparation:
-
Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq.) to a dry round-bottom flask containing a magnetic stir bar.
-
Carefully wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and briefly dry the NaH under vacuum.
-
Add anhydrous DMF to the flask to create a suspension of NaH.
-
-
Deprotonation:
-
Dissolve the this compound (1.0 eq.) in a separate portion of anhydrous DMF.
-
Cool the NaH suspension to 0 °C using an ice bath.
-
Add the benzimidazole solution dropwise to the stirred NaH suspension over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Effervescence (hydrogen gas evolution) should be observed and then cease, indicating the formation of the sodium salt.
-
-
Alkylation:
-
Cool the reaction mixture back down to 0 °C.
-
Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. The reaction progress should be monitored by TLC (e.g., using a 3:1 Hexane:EtOAc mobile phase) until the starting benzimidazole spot is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the flask in an ice bath.
-
Cautiously quench the reaction by the slow, dropwise addition of ice-cold water to destroy any unreacted NaH.
-
Transfer the mixture to a separatory funnel and dilute with additional water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure N-alkylated product.
-
Key Parameters and Optimization
The choice of reagents and conditions can be adapted based on the specific alkylating agent and available laboratory resources.
| Parameter | Reagent/Condition | Rationale & Causality | Potential Issues |
| Base | NaH (strong) | Irreversible deprotonation, drives reaction to completion. Good for less reactive alkyl halides.[1][3] | Pyrophoric, requires strictly anhydrous conditions and inert atmosphere. |
| K₂CO₃ / Cs₂CO₃ (mild) | Safer and easier to handle. Often sufficient for reactive alkyl halides like benzyl bromide or methyl iodide.[3][4] | Reaction may be slower or incomplete with less reactive alkylating agents. | |
| NaOH / KOH (strong) | Inexpensive. Can be used effectively with a phase-transfer catalyst (e.g., TBAB) in a biphasic system.[5] | Can introduce water, potentially leading to side reactions. | |
| Solvent | DMF / THF (aprotic, polar) | Excellent for dissolving reactants and stabilizing the anionic intermediate, especially with NaH.[1][6] | High boiling point (DMF) can make removal difficult. Must be anhydrous. |
| Acetone | Good solvent for reactions using carbonate bases. Lower boiling point makes for easier removal.[4] | Less polar than DMF, may not be suitable for all substrates. | |
| Aqueous SDS | "Green chemistry" approach that avoids volatile organic compounds (VOCs).[3] | May not be suitable for water-sensitive alkylating agents. | |
| Temperature | 0 °C to RT | Standard for many alkyl halides. Exothermic additions should be controlled at 0 °C.[1] | - |
| 50-100 °C | May be required for less reactive alkyl halides (e.g., alkyl chlorides) or with weaker bases.[3][5] | Increased risk of side reactions, including dialkylation (quaternary salt formation).[4] |
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR: Expect the disappearance of the broad N-H singlet from the starting material. New signals corresponding to the protons of the introduced alkyl group will appear. For example, an N-benzyl group would show a singlet around 5.4-5.6 ppm for the benzylic CH₂ and signals in the aromatic region for the new phenyl ring.
-
¹³C NMR: The appearance of new signals corresponding to the carbons of the alkyl group.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should correspond to the calculated mass of the N-alkylated product.[7]
By following this detailed protocol and understanding the principles behind the procedural choices, researchers can confidently and efficiently synthesize N-alkylated this compound derivatives for further investigation in drug discovery and development programs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
Application Note: Accelerated Synthesis of 5,6-Dichloro-1H-benzimidazole Derivatives via Microwave Irradiation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the synthesis of 5,6-dichloro-1H-benzimidazole derivatives using microwave-assisted organic synthesis (MAOS). Benzimidazole scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of therapeutic agents.[1][2][3] Traditional synthesis methods often require prolonged reaction times and harsh conditions.[4][5] Microwave irradiation offers a rapid, efficient, and environmentally conscious alternative, leading to higher yields and cleaner reaction profiles in a fraction of the time.[6][7][8][9] This application note details the underlying principles, provides a step-by-step protocol for the synthesis of 2-substituted-5,6-dichloro-1H-benzimidazoles, outlines characterization techniques, and offers troubleshooting guidance.
Introduction: The Case for Microwave-Assisted Synthesis
The benzimidazole nucleus is a privileged scaffold in drug discovery, forming the core of molecules with diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[2][10] The 5,6-dichloro substitution pattern is a key feature in several biologically active compounds. The conventional synthesis of these derivatives typically involves the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde, often requiring extended refluxing in high-boiling point solvents.[1]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[8][11] Unlike conventional heating which relies on conduction and convection, microwave energy directly interacts with polar molecules in the reaction mixture, causing rapid and uniform heating.[7][12] This direct energy transfer leads to several advantages:
-
Dramatically Reduced Reaction Times: Reactions that take hours via conventional heating can often be completed in minutes.[4][6][13][14]
-
Increased Yields and Purity: The rapid heating minimizes the formation of side products, resulting in cleaner reactions and higher product yields.[1][12][15]
-
Energy Efficiency: By heating only the reaction mixture and not the vessel, microwave synthesis is a more energy-efficient and sustainable "green chemistry" approach.[7][11][16]
-
Enhanced Reproducibility: Dedicated microwave reactors allow for precise control over temperature and pressure, leading to highly reproducible results.[7][17]
Reaction Mechanism and Rationale
The synthesis of 2-substituted-5,6-dichloro-1H-benzimidazoles is typically achieved through the condensation of 4,5-dichloro-1,2-phenylenediamine with a suitable aldehyde. The reaction proceeds via an initial formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization (via oxidation) to yield the stable benzimidazole ring system.
The use of microwave irradiation accelerates this process significantly. The polar intermediates and reagents efficiently absorb microwave energy, overcoming the activation energy barrier for cyclization and dehydration much faster than with conventional heating. Some protocols may employ an oxidative reagent like sodium metabisulfite or simply use air as the oxidant.[2][18] Acidic catalysts can also be used to facilitate the condensation.[14]
Caption: General reaction mechanism for benzimidazole formation.
Experimental Protocol
This protocol describes a general method for the synthesis of 2-substituted-5,6-dichloro-1H-benzimidazole derivatives. Researchers should optimize parameters for each specific aldehyde used.
Materials and Equipment
-
Reagents:
-
4,5-Dichloro-1,2-phenylenediamine
-
Various substituted aromatic aldehydes
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium Metabisulfite (Na₂S₂O₅) (Optional, as an oxidizing agent)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Deionized Water
-
-
Equipment:
-
Dedicated microwave synthesis reactor with temperature and pressure sensors (e.g., CEM Discover, Anton Paar Monowave). Warning: Do not use a domestic kitchen microwave oven. These units lack the necessary safety features and controls for chemical synthesis.[17][19]
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Analytical balance
-
Standard laboratory glassware (beakers, flasks)
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Step-by-Step Synthesis Procedure
The following workflow outlines the key stages of the synthesis, from reaction setup to product purification.
Caption: Experimental workflow for microwave-assisted synthesis.
-
Reaction Setup: In a 10 mL microwave reaction vessel containing a magnetic stir bar, combine 4,5-dichloro-1,2-phenylenediamine (1.0 mmol, 177 mg), the desired aromatic aldehyde (1.0 mmol), and 3-5 mL of ethanol.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor cavity. Irradiate the mixture with stirring at a constant temperature of 120°C for 10 minutes. The power required will be automatically modulated by the instrument to maintain the set temperature. Monitor the internal pressure to ensure it remains within the safe operating limits of the vessel.
-
Cooling and Precipitation: After the irradiation is complete, cool the vessel to room temperature using compressed air.
-
Product Isolation: Pour the reaction mixture into a beaker containing ~20 mL of cold water. A solid precipitate should form. Collect the crude product by vacuum filtration, washing with additional water and then a small amount of cold ethanol.
-
Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture to yield the pure 2-substituted-5,6-dichloro-1H-benzimidazole derivative. Purity can be assessed by TLC.
Safety Precautions
-
Always use a dedicated microwave reactor designed for chemical synthesis.[19] These instruments have built-in safety features to monitor and control temperature and pressure.
-
Be aware of the potential for rapid pressure increases, especially with volatile solvents. Start with small-scale reactions to establish safe parameters.[19]
-
Handle all chemicals in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for all reagents before use. Solvents and reagents can have different stability profiles at the high temperatures achieved during microwave synthesis.[19]
Data and Expected Results
Microwave-assisted synthesis consistently demonstrates superior performance over conventional heating methods for this class of compounds.
| Derivative Substituent (R) | Method | Time | Temperature | Yield (%) | Reference |
| 4-Bromobenzyl | Microwave | 12 min | 110°C | 95% | [20] |
| 3-Bromobenzyl | Microwave | 12 min | 110°C | 91% | [20] |
| General Aromatic Aldehydes | Microwave | 5-10 min | N/A | 86-99% | [13] |
| General Carboxylic Acids | Microwave | 1.5-4 min | N/A | 80-95% | [14] |
| Various | Conventional | 48 h | Reflux | 38-60% | [6] |
Product Characterization
The identity and purity of the synthesized this compound derivatives must be confirmed using standard analytical techniques.[21]
-
¹H NMR Spectroscopy: This is a crucial tool for structural confirmation.[22] In DMSO-d₆, expect to see:
-
N-H Proton: A broad singlet in the downfield region, typically between δ 12.0-13.0 ppm.[20][22]
-
Aromatic Protons (Benzimidazole): Singlets or doublets for the H4 and H7 protons, typically between δ 7.1-7.9 ppm.[20]
-
Aromatic Protons (Substituent): Signals corresponding to the protons on the 2-position substituent ring.[20][21]
-
CH₂ Protons (if applicable): For benzyl derivatives, a characteristic singlet around δ 4.1-4.2 ppm.[20]
-
-
¹³C NMR Spectroscopy: Provides information on the carbon framework. Expect signals for the C=N carbon of the imidazole ring around δ 150-157 ppm and other aromatic carbons in the δ 113-144 ppm range.[20][21]
-
Infrared (IR) Spectroscopy: Key vibrational bands include:
-
Mass Spectrometry (MS): Used to confirm the molecular weight. The ESI-MS spectrum should show the [M+H]⁺ ion with the characteristic isotopic pattern for two chlorine atoms.[20] For example, for C₁₄H₉Cl₂BrN₂, the expected [M+H]⁺ peaks would be around m/z 356 and 358.[20]
Troubleshooting
Even with optimized protocols, challenges can arise. This guide provides a logical approach to troubleshooting common issues.
Caption: A decision tree for troubleshooting common synthesis issues.
Conclusion
Microwave-assisted synthesis represents a significant advancement for the rapid and efficient production of this compound derivatives.[4][5] This methodology aligns with the principles of green chemistry by reducing reaction times, energy consumption, and waste generation.[9][15] The protocols and data presented herein provide a robust framework for researchers in medicinal chemistry and drug discovery to accelerate their synthesis workflows, enabling faster access to these valuable heterocyclic compounds.
References
- 1. jocpr.com [jocpr.com]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Synthesis of Benzimidazoles and Their Derivatives From 1994 to 2016-A Review | Bentham Science [eurekaselect.com]
- 4. Microwave-assisted Synthesis of Benzimidazole Derivatives: A Gree...: Ingenta Connect [ingentaconnect.com]
- 5. Microwave-assisted Synthesis of Benzimidazole Derivatives: A Green and Effective Approach | Bentham Science [eurekaselect.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. eduzonejournal.com [eduzonejournal.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Microwave-induced synthesis of bioactive nitrogen heterocycles | EurekAlert! [eurekalert.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 13. mdpi.com [mdpi.com]
- 14. asianpubs.org [asianpubs.org]
- 15. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 16. ijrpas.com [ijrpas.com]
- 17. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Safety Considerations for Microwave Synthesis [cem.com]
- 20. tandfonline.com [tandfonline.com]
- 21. rsc.org [rsc.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Using 5,6-Dichloro-1H-benzimidazole in kinase inhibitor screening assays
Application Notes & Protocols
Topic: Utilizing 5,6-Dichloro-1H-benzimidazole as a Reference Inhibitor in Kinase Screening Assays for Casein Kinase 2 (CK2)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Kinase Inhibition and the Utility of Reference Compounds
Protein kinases are fundamental regulators of cellular signaling, catalyzing the phosphorylation of substrate proteins to control a vast array of processes, from cell growth and differentiation to apoptosis.[1][2] Dysregulation of kinase activity is a known driver of numerous pathologies, most notably cancer, making kinases a major class of therapeutic targets.[2][3] Kinase activity assays are therefore indispensable tools in drug discovery for identifying and characterizing novel inhibitors.[2][3]
A crucial component of a robust kinase screening assay is the inclusion of well-characterized reference inhibitors. These compounds serve as positive controls, validating the assay's performance and providing a benchmark against which to compare potential new drug candidates. This document provides a detailed guide to using this compound and its derivatives as reference inhibitors for Casein Kinase 2 (CK2).
Casein Kinase 2 (CK2): A Ubiquitous and Pleiotropic Kinase
Casein Kinase 2 (CK2) is a highly conserved, constitutively active serine/threonine kinase that is ubiquitously expressed in eukaryotic cells.[4][5] It is considered one of the most pleiotropic kinases, with hundreds of substrates, and plays a predominant role in stimulating cell growth and proliferation while suppressing apoptosis.[4][6] Elevated CK2 activity is a hallmark of many cancers, where it sustains pro-survival signaling cascades, including the PI3K/AKT/mTOR, NF-κB, and JAK/STAT pathways.[4][5][7] This central role in tumorigenesis makes CK2 a compelling target for anticancer drug development.[5][8]
Figure 1: Simplified overview of major signaling pathways regulated by Protein Kinase CK2.
The Benzimidazole Scaffold: A Foundation for Potent CK2 Inhibition
The benzimidazole chemical scaffold is the foundation for a significant class of ATP-competitive CK2 inhibitors.[9][10] The family began with the discovery of 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), an adenosine analog that was found to be a potent, albeit not entirely selective, inhibitor of CK2.[11][12][13] Subsequent research focused on modifying this structure to improve potency and selectivity, leading to the development of compounds like 4,5,6,7-tetrabromobenzotriazole (TBB) and 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT).[6][11]
For the purposes of establishing a baseline control in screening assays, this compound (DCBI), the parent heterocycle of DRB, serves as an excellent, readily available starting point. Its derivatives provide a range of potencies that can be used to validate assay sensitivity.
Mechanism of Action
Benzimidazole-based inhibitors like DRB and its analogs function by competing with ATP for binding within the kinase's catalytic pocket.[6][9] The planar benzimidazole ring mimics the adenine portion of ATP, while substitutions at various positions enhance affinity and selectivity for the unique topology of the CK2 ATP-binding site.[9][11] Kinetic studies have confirmed that DRB acts as a competitive inhibitor with respect to ATP and GTP.[13]
| Inhibitor | Structure | IC50 / Ki | Notes |
| DRB (5,6-dichloro-1-β-D-ribofuranosylbenzimidazole) | Ribofuranosyl derivative | Ki = 7 µM[13] | The original benzimidazole-based CK2 inhibitor.[11] |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | Benzotriazole derivative | IC50 = 0.5 µM[11] | A potent and selective derivative based on the DRB backbone.[11] |
| DMAT (2-dimethylamino-4,5,6,7-tetrabromobenzimidazole) | TBB derivative | IC50 = 0.14 µM[11] | Exhibits high affinity and selectivity for CK2.[11] |
| CX-4945 (Silmitasertib) | N/A | Low micromolar efficacy in cells | The first CK2 inhibitor to enter clinical trials.[6] |
Table 1: Comparative inhibitory activities of selected benzimidazole-derived CK2 inhibitors.
Application Protocol: Luminescence-Based Kinase Assay for CK2
This protocol describes a robust, high-throughput method for measuring CK2 activity and its inhibition by compounds such as this compound. The assay quantifies kinase activity by measuring the amount of ADP produced, which is directly proportional to the phosphorylation of the substrate.[1][14] The ADP is converted to ATP, which serves as a substrate for luciferase, generating a luminescent signal.[14][15]
Assay Principle: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a two-step process:
-
Kinase Reaction & ATP Depletion: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the enzymatic reaction and eliminate the remaining unconsumed ATP.
-
ADP Conversion & Signal Generation: The Kinase Detection Reagent is then added. It contains enzymes that convert the ADP generated by the kinase into ATP. This newly synthesized ATP drives a luciferase/luciferin reaction, producing a stable "glow-type" luminescent signal that is proportional to the initial kinase activity.[14]
Figure 2: Step-by-step workflow for the luminescence-based CK2 inhibitor assay.
Materials and Reagents
-
Recombinant human CK2 holoenzyme (α2β2)
-
CK2 Substrate Peptide (e.g., RRREEETEEE)
-
ATP, high purity
-
This compound (DCBI)
-
Staurosporine (as a non-selective control inhibitor)
-
Kinase Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA[1]
-
DMSO, molecular biology grade
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection system)[1]
-
White, opaque 96-well or 384-well assay plates (low-volume)
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Step-by-Step Methodology
1. Compound Preparation:
-
Prepare a 10 mM stock solution of DCBI in 100% DMSO.[1]
-
Create a serial dilution series (e.g., 10-point, 3-fold dilution) of the DCBI stock solution in DMSO. This will be used to generate a dose-response curve.
-
Causality Note: Using DMSO as the solvent is standard for many small molecules, but its concentration in the final reaction must be controlled (typically ≤1%) as it can inhibit some kinases.[16]
2. Kinase Reaction Setup:
-
Assay Plate Preparation: In a white, opaque multi-well plate, add 1 µL of each serially diluted DCBI concentration or DMSO vehicle control to the appropriate wells.
-
Kinase Addition: Prepare a solution of CK2 in Kinase Assay Buffer. Add 2.5 µL of the CK2 solution to each well.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.[1][17]
-
Reaction Initiation: Prepare a 2X Substrate/ATP mixture in Kinase Assay Buffer. Initiate the kinase reaction by adding 2.5 µL of this mixture to each well. The final volume is 6 µL.
-
Optimization Note: The optimal concentrations of CK2, substrate peptide, and ATP should be empirically determined. A common starting point is to use an ATP concentration close to the Km for the kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
3. Kinase Reaction and Termination:
-
Seal the plate and incubate at 30°C for 60 minutes.[1] The incubation time may need optimization based on enzyme activity to ensure the reaction is in the linear range.
-
After incubation, add 6 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.[1]
-
Incubate for 40 minutes at room temperature to ensure complete depletion of the remaining ATP.[1][17]
4. Signal Detection and Measurement:
-
Add 12 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into a luminescent signal.[1]
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[1][17]
-
Measure the luminescence of each well using a plate reader. The integration time will depend on the instrument and signal strength.
Controls for a Self-Validating System
To ensure the integrity of the results, the following controls are essential:
-
No-Enzyme Control ("Min Signal"): Wells containing substrate, ATP, and DMSO, but no CK2 enzyme. This establishes the background signal.
-
No-Inhibitor Control ("Max Signal"): Wells containing all reaction components (CK2, substrate, ATP) with DMSO vehicle instead of an inhibitor. This represents 100% kinase activity.
-
Reference Inhibitor Control: Wells containing a known inhibitor (like Staurosporine or a well-characterized batch of DCBI) at a concentration expected to give high inhibition (e.g., 10x IC50). This validates the assay's ability to detect inhibition.
Data Analysis and Interpretation
-
Normalization: The raw luminescence data (RLU - Relative Light Units) should be normalized to the controls. The percent inhibition for each inhibitor concentration is calculated as follows:
% Inhibition = 100 * (1 - [RLU_sample - RLU_min] / [RLU_max - RLU_min])
-
Dose-Response Curve and IC50 Calculation:
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) equation to determine the IC50 value. The IC50 is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
-
Assay Quality Control (Z'-factor):
-
The Z'-factor is a statistical measure of assay quality, calculated from the "Max Signal" and "Min Signal" controls.
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for high-throughput screening.[15]
-
Conclusion and Best Practices
This compound and its derivatives are valuable tools for researchers studying Casein Kinase 2. When used as reference inhibitors in a well-validated assay, such as the luminescence-based protocol described here, they provide a reliable means to ensure assay performance and benchmark the potency of novel compounds. Researchers should always perform appropriate optimizations of enzyme, substrate, and ATP concentrations and include rigorous controls to generate high-quality, reproducible data essential for advancing drug discovery programs. While potent, it is important to note that many benzimidazole derivatives can show activity towards other kinases, and follow-up selectivity profiling is a critical step in the characterization of any new hits.[9][18]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Protein kinase 2 (CK2): a potential regulator of immune cell development and function in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzimidazole inhibitors of protein kinase CK2 potently inhibit the activity of atypical protein kinase Rio1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibiting CK2 among Promising Therapeutic Strategies for Gliomas and Several Other Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitory effect of 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole on a protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetics of inhibition by 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole on calf thymus casein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Cell-based assays for evaluating anticancer activity of 5,6-Dichloro-1H-benzimidazole
Application Notes & Protocols
Topic: Cell-based Assays for Evaluating the Anticancer Activity of 5,6-Dichloro-1H-benzimidazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: Characterizing a Privileged Scaffold in Oncology Research
The benzimidazole core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1][2] Its structural similarity to naturally occurring nucleotides allows it to interact with a wide range of biological targets, making it a focal point in the development of novel anticancer agents.[2] The specific derivative, this compound, shares features with known kinase inhibitors and transcription modulators, such as the well-studied nucleoside analog 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), which inhibits RNA Polymerase II.[3][4][5] This suggests that this compound may exert its anticancer effects through multiple mechanisms, including the induction of cell cycle arrest and apoptosis.[1][6]
This guide provides a comprehensive framework of cell-based assays to systematically evaluate the anticancer properties of this compound. The presented protocols are designed not merely as procedural steps but as a logical, self-validating workflow. We will progress from initial cytotoxicity screening to detailed mechanistic studies, enabling researchers to build a robust profile of the compound's biological activity. Each step is explained with its underlying scientific principle, emphasizing the "why" behind the "how" to ensure experimental integrity and meaningful data interpretation.
Section 1: Primary Assessment of Cytotoxicity via MTT Assay
The foundational question for any potential anticancer agent is whether it can reduce the viability of cancer cells. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]
Scientific Principle
The assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[8] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells. The quantity of formazan produced is directly proportional to the number of viable cells.[8] By dissolving these crystals and measuring the absorbance, we can quantify the cytotoxic effect of the compound.
Experimental Workflow: MTT Assay
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nveo.org [nveo.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanism of action of dichloro-beta-D-ribofuranosylbenzimidazole: effect on in vitro transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole - Wikipedia [en.wikipedia.org]
- 6. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of 5,6-Dichloro-1H-benzimidazole
Abstract
This document provides a comprehensive guide for determining the in vitro antimicrobial activity of 5,6-Dichloro-1H-benzimidazole, a novel heterocyclic compound of interest. Recognizing the unique physicochemical properties of benzimidazole derivatives, these protocols are designed to ensure methodological robustness, reproducibility, and scientific integrity. We present detailed, step-by-step instructions for the two most fundamental and widely accepted methods for antimicrobial susceptibility testing (AST): Broth Microdilution for quantitative determination of the Minimum Inhibitory Concentration (MIC) and Disk Diffusion for a qualitative assessment of antimicrobial activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities as potential antimicrobial agents.
Introduction: The Imperative for Standardized Evaluation of Novel Antimicrobials
The emergence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Benzimidazoles represent a promising class of heterocyclic compounds, known for a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties[1][2][3][4]. The core benzimidazole structure is an isostere of naturally occurring purine, allowing it to interact with various biopolymers within microbial cells, potentially inhibiting nucleic acid or folate biosynthesis[5][6]. This compound, the subject of this guide, is a halogenated derivative, a structural modification often employed to enhance antimicrobial efficacy[3].
The initial and most critical step in evaluating a novel compound like this compound is to determine its intrinsic antimicrobial activity against a panel of relevant microorganisms. This is achieved through standardized antimicrobial susceptibility testing (AST). The primary objective of these assays is not merely to observe an effect but to generate reliable, quantitative data that can inform subsequent stages of drug development. The most common methods for this initial evaluation are broth dilution and agar dilution[7]. This document provides detailed protocols grounded in the principles set forth by global standards committees like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which provide world-class guidance for AST[8][9][10].
A crucial consideration for testing novel benzimidazole derivatives is their physicochemical properties. Compounds like this compound often exhibit low solubility in aqueous media[11][12]. This guide directly addresses this challenge by incorporating appropriate solvent and dilution strategies to ensure the compound remains in solution throughout the assay, preventing misleading results due to compound precipitation.
Foundational Method: Broth Microdilution for MIC Determination
The broth microdilution method is the internationally recognized gold standard for quantitatively determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent[13][14]. The MIC is defined as the lowest concentration of an antimicrobial that completely inhibits the visible growth of a microorganism after overnight incubation[14][15]. This quantitative value is paramount for comparing the potency of different compounds and for guiding further development.
Principle of the Method
The assay involves challenging a standardized bacterial inoculum with serially diluted concentrations of the test compound in a liquid growth medium. This is typically performed in a 96-well microtiter plate format, which allows for efficient testing of multiple concentrations and replicates[16]. After incubation, the wells are visually inspected for turbidity; the absence of growth indicates that the compound's concentration in that well is sufficient to inhibit the microorganism.
Critical Consideration: Compound Solubility
This compound has low aqueous solubility[11][12]. Therefore, a stock solution must be prepared in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice.
Causality Behind Experimental Choice: The concentration of the organic solvent must be carefully controlled in the final assay. High concentrations of DMSO can be toxic to microorganisms, confounding the results. It is imperative to ensure that the final concentration of DMSO in all wells (including the positive growth control) is identical and does not exceed a level that affects microbial growth (typically ≤1% v/v). A solvent toxicity control must be included to validate the experimental setup.
Detailed Protocol: Broth Microdilution for this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, molecular biology grade
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile
-
96-well sterile, round-bottom microtiter plates
-
Test microorganism (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™)
-
Sterile 0.85% saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Multichannel pipette
-
Incubator (35-37°C)
Procedure:
-
Preparation of Compound Stock Solution:
-
Accurately weigh this compound and dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved.
-
From this stock, prepare an intermediate stock solution in CAMHB. For example, to achieve a final test concentration of 128 µg/mL with a final DMSO concentration of 1%, the intermediate stock would be prepared at 256 µg/mL in CAMHB containing 2% DMSO.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL[15]. This can be done visually or with a nephelometer.
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells[15]. For example, dilute the 0.5 McFarland suspension 1:150 in broth.
-
-
Plate Preparation and Serial Dilution:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.
-
Add 100 µL of the 2X concentrated compound solution (e.g., 256 µg/mL in 2% DMSO-broth) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column[17]. This will result in wells containing 100 µL of the compound at concentrations from 128 µg/mL down to 0.25 µg/mL.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum (now at 1 x 10⁶ CFU/mL to achieve the final 5 x 10⁵ CFU/mL) to each well, except for the sterility control wells.
-
The final volume in each well will be 200 µL.
-
-
Controls:
-
Growth Control (Positive Control): Wells containing 100 µL of CAMHB with the same final concentration of DMSO as the test wells, plus 100 µL of the bacterial inoculum.
-
Sterility Control (Negative Control): Wells containing 200 µL of sterile CAMHB only.
-
Solvent Toxicity Control: Wells containing the highest concentration of DMSO used in the assay (e.g., 1%) in CAMHB, plus the bacterial inoculum.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air for most non-fastidious bacteria[16].
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear)[15]. Growth is typically observed as turbidity or a pellet at the bottom of the well.
-
The growth control and solvent toxicity control wells should be turbid, and the sterility control well should be clear. If the solvent control shows no growth, the experiment is invalid and must be repeated with a lower DMSO concentration.
-
Data Presentation
Results should be recorded in a clear, tabular format.
Table 1: Example MIC Data for this compound
| Test Microorganism | Gram Stain | Compound Concentration Range (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) | This compound MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | 0.25 - 128 | 0.25 | 4 |
| Escherichia coli ATCC 25922 | Negative | 0.25 - 128 | 0.015 | 16 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | 0.25 - 128 | 0.5 | >128 |
| Enterococcus faecalis ATCC 29212 | Positive | 0.25 - 128 | 1 | 8 |
Workflow Visualization
Caption: Workflow for Broth Microdilution MIC Determination.
Complementary Method: Disk Diffusion Assay
The disk diffusion test, also known as the Kirby-Bauer method, is a widely used qualitative or semi-quantitative technique to assess the susceptibility of bacteria to antimicrobial agents[18][19][20]. It is particularly useful for initial screening of novel compounds[18].
Principle of the Method
The assay involves placing a paper disk impregnated with a known amount of the test compound onto an agar plate that has been uniformly inoculated with a test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear circular area of no growth, known as a "zone of inhibition," will form around the disk[18][21]. The diameter of this zone is inversely proportional to the MIC.
Detailed Protocol: Disk Diffusion for this compound
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO)
-
Sterile blank paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganism
-
Sterile 0.85% saline
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Ruler or calipers
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity as described in the broth microdilution protocol (Section 2.3).
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum suspension.
-
Rotate the swab several times against the inside wall of the tube above the liquid level to remove excess fluid.
-
Inoculate a dry MHA plate by streaking the swab evenly over the entire surface in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage[18].
-
-
Preparation and Application of Disks:
-
Prepare a solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Aseptically apply a precise volume (e.g., 10 µL) of the compound solution onto a sterile blank paper disk to achieve a specific drug loading (e.g., 30 µ g/disk ). Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the impregnated disk onto the inoculated surface of the MHA plate. Gently press the disk to ensure complete contact with the agar.
-
Place a solvent-only disk (e.g., 10 µL of DMSO allowed to evaporate) as a negative control.
-
-
Incubation:
-
Within 15 minutes of disk application, invert the plates and incubate at 35-37°C for 16-20 hours[21].
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers on the underside of the plate.
-
The presence of a clear zone indicates antimicrobial activity. The size of the zone provides a semi-quantitative measure of potency[19]. It is important to note that for a novel compound, these zone diameters cannot be interpreted as "Susceptible," "Intermediate," or "Resistant" as no established clinical breakpoints exist[20].
-
Data Presentation
Table 2: Example Disk Diffusion Data for this compound (30 µ g/disk )
| Test Microorganism | Gram Stain | Zone of Inhibition Diameter (mm) |
| Staphylococcus aureus ATCC 29213 | Positive | 18 |
| Escherichia coli ATCC 25922 | Negative | 14 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | 0 (No Zone) |
| Enterococcus faecalis ATCC 29212 | Positive | 16 |
Workflow Visualization
Caption: Workflow for the Disk Diffusion Antimicrobial Assay.
Conclusion and Next Steps
The protocols detailed in this guide provide a standardized framework for the initial in vitro evaluation of this compound. Accurate and reproducible determination of the MIC via broth microdilution is the cornerstone of early-stage antimicrobial drug discovery, providing the quantitative data necessary for structure-activity relationship (SAR) studies and further compound optimization. The disk diffusion method serves as a valuable, cost-effective screening tool.
Following these initial susceptibility tests, further studies may include determining the Minimum Bactericidal Concentration (MBC), time-kill kinetics, and testing against a broader panel of clinical isolates, including multidrug-resistant strains. These foundational methods, when performed with rigor and adherence to established principles, ensure the generation of high-quality data to confidently advance promising new antimicrobial candidates through the development pipeline.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Development of Benzimidazole-Containing Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 9. EUCAST: EUCAST - Home [eucast.org]
- 10. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. This compound: Properties, Uses, Safety Data & Supplier Info | Buy High Purity Chemicals Online [quinoline-thiophene.com]
- 13. researchgate.net [researchgate.net]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Broth microdilution - Wikipedia [en.wikipedia.org]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 19. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 20. asm.org [asm.org]
- 21. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Application Notes and Protocols for High-Throughput Screening of 5,6-Dichloro-1H-benzimidazole Libraries
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 5,6-Dichloro-1H-benzimidazole scaffold represents a privileged chemical structure in modern drug discovery, demonstrating significant potential as a core component of potent kinase inhibitors and other therapeutic agents.[1] Its rigid bicyclic system provides a versatile framework for developing selective modulators of key cellular signaling pathways implicated in oncology, virology, and inflammatory diseases. This document provides an in-depth guide to the high-throughput screening (HTS) of small molecule libraries based on this important scaffold. We will move beyond a generic recitation of steps to offer field-proven insights into assay development, primary and secondary screening protocols, and hit validation strategies, with a particular focus on addressing the specific challenges and opportunities presented by this chemical class.
The Scientific Imperative: Why Screen this compound Libraries?
The benzimidazole core is a recurring motif in FDA-approved drugs and clinical candidates, valued for its ability to form key hydrogen bond interactions with protein targets.[1] The addition of the 5,6-dichloro substituents significantly enhances the hydrophobicity of the scaffold, which can lead to increased potency and improved binding to hydrophobic allosteric pockets within target proteins, such as kinases.[2]
Recent research has highlighted the efficacy of 5,6-dichlorobenzimidazole derivatives against several high-value oncology targets:
-
BRAF Kinase: Derivatives have shown potent, dual inhibitory activity against both wild-type (WT) and V600E mutant BRAF, a key driver in many melanomas and other cancers.[2][3]
-
Casein Kinase 2 (CK2): The nucleoside analog 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) is a well-established inhibitor of CK2, a pleiotropic kinase involved in cell growth and apoptosis.[4][5][6]
-
FLT3 Kinase: Cell-based screening has identified benzimidazole-based compounds as selective inhibitors of FMS-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML).
Given this precedent, HTS campaigns of diverse this compound libraries are a rational and promising strategy for identifying novel lead compounds for a multitude of therapeutic targets.
Strategic Planning for a Successful HTS Campaign
A successful HTS campaign is not merely a matter of scale, but of careful planning and robust assay design. The entire process, from initial assay development to hit confirmation, must function as a self-validating system to minimize the costly pursuit of artifacts.
The overall workflow for screening a this compound library can be visualized as follows:
Critical Consideration: Compound Solubility
A known characteristic of the benzimidazole scaffold, particularly with di-chloro substitution, is poor aqueous solubility.[7] This is a critical factor that must be addressed from the outset.
-
Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-20 mM) in 100% DMSO.
-
Assay Concentration: During the assay, the final DMSO concentration should be kept consistent and as low as feasible (typically ≤ 1%) to avoid solvent-induced effects on the biological target.
-
Pre-incubation: When diluting compounds into aqueous assay buffers, vortexing or sonication may be necessary. Visually inspect plates for compound precipitation.
-
Detergents: The inclusion of a low concentration of a non-ionic detergent like Triton X-100 or Tween-20 (e.g., 0.01%) in the assay buffer can help maintain compound solubility and prevent aggregation-based artifacts.
Application Protocols: Biochemical and Cell-Based Assays
The choice between a biochemical and a cell-based primary assay depends on the research question. Biochemical assays offer a direct measure of a compound's effect on a purified target, while cell-based assays provide insights into activity within a more physiologically relevant context.[8]
Protocol 1: Biochemical Kinase Assay (e.g., BRAF V600E)
This protocol describes a homogenous, luminescence-based assay to measure the activity of BRAF V600E kinase by quantifying the amount of ATP remaining after the kinase reaction. A decrease in kinase activity results in less ATP consumption and a higher luminescent signal.
Materials:
-
Recombinant human BRAF V600E enzyme
-
MEK1 (inactive) substrate
-
ATP
-
Kinase assay buffer (e.g., HEPES, MgCl₂, DTT, BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
This compound library (10 mM in DMSO)
-
Positive control inhibitor (e.g., Vemurafenib)
-
384-well, white, solid-bottom assay plates
Methodology:
-
Compound Plating:
-
Using an acoustic liquid handler (e.g., Echo) or pin tool, transfer 40 nL of the compound library, positive control, and DMSO (negative control) to the 384-well assay plates. This results in a 10 µM final compound concentration in a 40 µL reaction volume.
-
-
Enzyme/Substrate Preparation:
-
Prepare a 2X enzyme/substrate solution in kinase assay buffer containing BRAF V600E and MEK1 substrate.
-
-
Reaction Initiation:
-
Add 20 µL of the 2X enzyme/substrate solution to each well of the assay plate.
-
-
ATP Addition:
-
Prepare a 2X ATP solution in kinase assay buffer. Add 20 µL to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
-
Incubation:
-
Mix the plate on a plate shaker for 30 seconds. Centrifuge briefly (1 min at 1000 rpm).
-
Incubate at room temperature for 60 minutes.
-
-
Reaction Termination and Signal Generation:
-
Add 40 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 80 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via luciferase.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Read the luminescence on a compatible plate reader (e.g., PHERAstar FSX).[9]
-
Data Analysis and Quality Control:
-
Z' Factor: Calculate the Z' factor to assess assay quality. A Z' > 0.5 is considered excellent for HTS.
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
-
Signal-to-Background (S/B): Calculate the ratio of the mean signal of the negative control (DMSO) to the positive control.
| Parameter | Recommended Value | Rationale |
| Plate Format | 384-well | Balances throughput and reagent costs. |
| Final Volume | 40 µL | A common volume for HTS that is compatible with automation. |
| Compound Conc. | 10 µM | Standard single-point concentration for primary screening. |
| ATP Conc. | Km of BRAF | Ensures sensitivity to ATP-competitive inhibitors. |
| Z' Factor | > 0.5 | Indicates a robust and reliable assay. |
| S/B Ratio | > 5 | Provides a sufficient dynamic range to identify hits. |
Table 1: Key Parameters for the BRAF Biochemical HTS Assay.
Protocol 2: Cell-Based Cytotoxicity Assay
This protocol uses a luminescence-based method to assess the cytotoxicity of compounds on a relevant cancer cell line (e.g., A375 melanoma, which harbors the BRAF V600E mutation). This assay measures ATP as an indicator of cell viability.
Materials:
-
A375 human melanoma cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or equivalent
-
This compound library (10 mM in DMSO)
-
Positive control (e.g., Staurosporine)
-
384-well, white, clear-bottom cell culture plates
Methodology:
-
Cell Seeding:
-
Harvest A375 cells and resuspend in culture medium to a density of 2.5 x 10⁴ cells/mL.
-
Dispense 40 µL of the cell suspension (1000 cells/well) into each well of the 384-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Addition:
-
Transfer 40 nL of the compound library, positive control, and DMSO to the cell plates.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
-
Assay Reagent Addition:
-
Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.
-
Add 40 µL of CellTiter-Glo® reagent to each well.
-
-
Signal Stabilization and Reading:
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a compatible plate reader.
-
From Hit to Lead: The Validation Cascade
Identifying a "hit" in the primary screen is only the beginning. A rigorous validation process is essential to eliminate false positives and prioritize the most promising compounds for further development.
Dose-Response Confirmation
Primary hits should be re-tested using freshly prepared solutions over a range of concentrations (e.g., 8-10 points, half-log dilutions) to determine the half-maximal inhibitory concentration (IC₅₀). This confirms the activity and establishes potency.
Orthogonal Assays
To ensure the observed activity is not an artifact of the primary assay format, hits should be tested in an orthogonal assay that measures the same biological endpoint via a different technology. For a kinase inhibitor, if the primary screen was luminescence-based (ATP depletion), a suitable orthogonal assay could be a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay that directly measures substrate phosphorylation.[9]
Counter-Screening for Assay Interference
Many compounds can interfere with assay technologies, leading to false-positive results. It is crucial to run counter-screens to identify these compounds. For the protocols described above, a key counter-screen would be a direct luciferase inhibition assay to flag compounds that quench the reporter enzyme rather than acting on the biological target.
Selectivity Profiling
For kinase inhibitors, selectivity is paramount to avoid off-target toxicities.[10] Validated hits should be profiled against a panel of other kinases. This can reveal the compound's selectivity profile and identify potential liabilities. For instance, inhibitors of CK2 have been known to have off-target effects on CDK family kinases.[11] A well-defined selectivity profile is a key characteristic of a high-quality lead compound.
| Compound ID | Primary IC₅₀ (BRAF V600E, µM) | Orthogonal IC₅₀ (TR-FRET, µM) | Luciferase Counter-Screen (% Inhibition) | Selectivity (CK2 IC₅₀, µM) | Decision |
| Cmpd-A | 0.25 | 0.31 | < 5% | > 50 | Proceed |
| Cmpd-B | 0.50 | No activity | 85% | N/A | Discard (Luciferase Inhibitor) |
| Cmpd-C | 0.15 | 0.20 | < 10% | 0.05 | Discard (Non-selective) |
| Cmpd-D | 1.20 | 1.50 | < 5% | > 50 | Proceed (Lower Potency) |
Table 2: Hypothetical Hit Triage Data. This table illustrates how data from various validation assays are used to make decisions on which compounds to advance.
Conclusion and Future Directions
The this compound scaffold is a fertile ground for the discovery of novel therapeutic agents, particularly potent and selective kinase inhibitors. A successful HTS campaign requires a multi-faceted strategy that combines robust, validated assays with a rigorous hit-to-lead process. By anticipating challenges such as compound solubility and proactively implementing orthogonal and counter-screening assays, researchers can significantly increase the probability of identifying high-quality, developable lead compounds. The protocols and strategies outlined in this document provide a comprehensive framework for unlocking the full potential of these valuable chemical libraries.
References
- 1. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 5. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole on a protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifescienceglobal.com [lifescienceglobal.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors | Sciety [sciety.org]
- 11. biorxiv.org [biorxiv.org]
Application Notes & Protocols: 5,6-Dichloro-1H-benzimidazole as a Versatile Building Block in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, forming the core of numerous marketed drugs.[1][2][3] Among its many derivatives, 5,6-dichloro-1H-benzimidazole stands out as a particularly valuable building block. The strategic placement of chloro substituents on the benzene ring enhances lipophilicity and modulates the electronic properties of the imidazole moiety, providing a unique platform for the synthesis of potent bioactive molecules.[1] This guide provides an in-depth exploration of this compound's applications in organic synthesis, focusing on its role in constructing antiviral agents, kinase inhibitors, and other therapeutic candidates. Detailed, field-tested protocols for key synthetic transformations are presented to empower researchers in their drug discovery and development endeavors.
Introduction: The Significance of the 5,6-Dichlorobenzimidazole Scaffold
The utility of a building block in medicinal chemistry is defined by its synthetic accessibility, its capacity for diverse functionalization, and the biological relevance of its derivatives. This compound excels in all these areas.
-
Electronic Modulation: The two electron-withdrawing chlorine atoms at the 5- and 6-positions decrease the pKa of the imidazole N-H proton, influencing its reactivity in alkylation and arylation reactions. This substitution pattern is crucial for creating compounds that can effectively interact with biological targets.
-
Metabolic Stability & Lipophilicity: The C-Cl bonds are generally stable to metabolic degradation, and their presence increases the overall lipophilicity of the molecule. This is a critical parameter for optimizing pharmacokinetic properties, such as cell membrane permeability and oral bioavailability.[1]
-
Proven Pharmacophore: The 5,6-dichlorobenzimidazole core is a key component of several important antiviral compounds, most notably the riboside derivatives that inhibit viral replication.[4][5] Its historical significance dates back to early studies by Tamm and Folkers, who reported the antiviral activities of halogenated benzimidazole nucleosides like 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB).[4][5] DRB is known to inhibit transcription by targeting RNA Polymerase II.[6]
Core Applications in Medicinal Chemistry
The 5,6-dichlorobenzimidazole framework serves as a foundational element in the synthesis of various therapeutic agents. Its reactive sites allow for extensive chemical modification to achieve desired potency and selectivity.
Diagram: Key Reactive Sites for Synthesis
References
- 1. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antivirals: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole - Wikipedia [en.wikipedia.org]
Application of 5,6-Dichloro-1H-benzimidazole in Medicinal Chemistry: A Guide for Researchers
The 5,6-dichloro-1H-benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its unique structural and electronic properties have made it a versatile building block for the design of potent and selective inhibitors of various biological targets. This guide provides an in-depth exploration of the applications of this compound, with a focus on its role in the development of kinase inhibitors for anticancer therapy and its utility in the discovery of novel antiviral agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important chemical entity in their work.
Introduction to the this compound Scaffold
The benzimidazole core, a fusion of benzene and imidazole rings, is a key pharmacophore found in a variety of clinically used drugs.[1][2] The addition of two chlorine atoms at the 5 and 6 positions of the benzene ring significantly influences the molecule's lipophilicity and electronic properties, often enhancing its binding affinity to target proteins. This disubstitution pattern has proven to be particularly advantageous in the design of kinase inhibitors and antiviral nucleoside analogs.
Key Therapeutic Applications
The versatility of the this compound scaffold has led to its exploration in multiple therapeutic areas. The most prominent of these are oncology and virology.
Anticancer Agents: Targeting Protein Kinases
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[3] The 5,6-dichlorobenzimidazole core has been instrumental in the development of potent inhibitors for several key oncogenic kinases.
Casein Kinase 2 (CK2) is a serine/threonine kinase that is frequently overexpressed in many human cancers, where it promotes cell proliferation, survival, and inhibits apoptosis.[3][4] This makes CK2 a compelling target for cancer therapy. The adenosine analog 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) was one of the first identified inhibitors of CK2.[5] It acts as an ATP-competitive inhibitor and has been a valuable tool for studying the biological roles of CK2.[5] The dichlorinated benzimidazole moiety of DRB plays a critical role in its inhibitory activity.
Signaling Pathway Visualization: CK2 in Cancer
The following diagram illustrates the central role of CK2 in promoting cancer cell survival and proliferation by modulating key signaling pathways.
Caption: CK2's role in oncogenic signaling.
Mutations in the BRAF gene, a member of the RAF kinase family, are prevalent in various cancers, most notably melanoma.[6][7] The development of inhibitors targeting the constitutively active BRAF V600E mutant has revolutionized the treatment of this disease. Recent studies have shown that novel 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles can act as potent dual inhibitors of both wild-type (WT) and V600E mutant BRAF.[8] These compounds are designed to occupy the ATP-binding pocket and extend into an allosteric hydrophobic back pocket, a strategy to enhance potency and overcome resistance.[8]
Signaling Pathway Visualization: The RAS-RAF-MEK-ERK Pathway
This diagram outlines the canonical RAS-RAF-MEK-ERK signaling cascade, a critical pathway for cell proliferation that is often hyperactivated in cancer due to mutations in components like BRAF.
Caption: The RAS-RAF-MEK-ERK signaling cascade.
Antiviral Agents
The this compound scaffold is a key component of several potent antiviral compounds, particularly nucleoside analogs. The aforementioned DRB, in addition to its kinase inhibitory activity, exhibits antiviral properties.[9] A notable example is the development of 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) and its 2-bromo derivative (BDCRB), which are highly active against human cytomegalovirus (HCMV).[9] These compounds interfere with viral DNA processing and maturation, a distinct mechanism from many other anti-HCMV drugs. The antiviral activity of these benzimidazole nucleosides is significantly influenced by the substituents at the 2, 5, and 6 positions of the benzimidazole ring and modifications to the ribose moiety.[9]
Protocols for Synthesis and Biological Evaluation
Synthesis of 2-Substituted-5,6-dichloro-1H-benzimidazole Derivatives
A common and effective method for the synthesis of 2-substituted-5,6-dichloro-1H-benzimidazoles is the condensation of 4,5-dichloro-1,2-phenylenediamine with a substituted aldehyde.[10]
Protocol: Synthesis of 2-(4-methoxyphenyl)-5,6-dichloro-1H-benzimidazole
This protocol describes a representative synthesis of a 2-aryl-5,6-dichlorobenzimidazole.
Materials:
-
4,5-dichloro-1,2-phenylenediamine
-
4-methoxybenzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Deionized water
-
Ice
Procedure:
-
To a solution of 4,5-dichloro-1,2-phenylenediamine (1 mmol) and 4-methoxybenzaldehyde (1 mmol) in ethanol (10 mL), add ammonium chloride (0.3 mmol).
-
Stir the reaction mixture at 80°C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then dry it.
-
The crude product can be purified by recrystallization from ethanol to yield the pure 2-(4-methoxyphenyl)-5,6-dichloro-1H-benzimidazole.
Expected Outcome: A crystalline solid. The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow: Synthesis of 2-Substituted-5,6-dichloro-1H-benzimidazole
Caption: General workflow for benzimidazole synthesis.
In Vitro Kinase Inhibition Assay
The ADP-Glo™ Kinase Assay is a luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.[11][12] It is a robust and high-throughput compatible assay suitable for inhibitor screening and profiling.
Protocol: ADP-Glo™ Kinase Assay for IC₅₀ Determination
Materials:
-
Kinase of interest (e.g., CK2, BRAF)
-
Kinase-specific substrate
-
ATP
-
This compound test compound
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound test compound in DMSO. A 10-point, 3-fold serial dilution starting from 10 mM is recommended.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (for control wells).
-
Add 2 µL of the kinase solution to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP. The final concentrations of kinase, substrate, and ATP should be optimized for the specific kinase being assayed.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation:
The inhibitory activity of the test compounds should be summarized in a table for easy comparison.
| Kinase Target | Test Compound IC₅₀ (µM) | Control Inhibitor IC₅₀ (µM) |
| CK2 | [Insert Value] | [Insert Value] |
| BRAF (WT) | [Insert Value] | [Insert Value] |
| BRAF (V600E) | [Insert Value] | [Insert Value] |
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the benzimidazole core.[3][4]
-
Substitution at N1: The N1 position is often substituted to improve cell permeability and target engagement. For example, the ribosyl group in DRB is crucial for its activity.[9] In BRAF inhibitors, larger substituents at N1 can extend into the allosteric pocket.[8]
-
Substitution at C2: The C2 position is a key point for modification to modulate potency and selectivity. Aryl or heteroaryl groups at this position can engage in important interactions within the ATP-binding site of kinases.
-
Substitution at C5 and C6: The dichloro substitution at these positions generally enhances the inhibitory activity of benzimidazole-based kinase inhibitors.[8] These halogen atoms can form favorable interactions with the target protein and increase the lipophilicity of the molecule.
Conclusion
The this compound scaffold represents a highly valuable starting point for the design of novel therapeutic agents. Its proven success in the development of potent kinase inhibitors and antiviral compounds underscores its importance in medicinal chemistry. The protocols and insights provided in this guide are intended to facilitate further research and development of new drugs based on this privileged chemical structure. A thorough understanding of the synthesis, biological evaluation, and structure-activity relationships of these compounds will be crucial for the successful discovery of next-generation therapies.
References
- 1. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tdcommons.org [tdcommons.org]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Human Cytomegalovirus Replication by Benzimidazole Nucleosides Involves Three Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
Application Notes and Protocols for the Quantification of 5,6-Dichloro-1H-benzimidazole
Introduction
5,6-Dichloro-1H-benzimidazole is a crucial heterocyclic compound that serves as a fundamental building block in the synthesis of various pharmaceutical and biologically active molecules.[1] Its derivatives have shown a wide range of therapeutic potential.[2] The precise and accurate quantification of this compound is paramount during drug development and for quality control in manufacturing processes to ensure the safety and efficacy of the final product. This document provides detailed analytical methods for the robust quantification of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established scientific principles and validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[3][4][5]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for the development of robust analytical methods. These properties guide the selection of appropriate solvents for sample preparation and the mobile phase for chromatographic separations.
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₂N₂ | [6] |
| Molecular Weight | 187.026 g/mol | [7] |
| Appearance | Solid | [7] |
| Melting Point | 240 - 242 °C | [7] |
| Solubility | Low solubility in water. Soluble in some organic solvents. | [7] |
For the parent compound, benzimidazole, it is known to be freely soluble in alcohol and sparingly soluble in ether.[8] A related compound, 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole, exhibits low water solubility but is more soluble in dimethyl sulfoxide (DMSO) and acetone.[9] This suggests that organic solvents like methanol, acetonitrile, and DMSO are suitable for dissolving this compound.
High-Performance Liquid Chromatography (HPLC) Method
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the quantification of this compound due to its high resolution, sensitivity, and specificity. The reverse-phase HPLC method detailed below is designed for accurate and reproducible measurements.
Causality Behind Experimental Choices
The selection of a C18 stationary phase is based on its proven efficacy in retaining and separating a wide range of moderately polar to non-polar compounds like benzimidazole derivatives through hydrophobic interactions. The mobile phase, a mixture of acetonitrile and water, is a standard choice for reverse-phase chromatography, offering good elution strength and compatibility with UV detection. The addition of a small amount of acid, such as phosphoric acid or formic acid, to the mobile phase is critical.[10] It serves to suppress the ionization of the benzimidazole moiety, leading to sharper, more symmetrical peaks and improved retention time reproducibility. The choice of UV detection wavelength is based on the chromophoric nature of the benzimidazole ring system, which exhibits strong absorbance in the UV region.
Experimental Workflow for HPLC Analysis
References
- 1. Multiresidue assay for benzimidazole anthelmintics by liquid chromatography and confirmation by gas chromatography/selected-ion monitoring electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. This compound: Properties, Uses, Safety Data & Supplier Info | Buy High Purity Chemicals Online [quinoline-thiophene.com]
- 7. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Separation of 1H-Benzimidazole, 5,6-dichloro-1-ethyl-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. altabrisagroup.com [altabrisagroup.com]
Application Notes and Protocols for the In Vivo Formulation of 5,6-Dichloro-1H-benzimidazole
Introduction
5,6-Dichloro-1H-benzimidazole is a halogenated benzimidazole derivative of significant interest in contemporary pharmacological research. As with many heterocyclic compounds, its therapeutic potential is often hampered by poor aqueous solubility, posing a considerable challenge for achieving adequate systemic exposure in preclinical in vivo studies. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rationally design and prepare formulations of this compound suitable for oral and parenteral administration in animal models. By leveraging established principles of drug delivery for poorly soluble compounds, this document outlines detailed protocols, explains the causal reasoning behind excipient selection, and provides a pathway for the analytical validation of the final dosing vehicles.
Physicochemical Properties and Formulation Challenges
This compound is a crystalline solid with low water solubility.[1] Its hydrophobic nature, stemming from the dichlorinated benzene ring, necessitates the use of solubility-enhancing excipients to achieve concentrations suitable for in vivo administration.[2] The primary challenge is to develop a formulation that not only solubilizes the compound but also maintains its stability and allows for reproducible dosing.
Strategic Approaches to Formulation Development
The formulation of poorly soluble compounds like this compound for in vivo studies typically follows one of three main strategies: co-solvency, suspension, or complexation.[3] The choice of strategy depends on the required dose, the route of administration, and the physicochemical properties of the compound.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₂N₂ | [4] |
| Molecular Weight | 187.03 g/mol | [4] |
| Appearance | Solid | [1] |
| Melting Point | 240 - 242 °C | [1] |
| Water Solubility | Low | [1] |
| Solubility in Organic Solvents | Soluble in some organic solvents | [1] |
Experimental Protocols
Protocol 1: Co-Solvent Formulation for Oral and Parenteral Administration
This protocol is suitable for achieving a clear solution of this compound, which is often preferred for intravenous administration to avoid the risk of embolism. For oral administration, a solution ensures dose uniformity and can enhance absorption. A common and effective co-solvent system for preclinical studies involves a combination of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400), and a surfactant like Polysorbate 80 (Tween 80).[5][6]
Rationale for Excipient Selection:
-
DMSO: A powerful aprotic solvent capable of dissolving a wide range of poorly soluble compounds.[7]
-
PEG 400: A water-miscible co-solvent that is well-tolerated in animal studies and helps to increase the overall solubility of the compound while reducing the required concentration of DMSO.[4][8]
-
Tween 80: A non-ionic surfactant that enhances solubility and aids in preventing precipitation of the compound upon dilution with aqueous physiological fluids.[3]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), USP grade
-
Polyethylene Glycol 400 (PEG 400), USP grade
-
Polysorbate 80 (Tween 80), USP grade
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile vials and syringes
-
Magnetic stirrer and stir bar
-
Vortex mixer
Step-by-Step Methodology:
-
Pre-formulation Solubility Assessment: Before preparing the final formulation, it is crucial to determine the approximate solubility of this compound in the chosen co-solvent system. This can be done on a small scale by adding an excess of the compound to the vehicle, vortexing, and then analyzing the clear supernatant by HPLC.
-
Vehicle Preparation:
-
For a common vehicle composition, prepare a mixture of DMSO, PEG 400, and Tween 80. A widely used ratio is 10% DMSO, 40% PEG 400, and 5% Tween 80 in saline or PBS (v/v/v/v).[9]
-
In a sterile container, add the required volume of DMSO.
-
Add the required volume of PEG 400 and mix thoroughly.
-
Add the required volume of Tween 80 and mix until a homogenous solution is formed.
-
-
Dissolution of this compound:
-
Weigh the required amount of this compound.
-
Add the compound to the pre-mixed vehicle.
-
Vortex and/or sonicate the mixture until the compound is completely dissolved. Gentle warming (37°C) can be applied if necessary, but the stability of the compound at elevated temperatures should be confirmed.
-
-
Final Dilution:
-
Slowly add the sterile saline or PBS to the dissolved drug concentrate while continuously stirring to reach the final desired volume and concentration.
-
Observe the solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted by increasing the proportion of co-solvents or surfactant.
-
-
Sterilization (for parenteral administration):
-
Filter the final formulation through a 0.22 µm sterile syringe filter into a sterile vial.
-
Data Presentation: Excipient Safety in Rodents
| Excipient | No-Observed-Effect Level (NOEL) in Rats (Oral, 14 days) | Source |
| PEG 400 | 1,250 mg/kg/day | [1] |
| Tween 80 | 250 mg/kg/day | [1] |
| DMSO | NOEL could not be determined due to odor and irritant effects at the lowest dose tested (1,100 mg/kg/day) | [1] |
Mandatory Visualization: Co-Solvent Formulation Workflow
Caption: Workflow for preparing a co-solvent-based formulation.
Protocol 2: Aqueous Suspension for Oral Administration
For higher doses or when a solution is not feasible, an aqueous suspension can be prepared. This involves reducing the particle size of the compound and using suspending and wetting agents to ensure a uniform dispersion.
Rationale for Excipient Selection:
-
Hydroxypropyl Methylcellulose (HPMC) or Carboxymethyl Cellulose (CMC): These are commonly used suspending agents that increase the viscosity of the vehicle, thereby slowing down the sedimentation of particles.[10]
-
Tween 80 or Sodium Dodecyl Sulfate (SDS): Wetting agents that reduce the surface tension between the drug particles and the aqueous vehicle, allowing for better dispersion.[10]
Materials:
-
This compound
-
Hydroxypropyl Methylcellulose (HPMC) or Carboxymethyl Cellulose (CMC)
-
Tween 80 or Sodium Dodecyl Sulfate (SDS)
-
Purified Water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
Step-by-Step Methodology:
-
Particle Size Reduction:
-
If necessary, micronize the this compound powder using a mortar and pestle or a mechanical mill to achieve a fine and uniform particle size. This increases the surface area for better dispersion and dissolution.
-
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) solution of HPMC or CMC in purified water. This can be done by slowly adding the polymer to the water while stirring vigorously to avoid clumping.
-
Add a wetting agent, such as 0.1% (v/v) Tween 80, to the polymer solution and mix thoroughly.
-
-
Preparation of the Suspension:
-
Create a paste by adding a small amount of the vehicle to the micronized drug powder in a mortar and triturating until a smooth consistency is achieved.
-
Gradually add the remaining vehicle to the paste while continuously stirring.
-
For a more uniform suspension, use a homogenizer.
-
-
Dose Uniformity Check:
-
It is critical to ensure dose uniformity. Before administration, the suspension should be shaken vigorously. It is also recommended to take samples from the top, middle, and bottom of the container to analyze the drug concentration by HPLC and confirm homogeneity.
-
Mandatory Visualization: Aqueous Suspension Preparation Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. US20050038096A1 - Parenteral and oral formulations of benzimidazoles - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2005018623A2 - Parenteral and oral formulations of benzimidazoles - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6-Dichloro-1H-benzimidazole
Welcome to the technical support resource for the synthesis of 5,6-Dichloro-1H-benzimidazole. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, actionable insights into optimizing synthesis and troubleshooting common experimental challenges. Our focus is on explaining the causality behind experimental choices to empower you to resolve issues effectively.
Overview of the Core Synthetic Pathway
This compound is a crucial heterocyclic scaffold in medicinal chemistry, notably as a key intermediate for antiviral drugs like Maribavir.[1] The most prevalent and direct method for its synthesis is the cyclocondensation of 4,5-dichloro-o-phenylenediamine with a one-carbon source, a classic example of the Phillips-Ladenburg reaction.[2][3] Formic acid is the most common reagent for preparing the parent, unsubstituted benzimidazole.[2]
The fundamental transformation involves the reaction of the two adjacent amino groups of the o-phenylenediamine with the carbonyl carbon of formic acid, followed by an intramolecular cyclization and dehydration to form the aromatic imidazole ring fused to the dichlorinated benzene ring.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yield is a frequent challenge stemming from several controllable factors. A systematic approach is crucial for diagnosis.
-
Purity of Starting Materials: The primary starting material, 4,5-dichloro-o-phenylenediamine, is susceptible to oxidation, indicated by a darkening in color from off-white/tan to dark brown or purple. Oxidized starting material will not participate in the cyclization, directly reducing your theoretical yield.
-
Causality: The ortho-diamine functionality is electron-rich and readily oxidized, forming quinone-diimine type structures which are inactive in the desired condensation reaction.
-
Solution: Use high-purity 4,5-dichloro-o-phenylenediamine. If the material is old or discolored, consider purification by recrystallization or running a small test reaction to confirm its viability before committing to a large-scale synthesis. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent in-situ oxidation.[4]
-
-
Reaction Conditions: Temperature and reaction time are critical.
-
Causality: The cyclization and subsequent dehydration steps require sufficient thermal energy to overcome the activation barriers. Incomplete dehydration can lead to the formation of an intermediate that reverts to the starting materials upon workup.
-
Solution: Ensure the reaction is heated to the appropriate temperature (often reflux in a high-boiling acid like formic acid or in the presence of a mineral acid catalyst) for a sufficient duration.[3] Monitor the reaction's progress via Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.[5]
-
-
Inadequate Water Removal: The final dehydration step to form the aromatic benzimidazole ring is a reversible equilibrium.
-
Causality: According to Le Châtelier's principle, the presence of water in the reaction medium can shift the equilibrium back towards the non-cyclized intermediate, thereby reducing the yield of the final product.
-
Solution: When using mineral acids like HCl or p-TsOH in solvents, using a Dean-Stark apparatus to physically remove water can significantly drive the reaction to completion. In reactions using formic acid as both reagent and solvent, using a high concentration (e.g., >85%) and sufficient heat helps drive off the water formed.
-
Q2: I'm observing significant impurities in my crude product analysis (TLC/LC-MS). What are they and how can I prevent them?
A2: Impurity profiles can provide valuable clues about what is going wrong in your reaction.
-
Unreacted Starting Material: The most common "impurity" is simply unreacted 4,5-dichloro-o-phenylenediamine. This points to an incomplete reaction as detailed in Q1.
-
Side Reactions with Aldehydes (if used as C1 source): When using aldehydes instead of formic acid, side reactions are more common.
-
Causality: The initial condensation forms a Schiff base, which must then undergo intramolecular cyclization and oxidation.[2] If the oxidation step is inefficient, the reaction can stall at the intermediate dihydrobenzimidazole (benzimidazoline) stage. Furthermore, competing side reactions can lead to quinoxaline derivatives, especially under certain conditions.[6]
-
Solution: When using aldehydes, an oxidizing agent is often required. This can be as simple as exposure to air (often slow and inefficient) or the addition of a specific oxidant like sodium metabisulfite.[7] To avoid these issues when synthesizing the unsubstituted parent compound, formic acid is the superior choice.
-
-
Polymeric Byproducts: Dark, tar-like substances can form, especially with prolonged heating or in the presence of impurities.
-
Causality: Oxidative degradation and polymerization of the o-phenylenediamine starting material can lead to insoluble, high-molecular-weight byproducts.
-
Solution: Use purified starting materials and avoid unnecessarily long reaction times or excessive temperatures. Conducting the reaction under an inert atmosphere can also mitigate this issue.[4]
-
Q3: The purification of my final product is difficult, and I'm losing a lot of material during workup. What are the best practices?
A3: this compound has moderate polarity and is an amphoteric solid, which can complicate purification.
-
Workup Procedure: A common procedure involves cooling the reaction mixture and neutralizing the acid catalyst.
-
Causality: The product will precipitate out of the acidic solution upon neutralization. However, if the pH is raised too high (strongly basic), the N-H proton of the imidazole ring can be deprotonated, forming a salt that is soluble in the aqueous layer, leading to yield loss.
-
Solution: After cooling the reaction, carefully add a base (e.g., ammonium hydroxide or sodium carbonate solution) until the pH is approximately neutral (pH 7-8), causing the product to precipitate.[1] Cool the mixture on an ice bath to maximize precipitation before filtering.
-
-
Recrystallization: This is the most effective method for purifying the crude solid.
-
Causality: Finding a solvent system where the product has high solubility at high temperatures but low solubility at room or cold temperatures is key to efficient recrystallization and impurity removal.
-
Solution: A common and effective solvent system for recrystallization is an ethanol/water or methanol/water mixture. Dissolve the crude product in a minimal amount of hot alcohol, and then slowly add water until the solution becomes cloudy. Reheat to clarify and then allow it to cool slowly to form pure crystals.
-
-
Acid-Base Extraction: This technique can be used to remove non-basic impurities.
-
Causality: The basic nitrogen atoms in the benzimidazole ring allow it to be protonated and dissolve in an acidic aqueous solution, leaving non-basic organic impurities behind in an organic solvent layer.
-
Solution: Dissolve the crude product in an organic solvent like ethyl acetate. Extract with a dilute acid solution (e.g., 1M HCl). Separate the layers, and then neutralize the aqueous layer to precipitate the purified product.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for synthesizing unsubstituted this compound?
The most direct and widely used method is the cyclocondensation of 4,5-dichloro-o-phenylenediamine with formic acid.[2] This reaction, an application of the Phillips-Ladenburg synthesis, often uses formic acid as both the reactant and the solvent and is typically heated to reflux for several hours. It is a robust reaction that avoids many of the side products associated with using aldehydes.[3]
Q2: Are there "greener" or more efficient alternatives to conventional heating?
Yes, modern synthetic methods offer significant improvements. Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes, often with excellent yields (90-91%).[2] This is due to efficient and rapid heating. Additionally, various catalytic systems, including Lewis acids and heterogeneous catalysts, have been developed to promote the reaction under milder conditions, reducing energy consumption and simplifying catalyst recovery.[8][9]
Q3: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used.
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the crude product.
-
Melting Point: A sharp melting point close to the literature value (207-210 °C) is a good indicator of purity.
-
Spectroscopy:
-
¹H NMR: To confirm the structure by observing the characteristic aromatic and N-H proton signals.
-
¹³C NMR: To confirm the number and type of carbon atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight (187.02 g/mol for the parent compound).[10]
-
Data Presentation: Comparison of Synthetic Methods
| Method | C1 Source | Catalyst/Conditions | Typical Time | Typical Yield | Key Advantages/Disadvantages |
| Phillips-Ladenburg | Formic Acid | Reflux (e.g., 100-120 °C) | 2-12 hours | 70-90% | Simple, reliable, avoids oxidants. Can require long heating times. |
| Weidenhagen Reaction | Aromatic Aldehyde | Oxidizing Agent (e.g., Na₂S₂O₅) | 6-12 hours | 70-91% | Allows for 2-substituted derivatives. Risk of side products.[7] |
| Microwave-Assisted | Iminoester | Microwave Irradiation (300W) | ~10 minutes | 90-91% | Extremely fast, high yield. Requires specialized equipment.[2] |
| Catalytic Method | Orthoester | Lewis Acid (e.g., ZrCl₄) | 1-2 hours | ~95% | High yield, mild conditions (room temp). Catalyst can be expensive.[8] |
Detailed Experimental Protocols
Protocol 1: Classical Synthesis via Phillips-Ladenburg Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4,5-dichloro-o-phenylenediamine (1.0 eq).
-
Reagent Addition: Add an excess of 90% formic acid (e.g., 5-10 mL per gram of diamine).
-
Heating: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexane as eluent) until the starting diamine spot is no longer visible.
-
Workup: Cool the reaction mixture to room temperature, then further cool in an ice bath. Slowly and carefully add concentrated ammonium hydroxide to the stirred mixture until the pH is ~7-8. A precipitate will form.
-
Isolation: Stir the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to aid in drying.
-
Purification: Dry the crude solid. Recrystallize from an ethanol/water mixture to obtain pure this compound as a white or off-white solid.
Protocol 2: Microwave-Assisted Synthesis (Conceptual Protocol)
(This protocol is based on general procedures for microwave-assisted benzimidazole synthesis and should be optimized for specific equipment).[2]
-
Reaction Setup: In a microwave-safe reaction vessel, combine 4,5-dichloro-o-phenylenediamine (1.0 eq) and an appropriate C1 source (e.g., ethyl formate or an iminoester hydrochloride, 1.1 eq).
-
Solvent/Catalyst: Add a suitable solvent (e.g., ethanol) and catalyst if required by the specific procedure.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate at a set temperature (e.g., 65-120 °C) for a short duration (e.g., 10-20 minutes) with a maximum power setting (e.g., 300 W).
-
Workup & Isolation: After cooling, evaporate the solvent under reduced pressure. The workup of the resulting crude material would follow standard procedures such as extraction or direct precipitation/filtration as described in Protocol 1.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Diagram 1: Reaction Mechanism
Caption: Acid-catalyzed mechanism for benzimidazole formation.
Diagram 2: Troubleshooting Workflow for Low Yield
References
- 1. tdcommons.org [tdcommons.org]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates | Bentham Science [benthamscience.com]
- 10. This compound | C7H4Cl2N2 | CID 331775 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Aqueous Solubility of 5,6-Dichloro-1H-benzimidazole
Welcome to the Technical Support Center for 5,6-Dichloro-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. As a Senior Application Scientist, I will provide you with in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these hurdles in your experiments. This resource is structured to provide not just protocols, but also the scientific rationale behind each approach, ensuring you can make informed decisions in your work.
I. Understanding the Challenge: Physicochemical Properties of this compound
This compound is a halogenated benzimidazole derivative with significant interest in medicinal chemistry due to the diverse biological activities of the benzimidazole scaffold.[1] However, its utility is often hampered by its low aqueous solubility, a common characteristic of many benzimidazole compounds.[2]
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₂N₂ | [3] |
| Molecular Weight | 187.03 g/mol | [3] |
| Appearance | Solid | [4] |
| Melting Point | 240 - 242 °C | [4] |
| Aqueous Solubility (pH 7.4) | >28.1 µg/mL | [3] |
| Calculated pKa | ~3.01 - 3.08 | [5] |
| Organic Solvent Solubility | Poor in ethanol and acetone; slightly better in chloroform and dichloromethane. | [4] |
The low aqueous solubility can be attributed to the molecule's rigid, planar structure and the presence of the two chlorine atoms, which increase its hydrophobicity. This poor solubility is a significant hurdle for in vitro biological assays, preclinical studies, and the development of oral dosage forms.
II. Frequently Asked Questions (FAQs)
Here are some common questions we receive regarding the solubility of this compound:
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: The inherent low aqueous solubility of this compound is the primary reason. At a neutral pH of 7.4, its solubility is greater than 28.1 µg/mL, which is still very low for many experimental needs.[3] To achieve higher concentrations, you will likely need to employ one of the solubilization techniques discussed in this guide, such as pH adjustment, co-solvents, or complexation.
Q2: I've tried dissolving it in DMSO first, but it precipitates when I add it to my aqueous medium. What's happening?
A2: This is a common phenomenon known as "precipitation upon dilution" or "solvent shift." While this compound may be soluble in a strong organic solvent like DMSO, its solubility dramatically decreases when introduced into an aqueous environment where DMSO is diluted. The key is to use a solubilization strategy that enhances the compound's stability in the final aqueous medium.
Q3: Can I just heat the solution to get more of the compound to dissolve?
A3: While heating can temporarily increase the solubility of some compounds, it is generally not a recommended practice for creating stable stock solutions for biological experiments. Upon cooling to the experimental temperature (e.g., 37°C), the compound will likely precipitate out, leading to inaccurate and irreproducible results. It is better to use a formulation approach that ensures the compound remains in solution at the desired temperature.
Q4: Are there any safety concerns I should be aware of when handling this compound?
A4: Yes. According to its Globally Harmonized System (GHS) classification, this compound can cause skin and serious eye irritation.[3] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.
III. Troubleshooting Guides: Step-by-Step Solubilization Strategies
Here, we provide detailed protocols and the scientific rationale for several effective methods to overcome the poor aqueous solubility of this compound.
Strategy 1: pH Adjustment (Salt Formation)
Scientific Rationale: this compound is a weakly basic compound with a calculated pKa of approximately 3.01-3.08.[5] This means that at pH values below its pKa, the molecule will become protonated and form a more soluble salt. By lowering the pH of the aqueous medium, you can significantly increase its solubility. Salt formation is a widely used and effective method for enhancing the solubility of ionizable drugs.[6][7][8][9]
Experimental Protocol: Preparation of a pH-Adjusted Aqueous Solution
-
Prepare a stock solution of the compound in a water-miscible organic solvent. A good starting point is to dissolve this compound in a minimal amount of DMSO or ethanol.
-
Prepare your desired aqueous buffer. For example, a 10 mM phosphate buffer or citrate buffer.
-
Slowly add the organic stock solution to the aqueous buffer while vortexing. This helps to prevent immediate precipitation.
-
Adjust the pH of the solution. While stirring, slowly add a dilute acid (e.g., 0.1 M HCl) dropwise to lower the pH to a value at least 1-2 units below the pKa of the compound (e.g., pH 1.0-2.0).
-
Visually inspect the solution for any precipitation. If the solution remains clear, you have successfully solubilized the compound.
-
Neutralization (Optional and for specific applications): If the final application requires a more neutral pH, you can carefully add a dilute base (e.g., 0.1 M NaOH) to raise the pH. However, be aware that the compound may precipitate as you approach its pKa. It is crucial to determine the pH at which precipitation begins.
Causality Behind Experimental Choices:
-
Choice of Acid: A strong acid like HCl is typically used to ensure complete protonation of the benzimidazole nitrogen.
-
Stepwise Addition: Adding the organic stock solution slowly to the aqueous phase with agitation minimizes localized high concentrations that can lead to precipitation.
-
pH Monitoring: Continuously monitoring the pH is critical to ensure you reach the target pH without overshooting and to understand the pH-solubility profile of your compound.
Workflow for pH Adjustment:
Caption: Workflow for solubilizing this compound via pH adjustment.
Strategy 2: Co-solvency
Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, alter the polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[5][10][11][12][13][14][15][16][17] Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[10][11] Common pharmaceutically acceptable co-solvents include ethanol, propylene glycol, and polyethylene glycols (e.g., PEG 400).[1][5][15][18][19][20]
Experimental Protocol: Preparation of a Co-solvent Formulation
-
Select a co-solvent or a blend of co-solvents. The choice will depend on the specific requirements of your experiment (e.g., cell compatibility, route of administration).
-
Determine the solubility of this compound in the neat co-solvent(s). This will give you an idea of the maximum achievable concentration.
-
Prepare a series of co-solvent/water mixtures. For example, you can prepare 10%, 20%, 30%, 40%, and 50% (v/v) solutions of your chosen co-solvent in your aqueous buffer.
-
Determine the solubility of the compound in each co-solvent mixture. Add an excess of this compound to each mixture, vortex or sonicate, and then agitate at a constant temperature for 24-48 hours to reach equilibrium.
-
Separate the undissolved solid. This can be done by centrifugation or filtration.
-
Quantify the concentration of the dissolved compound in the supernatant/filtrate. This can be done using a suitable analytical method like HPLC-UV.
-
Plot the solubility of the compound as a function of the co-solvent concentration. This will allow you to identify the optimal co-solvent concentration for your needs.
Causality Behind Experimental Choices:
-
Choice of Co-solvent: Ethanol, propylene glycol, and PEG 400 are commonly used due to their favorable toxicity profiles and ability to solubilize a wide range of hydrophobic compounds.
-
Equilibrium Solubility: Allowing the system to reach equilibrium is crucial for determining the true maximum solubility in a given solvent system.
-
Analytical Quantification: Using a validated analytical method ensures accurate determination of the compound's solubility.
Decision Tree for Co-solvent Selection:
Caption: Decision tree for selecting a co-solvent for this compound.
Strategy 3: Cyclodextrin Complexation
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[21][22] They can encapsulate hydrophobic "guest" molecules, like this compound, within their cavity, forming an inclusion complex.[21] This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule.[21][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity compared to natural β-cyclodextrin.[21]
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex by Lyophilization
-
Choose a suitable cyclodextrin. HP-β-CD is a good starting point for many applications.
-
Dissolve the cyclodextrin in water. Prepare a solution of the desired concentration (e.g., 10-20% w/v).
-
Dissolve this compound in a minimal amount of a suitable organic solvent. Tertiary butyl alcohol (TBA) is a good choice as it is miscible with water and easily removed by lyophilization.[1][3][23]
-
Slowly add the drug solution to the cyclodextrin solution while stirring.
-
Continue stirring the mixture for 24-48 hours at room temperature. This allows for the formation of the inclusion complex.
-
Freeze the solution. A common method is to use a dry ice/acetone bath or a suitable freezer.
-
Lyophilize the frozen solution. This will remove the water and TBA, leaving a solid powder of the drug-cyclodextrin complex.
-
Reconstitute the lyophilized powder in your desired aqueous medium. Determine the solubility of the complex and compare it to the uncomplexed drug.
Causality Behind Experimental Choices:
-
Choice of Cyclodextrin: HP-β-CD is often preferred due to its higher aqueous solubility and lower toxicity compared to other cyclodextrins.
-
Lyophilization: This technique is effective for preparing a solid, stable complex that can be easily reconstituted. The use of TBA as a co-solvent facilitates the initial dissolution of the hydrophobic drug.[1][3][23]
-
Stirring Time: A sufficient stirring time is necessary to ensure that the equilibrium for complex formation is reached.
Workflow for Cyclodextrin Complexation:
Caption: Workflow for preparing a this compound-cyclodextrin inclusion complex.
Strategy 4: Solid Dispersions
Scientific Rationale: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier, usually a polymer.[2][24][25][26][27][28][29][30][31] The drug can exist in an amorphous or microcrystalline state within the carrier. This formulation can enhance the dissolution rate and apparent solubility of the drug by several mechanisms, including reduced particle size, improved wettability, and the presence of the drug in a higher energy amorphous state.[27]
Experimental Protocol: Preparation of a Solid Dispersion by the Solvent Evaporation Method
-
Select a hydrophilic carrier. Common carriers include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[2][24]
-
Choose a common solvent. This solvent must be able to dissolve both the drug and the carrier. A mixture of dichloromethane and methanol is often a good starting point.
-
Dissolve the drug and the carrier in the common solvent. You can experiment with different drug-to-carrier ratios (e.g., 1:1, 1:2, 1:5 w/w).
-
Evaporate the solvent. This can be done using a rotary evaporator under reduced pressure. The goal is to obtain a thin film or a solid mass.
-
Dry the resulting solid dispersion. Place the solid in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Pulverize and sieve the solid dispersion. This will result in a fine powder.
-
Characterize the solid dispersion. Techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) can be used to confirm the amorphous nature of the drug within the carrier.
-
Evaluate the dissolution profile of the solid dispersion. Compare the dissolution rate of the solid dispersion to that of the pure drug in your desired aqueous medium.
Causality Behind Experimental Choices:
-
Choice of Carrier: The carrier should be hydrophilic and able to form a stable solid dispersion with the drug.
-
Solvent Evaporation: This method is suitable for thermolabile drugs as it can be performed at low temperatures.[4][24][28][32][33][34]
-
Characterization: It is essential to characterize the solid state of the drug in the dispersion to ensure that it is in an amorphous or microcrystalline form, which is key to its enhanced solubility.
Workflow for Solid Dispersion Preparation:
Caption: Workflow for preparing a solid dispersion of this compound.
IV. Conclusion
Overcoming the poor aqueous solubility of this compound is a critical step in unlocking its full potential in research and drug development. This technical support guide has provided a comprehensive overview of several effective solubilization strategies, complete with step-by-step protocols and the scientific rationale behind each approach. By understanding the physicochemical properties of this compound and applying the appropriate solubilization techniques, researchers can achieve the desired concentrations for their experiments, leading to more accurate and reliable results.
As a Senior Application Scientist, I encourage you to carefully consider the specific requirements of your experimental system when selecting a solubilization method. It is often beneficial to screen several approaches to identify the most effective and compatible strategy for your application.
V. References
-
Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
-
Solid Dispersion: Solubility Enhancement for Poorly Water Soluble Drug. RJPT.
-
This compound | C7H4Cl2N2 | CID 331775. PubChem.
-
This compound - Quinoline.
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
-
'FORMULATION AND EVALUATION OF SOLID DISPERSION BY SOLVENT EVAPORATION''. AWS.
-
Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. 2012.
-
Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. ResearchGate. 2025.
-
comparative study of different approaches used for solubility enhancement of poorly water.
-
Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. PubMed. 2010.
-
Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution. PubMed.
-
5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole | Solubility of Things.
-
SOLVENT EVAPORATION METHOD FOR AMORPHOUS SOLID DISPERSIONS: PREDICTIVE TOOLS FOR IMPROVE THE DISSOLUTION RATE OF PIOGLITAZONE HY. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
-
The Hydrophobic Effect and the Role of Cosolvents | The Journal of Physical Chemistry B.
-
Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution. ResearchGate. 2025.
-
Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 2). AWS.
-
Techniques used for Solubility Enhancement of Albendazole. cr subscription agency.
-
Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps.
-
Computational determination of aqueous pKa values of protonated benzimidazoles (part 1).
-
1H-Benzimidazole-1-propanol, 5,6-dichloro-2-methyl- | C11H12Cl2N2O. PubChem.
-
Preparation, Characterization and Molecular Dynamics Simulation of Rutin–Cyclodextrin Inclusion Complexes. MDPI. 2023.
-
REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUES. International Journal of Pharmacy and Biological Sciences.
-
A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. 2024.
-
A Review on Solubility Enhancement Techniques. IJPPR. 2020.
-
Benzimidazole | C7H6N2 | CID 5798. PubChem.
-
Determination of pKa values of some novel benzimidazole salts by using a new approach with (1)H NMR spectroscopy. PubMed.
-
Estimation of Drug Solubility in Water, PEG 400 and Their Binary Mixtures Using the Molecular Structures of Solutes. PubMed. 2010.
-
This compound-2-thiol - Apollo Scientific.
-
Solubility Data Resource. TOKU-E.
-
(PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. 2025.
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). Chair of Analytical Chemistry. 2025.
-
Polyethylene glycol (PEG-400): An efficient medium for the synthesis of 1,2-disubstituted benzimidazoles. ResearchGate. 2025.
-
An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers. 2018.
-
Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. 2025.
-
Diversity in the supramolecular interactions of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole with modified cyclodextrins: Implications for physicochemical properties and antiparasitic activity. PubMed. 2012.
-
(PDF) Synthesis, spectral and theoretical characterization of 5,6-Dichloro/Dimethyl-2-(2', 3'/2', 4'/2', 5'/3', 4'/3', 5'-Dimethoxyphenyl)-1H-Benzimidazoles. ResearchGate. 2025.
-
287730-14-7|this compound-2-carboxylic acid. BLDpharm.
-
An Investigation of the Influence of PEG 400 and PEG-6-Caprylic/Capric Glycerides on Dermal Delivery of Niacinamide. NIH. 2020.
-
5,6-Dichloro-1-ethyl-2-methyl-1H-benzimidazole. CAS Common Chemistry.
-
287730-14-7 | this compound-2-carboxylic acid | ChemScene.
-
176949-20-5(5,6-DICHLORO-2-PROPYL-1H-1,3-BENZIMIDAZOLE) Product Description.
-
Co-surfactant effect of polyethylene glycol 400 on microemulsion using BCS class II model drug. Journal of Advanced Pharmacy Education and Research.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C7H4Cl2N2 | CID 331775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound: Properties, Uses, Safety Data & Supplier Info | Buy High Purity Chemicals Online [quinoline-thiophene.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. chemrealm.com [chemrealm.com]
- 7. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. jaoc.samipubco.com [jaoc.samipubco.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. gala.gre.ac.uk [gala.gre.ac.uk]
- 15. Aqueous and cosolvent solubility data for drug-like organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sciforum.net [sciforum.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. US20080299220A1 - Hydrophilic, non-aqueous pharmaceutical carriers and compositions and uses - Google Patents [patents.google.com]
- 19. US8497303B2 - Method to enhance aqueous solubility of poorly soluble actives - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. oatext.com [oatext.com]
- 22. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches [mdpi.com]
- 23. ijpsjournal.com [ijpsjournal.com]
- 24. jaoc.samipubco.com [jaoc.samipubco.com]
- 25. 287730-14-7|this compound-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 26. Formulation and Characterization of Solid Dispersion Prepared by Hot Melt Mixing: A Fast Screening Approach for Polymer Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 27. physchemres.org [physchemres.org]
- 28. japsonline.com [japsonline.com]
- 29. ijarsct.co.in [ijarsct.co.in]
- 30. ijrar.org [ijrar.org]
- 31. researchgate.net [researchgate.net]
- 32. jocpr.com [jocpr.com]
- 33. researchgate.net [researchgate.net]
- 34. 1H-Benzimidazole-1-propanol, 5,6-dichloro-2-methyl- | C11H12Cl2N2O | CID 86310 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purification of 5,6-Dichloro-1H-benzimidazole by recrystallization or chromatography
Technical Support Center: Purification of 5,6-Dichloro-1H-benzimidazole
Welcome to the technical support guide for the purification of this compound. This document provides in-depth, field-tested guidance for researchers, scientists, and drug development professionals. Here, we move beyond simple protocols to explain the reasoning behind experimental choices, empowering you to troubleshoot and optimize your purification processes effectively.
This compound is a crucial building block in medicinal chemistry, notably as a key intermediate for antiviral drugs like Maribavir.[1][2] Its purity is paramount for successful downstream applications and regulatory compliance. This guide addresses the two primary methods for its purification: recrystallization and column chromatography.
Decision Guide: Choosing Your Purification Strategy
The first critical step is selecting the appropriate purification technique. The choice between recrystallization and chromatography depends on the scale of your synthesis, the nature of the impurities, and the desired final purity.
Caption: Decision workflow for selecting a purification method.
Section 1: Purification by Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids, especially on a larger scale. It relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.
Frequently Asked Questions (FAQs) - Recrystallization
Q1: How do I select the ideal solvent for recrystallizing this compound?
A1: The perfect solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Given the compound's low solubility in water and good solubility in some organic solvents, several options are viable.[3] Your choice will depend on the specific impurities present. A rule of thumb is that solvents with functional groups similar to the solute are often good candidates.[4]
Table 1: Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Rationale & Comments | Potential Issues |
|---|---|---|---|
| Methanol (MeOH) | 65 | Recommended starting point. Has been successfully used for recrystallizing related benzimidazole derivatives.[1][5] | May have high solubility even at room temperature, potentially leading to lower yields. |
| Ethanol (EtOH) | 78 | A common and effective solvent for many organic compounds.[4] | Similar to methanol, high solubility can impact recovery. |
| Isopropanol (IPA) | 82 | Lower volatility and slightly less polar than EtOH, which may improve crystal growth and yield. | Higher boiling point requires more careful heating. |
| Toluene | 111 | Mentioned as a wash for a similar compound, suggesting low solubility at room temperature.[1] Good for removing non-polar impurities. | High boiling point. May require a mixed-solvent system (e.g., with heptane) to reduce solubility upon cooling. |
| Methanol/Water | Variable | A mixed-solvent system. The compound is dissolved in a minimal amount of hot methanol, and water is added dropwise until turbidity appears.[6] | Prone to "oiling out" if the solvent ratio or cooling rate is not optimized. |
Experimental Protocol: Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a stir bar. Add a small portion of your chosen solvent (e.g., Methanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid just dissolves at the boiling point. Do not add a large excess of solvent, as this is the most common cause of poor yield.[7]
-
Decoloration (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[8]
-
Hot Filtration (if needed): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.[8]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming pure, large crystals.[6]
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Troubleshooting Recrystallization
Q2: My compound isn't crystallizing from the solution. What's wrong?
A2: This is a common issue with several potential causes and solutions.[6][7]
Table 2: Troubleshooting Guide for Recrystallization
| Issue | Potential Cause(s) | Troubleshooting Steps |
|---|---|---|
| No Crystals Form | 1. Too much solvent was used. [7]2. The solution is supersaturated and requires a nucleation site.[7] | 1. Boil off some solvent to concentrate the solution and attempt to cool again.2. Induce crystallization: - Scratch the inside of the flask with a glass rod at the solution's surface. - Add a "seed crystal" of pure product, if available. - Cool the solution in a salt-ice bath.[7] |
| Product "Oils Out" | 1. The solution is too concentrated, or the cooling is too rapid.2. The melting point of the solid is lower than the boiling point of the solvent.3. Significant impurities are present, depressing the melting point.[7] | 1. Reheat the solution to redissolve the oil.2. Add a small amount of additional hot solvent to make the solution slightly less saturated.[6]3. Ensure slow cooling. You can insulate the flask to slow heat loss. |
| Very Low Yield | 1. Too much solvent was used during dissolution or washing.2. The compound is more soluble in the cold solvent than anticipated.3. Premature crystallization during hot filtration. | 1. Before discarding the filtrate ("mother liquor"), chill it further and check for a second crop of crystals. You can also reduce its volume on a rotary evaporator to recover more material.[7][9]2. Use minimal ice-cold solvent for washing the filter cake.3. During hot filtration, use a pre-heated funnel and add a slight excess of solvent before filtering to prevent crystallization.[8] |
| Product is Still Colored | 1. Insufficient activated charcoal was used.2. The colored impurity has solubility very similar to the product. | 1. Repeat the recrystallization, ensuring the solution is cooled slightly before adding charcoal to prevent violent boiling.[8]2. If the color persists, the impurity may need to be removed by column chromatography. |
Section 2: Purification by Column Chromatography
When recrystallization fails to remove impurities with similar solubility profiles, or when working on a smaller scale, silica gel column chromatography is the method of choice.[10][11]
Frequently Asked Questions (FAQs) - Column Chromatography
Q1: How do I choose the right mobile phase (eluent) for my column?
A1: The goal is to find a solvent system where your target compound has a retention factor (Rƒ) of approximately 0.3-0.4 on a Thin Layer Chromatography (TLC) plate. This compound is a moderately polar compound.
-
Start with TLC: Use silica gel TLC plates. Spot your crude material and develop the plates in different solvent systems.
-
Solvent Systems: Based on literature for similar compounds, start with a non-polar/polar mixture and adjust the ratio.[5][10][11]
Table 3: Recommended Starting Conditions for Chromatography
| Parameter | Normal-Phase (Silica Gel) | Reverse-Phase (C18 Silica) |
|---|---|---|
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | C18-functionalized Silica Gel |
| Typical Eluent | Hexanes / Ethyl Acetate (e.g., start at 4:1, move to 1:1) Dichloromethane / Methanol (e.g., start at 98:2) | Acetonitrile / Water[12] Methanol / Water |
| Rationale | Effective for separating compounds of moderate polarity from non-polar (elute first) or very polar (remain on baseline) impurities. | Good for separating highly polar compounds or when normal-phase fails. The elution order is reversed (polar compounds elute first). |
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Pack a glass column with a slurry of silica gel in the non-polar component of your eluent (e.g., hexanes). Ensure there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting with your chosen mobile phase, starting with a lower polarity (e.g., 10% Ethyl Acetate in Hexanes).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.
-
Gradient Elution (if needed): If the product is slow to elute, gradually increase the polarity of the mobile phase (e.g., move from 10% to 25% to 50% Ethyl Acetate).
-
Combine and Evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.
Troubleshooting Column Chromatography
Q2: My compounds are not separating well on the column. What can I do?
A2: Poor separation can be frustrating but is usually fixable by adjusting your parameters.
Table 4: Troubleshooting Guide for Column Chromatography
| Issue | Potential Cause(s) | Troubleshooting Steps |
|---|---|---|
| Poor Separation / Overlapping Bands | 1. Inappropriate mobile phase. The Rƒ values of the components are too close.2. The column was overloaded with too much crude material.3. The initial sample band was too wide. | 1. Optimize the eluent with TLC. Try different solvent systems to maximize the difference in Rƒ (ΔRƒ) between your product and impurities.2. Use a larger column or reduce the amount of sample. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight.3. Dissolve the crude sample in the absolute minimum volume of solvent for loading. Dry-loading onto silica is highly recommended. |
| Streaking or Tailing of Spots on TLC/Column | 1. The compound is highly polar and interacting strongly with the acidic silica gel.2. The sample is not fully soluble in the mobile phase.3. The column was packed improperly. | 1. Add a small amount of a modifier to the eluent. For a basic compound like a benzimidazole, adding 0.5-1% triethylamine (Et₃N) can neutralize active sites on the silica and produce sharp bands.2. Choose a different mobile phase system where the compound is more soluble. |
| Compound Won't Elute from the Column | 1. The mobile phase is not polar enough.2. The compound has irreversibly adsorbed to the silica. | 1. Gradually increase the polarity of the eluent. For example, switch from Hexane/EtOAc to a DCM/MeOH system.2. This is rare but can happen with very polar compounds. Adding a modifier like triethylamine or acetic acid may help. In extreme cases, the product may need to be flushed from the column with a very strong solvent like 10% MeOH in DCM, accepting that separation may be lost. |
Section 3: Final Purity Assessment
After purification, it is essential to confirm the purity of your this compound.
-
Thin-Layer Chromatography (TLC): The purified sample should show a single spot. Co-spotting with the starting material can confirm the removal of that impurity.
-
Melting Point: A sharp melting point close to the literature value (240-242 °C) is a good indicator of purity.[3] Impurities typically broaden the melting range and lower the melting point.
-
Spectroscopy (NMR, MS): For definitive structural confirmation and to check for any remaining impurities, acquiring ¹H NMR, ¹³C NMR, and Mass Spectrometry data is standard practice.
By methodically choosing your purification technique and applying these troubleshooting principles, you can consistently obtain high-purity this compound for your research and development needs.
References
- 1. tdcommons.org [tdcommons.org]
- 2. "Improved process for the preparation of 5,6-dichloro-1H-benzo[d] imida" by MSN Laboratories Private Limited, R&D Center; Srinivasan Thirumalai Rajan; Gade Srinivas Reddy; Nagunuri Ganapathi Chary; Bingi Hariprasad Reddy; Pareesha Srikanth [tdcommons.org]
- 3. This compound: Properties, Uses, Safety Data & Supplier Info | Buy High Purity Chemicals Online [quinoline-thiophene.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation of 1H-Benzimidazole, 5,6-dichloro-1-ethyl-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting inconsistent results in biological assays with 5,6-Dichloro-1H-benzimidazole
Welcome to the technical support center for 5,6-Dichloro-1H-benzimidazole (DCB). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound in biological assays. Inconsistent results can be a significant hurdle in research, and this resource aims to provide in-depth troubleshooting strategies and a clear understanding of the underlying scientific principles to ensure reliable and reproducible data.
While much of the foundational research has been conducted on its riboside derivative, 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), the benzimidazole core is the scaffold for a class of potent kinase inhibitors.[1][2] This guide will address issues pertinent to DCB, drawing upon the broader knowledge of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its derivatives?
A1: The primary and most well-characterized mechanism of action for this class of compounds is the inhibition of protein kinase CK2 (formerly casein kinase II).[3][4] DCB derivatives are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates.[5] CK2 is a highly pleiotropic and constitutively active serine/threonine kinase involved in a vast array of cellular processes, including cell growth, proliferation, and the suppression of apoptosis.[4]
It is also crucial to note that the riboside derivative, DRB, is a potent inhibitor of transcription elongation by targeting cyclin-dependent kinases (CDKs), particularly CDK9, which is a component of the positive transcription elongation factor b (P-TEFb).[6][7] This leads to a reduction in RNA Polymerase II-mediated transcription.[8][9][10] While DCB itself may have different potency, cross-reactivity with CDKs should be considered as a potential biological effect.
Q2: I'm observing high variability between my experimental replicates. What are the likely causes?
A2: High variability is a common and frustrating issue. The root cause often lies in the physicochemical properties of DCB and the intricacies of the assay setup. Here are the most common culprits:
-
Compound Solubility and Precipitation: this compound has low aqueous solubility.[11][12][13] If the compound precipitates in your assay medium, its effective concentration will be inconsistent across wells.
-
Inaccurate Pipetting: Seemingly minor pipetting errors, especially with small volumes of a concentrated stock solution, can lead to significant concentration differences in the final assay volume.
-
Cell Culture Inconsistencies: Variations in cell density, passage number, or metabolic state can all influence how cells respond to a compound.
-
Assay Edge Effects: In plate-based assays, wells on the edge of the plate are more prone to evaporation, which can concentrate the compound and other assay components, leading to skewed results.
Q3: My compound shows potent activity in a biochemical kinase assay but has little to no effect in my cell-based assay. Why the discrepancy?
A3: This is a frequent challenge in drug discovery and is often attributed to the significant differences between a simplified in vitro environment and the complexity of a living cell.[14]
-
Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
High Intracellular ATP Concentrations: Biochemical assays are often run at ATP concentrations near the Km of the kinase to increase sensitivity to competitive inhibitors. However, intracellular ATP levels are in the millimolar range, which can outcompete the inhibitor and reduce its apparent potency.[14]
-
Cellular Metabolism and Efflux: The compound may be rapidly metabolized by the cells into an inactive form or actively pumped out by efflux transporters.
-
Off-Target Effects: In a cellular context, the compound may engage with other targets that counteract its intended effect or cause general toxicity that masks the specific phenotype you are studying.[15]
Troubleshooting Guides
Issue 1: Inconsistent or No Kinase Inhibition
If you are not observing the expected inhibition of your target kinase, a systematic approach is necessary to pinpoint the problem.
Caption: A step-by-step guide to troubleshooting lack of kinase inhibition.
-
Verify Compound Integrity: Confirm the purity and identity of your this compound. Degradation or impurities can significantly impact its activity.
-
Address Solubility: Poor solubility is a primary suspect.[12]
-
Protocol: Prepare a fresh, concentrated stock solution in 100% DMSO. Visually inspect the solution for any particulate matter. When diluting into your aqueous assay buffer, do so in a stepwise manner and vortex between dilutions to minimize precipitation.
-
Causality: If the compound crashes out of solution, its effective concentration is unknown and will be highly variable.
-
-
Optimize Assay Conditions: The concentration of ATP is critical for ATP-competitive inhibitors.[14]
-
Protocol: If possible, perform your kinase assay with an ATP concentration that is at or near the Km value for your specific kinase. This will increase the assay's sensitivity to competitive inhibition.
-
Causality: At high ATP concentrations, the inhibitor has to compete with a much larger pool of the natural substrate, requiring a higher concentration of the inhibitor to achieve the same level of inhibition.
-
-
Confirm Kinase Activity: Ensure your enzyme is active.
-
Protocol: Always include a positive control inhibitor known to be effective against your target kinase. Also, run a control reaction without any inhibitor to establish a baseline for maximal kinase activity.
-
Issue 2: Unexpected Cellular Phenotypes (e.g., Apoptosis, Cell Cycle Arrest)
You may observe cellular effects that seem unrelated to the primary target you are investigating. This often points to the pleiotropic nature of CK2 or potential off-target effects.
Caption: Simplified pathway showing how DCB-mediated CK2 inhibition can lead to apoptosis.
-
Dose-Response Analysis: Perform a careful dose-response experiment. Off-target effects often occur at higher concentrations. A steep dose-response curve may suggest toxicity, while a more gradual curve is typical for on-target activity.
-
Time-Course Experiment: Analyze the timing of the observed phenotype. For example, if you are studying cell migration but observe significant apoptosis within a few hours, the migratory phenotype may be a secondary consequence of cell death.
-
Apoptosis and Cell Cycle Assays: Directly measure markers of apoptosis (e.g., cleaved caspases, Annexin V staining) and analyze cell cycle distribution (e.g., via propidium iodide staining and flow cytometry).[16][17][18] Many benzimidazole derivatives are known to induce apoptosis and cause cell cycle arrest.[18][19]
-
Causality: CK2 is a pro-survival kinase. Its inhibition can sensitize cells to apoptosis by preventing the phosphorylation and inactivation of pro-apoptotic proteins.[3]
-
-
Target Engagement and Selectivity Profiling: If resources permit, use techniques like cellular thermal shift assays (CETSA) to confirm that DCB is engaging with CK2 in cells. Kinase profiling against a panel of other kinases can help identify potential off-target effects that might explain the observed phenotype.[15]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate the required mass: Based on the molecular weight of this compound (187.03 g/mol ) and your desired stock concentration (e.g., 10 mM), calculate the mass of the compound needed.
-
Dissolution: Add the appropriate volume of 100% DMSO to the weighed compound.
-
Solubilization: Vortex vigorously and, if necessary, gently warm the solution (e.g., in a 37°C water bath) to ensure complete dissolution. Visually confirm that no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C, protected from light.
Protocol 2: Optimizing DCB Concentration in Cell Culture
-
Cell Seeding: Plate your cells at a consistent density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
Serial Dilution: Prepare a series of dilutions of your DCB stock solution in your cell culture medium. A common starting range is a logarithmic dilution series from 100 µM down to 1 nM.[20]
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of DCB. Be sure to include a vehicle control (medium with the same final concentration of DMSO as your highest DCB concentration).
-
Incubation: Incubate the cells for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT, MTS, or CellTiter-Glo® assay.
-
Data Analysis: Plot the cell viability against the log of the DCB concentration and use a non-linear regression to determine the IC50 value (the concentration that inhibits 50% of the biological response).
Data Presentation
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | 100% DMSO | DCB has poor aqueous solubility but is soluble in organic solvents.[7][12] |
| Typical Stock Concentration | 10-50 mM | A high concentration minimizes the volume of DMSO added to the final assay. |
| Final DMSO Concentration | < 0.5% (v/v) | High concentrations of DMSO can be toxic to cells and may affect enzyme activity. |
| Biochemical Assay Conc. Range | 1 nM - 100 µM | A wide range is necessary to determine the IC50 accurately. |
| Cell-Based Assay Conc. Range | 10 nM - 200 µM | Higher concentrations may be needed due to cell permeability and high intracellular ATP. |
References
- 1. Benzimidazole inhibitors of protein kinase CK2 potently inhibit the activity of atypical protein kinase Rio1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibiting CK2 among Promising Therapeutic Strategies for Gliomas and Several Other Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole - Wikipedia [en.wikipedia.org]
- 7. cdk2-cyclin-inhibitory-peptide-i.com [cdk2-cyclin-inhibitory-peptide-i.com]
- 8. Mechanism of action of dichloro-beta-D-ribofuranosylbenzimidazole: effect on in vitro transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. search.library.stonybrook.edu [search.library.stonybrook.edu]
- 11. This compound: Properties, Uses, Safety Data & Supplier Info | Buy High Purity Chemicals Online [quinoline-thiophene.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. This compound | C7H4Cl2N2 | CID 331775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. The benzimidazole based drugs show good activity against T. gondii but poor activity against its proposed enoyl reductase enzyme target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) induces apoptosis in breast cancer cells through inhibiting of Mcl-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 5,6-Dichloro-1H-benzimidazole Solutions
Welcome to the technical support center for 5,6-Dichloro-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for preparing and stabilizing solutions of this compound. Our goal is to ensure the integrity and reproducibility of your experiments by addressing common challenges related to solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a crystalline solid that generally exhibits low solubility in water.[1][2] Its solubility is significantly better in some organic solvents. While it has poor solubility in polar organic solvents like ethanol and acetone, it is more soluble in non-polar or weakly polar solvents such as chloroform and dichloromethane.[1] For cell-based assays and other aqueous experimental systems, it is commonly dissolved in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) first.[2][3]
Q2: What are the primary factors that can affect the stability of this compound solutions?
A2: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The benzimidazole core is weakly basic, and its solubility and stability can be pH-dependent.[4]
-
Solvent: The choice of solvent is critical. While organic solvents can be effective for initial dissolution, their interaction with aqueous buffers can lead to precipitation.
-
Temperature: Elevated temperatures can accelerate degradation.[5][6] Long-term storage at room temperature is generally not recommended for solutions.[7][8][9]
-
Light: Benzimidazole derivatives can be photosensitive, and exposure to light may induce degradation.[5][6][10]
-
Oxidation: The imidazole ring can be susceptible to oxidative cleavage.[5]
Q3: What is the recommended method for preparing a stock solution of this compound?
A3: To prepare a stock solution, it is advisable to first dissolve the compound in an appropriate organic solvent, such as DMSO, at a high concentration.[3] This stock solution can then be diluted with your aqueous experimental medium to the final working concentration. It is crucial to ensure that the final concentration of the organic solvent in the aqueous medium is low enough to not affect the experimental system and to avoid precipitation of the compound.
Q4: How should I store solutions of this compound to ensure long-term stability?
A4: For long-term storage, it is recommended to store stock solutions at low temperatures, such as -20°C or -80°C, in tightly sealed, light-protected containers.[7][8][9] Avoid repeated freeze-thaw cycles, which can degrade the compound.[7][8][9] It is best practice to aliquot the stock solution into smaller, single-use vials.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound solutions.
Issue 1: Precipitation Observed Upon Dilution into Aqueous Buffer
Q: I dissolved this compound in DMSO to make a stock solution. When I dilute it into my aqueous cell culture medium or buffer, a precipitate forms. Why is this happening and how can I prevent it?
A: Causality: This is a common issue arising from the low aqueous solubility of this compound.[1][2] While it dissolves in a high concentration of an organic solvent like DMSO, the compound's solubility limit in the final aqueous medium is likely being exceeded upon dilution. The organic solvent concentration is not high enough in the final solution to keep the compound dissolved.
Troubleshooting Steps:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of the compound in your aqueous medium.
-
Optimize the Dilution Process:
-
Vortexing during dilution: Vigorously vortex or mix the aqueous medium while slowly adding the stock solution. This rapid dispersion can help prevent localized high concentrations that lead to immediate precipitation.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
-
Adjust the pH of the Aqueous Medium: Since benzimidazoles are weakly basic, their solubility can sometimes be increased in slightly acidic conditions.[4] However, you must first verify that any pH change is compatible with your experimental system (e.g., cell viability).
-
Consider Co-solvents: In some cases, the use of a co-solvent in the final aqueous medium can enhance solubility. Options include ethanol, propylene glycol, or polyethylene glycols (PEGs).[4] The compatibility and potential toxicity of any co-solvent must be carefully evaluated for your specific application.[4]
Issue 2: Solution Discoloration or Appearance of New Peaks in HPLC Analysis
Q: My solution of this compound has changed color over time, and/or I am observing new peaks in my HPLC chromatogram. What could be the cause?
A: Causality: Discoloration and the appearance of new analytical peaks are strong indicators of chemical degradation. For benzimidazole derivatives, the most common degradation pathways are photodegradation and oxidation.[5][6][10]
Troubleshooting and Prevention Workflow:
Caption: Troubleshooting workflow for solution discoloration.
Preventative Measures:
-
Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[5]
-
Inert Atmosphere: If oxidation is suspected, prepare solutions using solvents that have been de-gassed by sparging with an inert gas like nitrogen or argon. You can also store the solution under an inert atmosphere.
-
Low-Temperature Storage: Store solutions at -20°C or -80°C to minimize thermal degradation.[7][8][9]
Issue 3: Inconsistent Experimental Results
Q: I am observing high variability in my experimental results when using different batches of this compound solution. What could be the reason?
A: Causality: Inconsistent results often point to a lack of solution stability or inconsistencies in solution preparation. Degradation of the compound over time will lead to a decrease in the effective concentration, causing variable experimental outcomes.
Protocol for Ensuring Consistency:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions from a solid stock on the day of the experiment.
-
Aliquot Stock Solutions: If you need to store stock solutions, aliquot them into single-use vials to avoid repeated freeze-thaw cycles.[7][8][9]
-
Perform Regular Quality Control: Periodically check the purity and concentration of your stock solution using a validated analytical method like HPLC-UV.[3][5]
-
Standardize Solution Preparation: Ensure that the same protocol for solution preparation is followed every time, including the source and grade of solvents and the dissolution procedure.
Experimental Protocols
Protocol 1: Solubility Assessment of this compound
Objective: To determine the approximate solubility of this compound in various solvents.
Materials:
-
This compound powder
-
Selection of solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol, Methanol, Dichloromethane)
-
Vortex mixer
-
Analytical balance
-
Centrifuge
-
HPLC-UV system
Procedure:
-
Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.
-
Tightly cap the vials and vortex them vigorously for 2 minutes.
-
Place the vials on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually inspect for undissolved solid.
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant and dilute it with a suitable solvent for HPLC analysis.
-
Quantify the concentration of this compound in the supernatant using a pre-established calibration curve.
Data Presentation:
| Solvent | Approximate Solubility (mg/mL) at 25°C |
| Water | < 0.1 |
| PBS (pH 7.4) | < 0.1 |
| DMSO | > 50 |
| Ethanol | ~1-5 |
| Methanol | ~1-5 |
| Dichloromethane | ~5-10 |
(Note: These are representative values and should be experimentally determined.)
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound. This is crucial for developing a stability-indicating analytical method.[11][12][13]
Materials:
-
This compound solution (e.g., 1 mg/mL in methanol or acetonitrile)
-
0.1 M HCl
-
0.1 M NaOH
-
3% H₂O₂
-
Heating block or oven
-
Photostability chamber
-
HPLC-UV or LC-MS system
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60°C for 8 hours.[5]
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Heat at 60°C for 8 hours.[5]
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.[5]
-
Thermal Degradation: Store the solution at 80°C for 48 hours.[5]
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.[5]
-
Analysis: At appropriate time points, withdraw an aliquot from each stress condition, neutralize if necessary, and analyze by HPLC-UV or LC-MS to identify degradation products.[5]
Visualization of Forced Degradation Workflow:
Caption: Workflow for a forced degradation study.
References
- 1. This compound: Properties, Uses, Safety Data & Supplier Info | Buy High Purity Chemicals Online [quinoline-thiophene.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 11. biomedres.us [biomedres.us]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Reducing impurities in the synthesis of 5,6-Dichloro-1H-benzimidazole
Welcome to the technical support guide for the synthesis of 5,6-Dichloro-1H-benzimidazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. As a key intermediate in the synthesis of various pharmaceuticals, including the antiviral drug Maribavir, achieving high purity is critical.[1]
This guide moves beyond simple protocols to provide in-depth troubleshooting advice based on mechanistic principles and extensive laboratory experience. We will explore the common pitfalls in the synthesis and provide robust, validated solutions to help you minimize impurities and maximize yield.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the synthesis.
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and industrially relevant method is the Phillips condensation. This reaction involves the cyclocondensation of 4,5-dichloro-o-phenylenediamine with formic acid.[2] The formic acid serves as the source for the C2 carbon of the imidazole ring. The reaction is typically heated in the presence of a strong acid, such as HCl, which catalyzes the cyclization and subsequent dehydration.
Caption: The Phillips condensation pathway for this compound synthesis.
Q2: My crude product is a dark brown or black tar, not the expected off-white solid. What happened?
Dark coloration, especially tar formation, is almost always indicative of polymerization or degradation side reactions. The starting material, 4,5-dichloro-o-phenylenediamine, is susceptible to oxidative polymerization, particularly under harsh acidic conditions and elevated temperatures.
Primary Causes:
-
Excessive Heat: Reaction temperatures exceeding 120-130°C can promote acid-catalyzed decomposition.
-
Presence of Oxidants: Atmospheric oxygen can contribute to the formation of colored, polymeric quinone-imine species.
-
Prolonged Reaction Times: Heating for an extended period beyond reaction completion increases the likelihood of degradation.
Preventive Measure: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can significantly reduce the formation of these colored impurities.
Q3: What are the most effective methods for purifying the final product?
Purification strategy depends on the nature and quantity of the impurities.
-
Recrystallization: This is the most effective method for removing minor impurities and improving the crystalline form of the product. It is particularly good at removing unreacted starting materials and small amounts of soluble side-products.
-
Acid-Base Extraction: The benzimidazole core is amphoteric. You can dissolve the crude product in a dilute acid (like 1M HCl), wash with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities, and then re-precipitate the purified product by basifying the aqueous layer.[3]
-
Activated Carbon Treatment: If the primary issue is color, treating a solution of the product with activated charcoal can effectively remove colored polymeric impurities.
-
Column Chromatography: For removing structurally similar impurities or for achieving the highest purity (>99.5%), silica gel chromatography is the method of choice.
In-Depth Troubleshooting Guide
This section provides a symptom-based approach to identifying and resolving specific impurity-related issues.
Problem 1: Significant amount of unreacted 4,5-dichloro-o-phenylenediamine is detected post-reaction.
Symptom: TLC analysis shows a persistent spot corresponding to the starting diamine. LC-MS or 1H NMR of the crude product confirms its presence.
Plausible Cause(s):
-
Incomplete Reaction: The cyclization reaction has not gone to completion.
-
Insufficient Acid Catalyst: The dehydration step is often the rate-limiting step and is heavily dependent on acid catalysis.
-
Low Reaction Temperature: The reaction requires sufficient thermal energy to overcome the activation barrier for cyclization.
Diagnostic Verification:
-
LC-MS: Look for the molecular ion of 4,5-dichloro-o-phenylenediamine (m/z ≈ 177.0).
-
1H NMR (DMSO-d6): The diamine will show characteristic broad amine (-NH2) singlets and distinct aromatic proton signals that differ from the product.
Corrective & Preventive Actions:
-
Optimize Reaction Conditions: If the reaction is monitored and found to be stalled, incrementally increase the temperature by 10°C or prolong the reaction time by 1-2 hours.
-
Ensure Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of formic acid to drive the initial N-formylation.
-
Catalyst Check: Ensure the mineral acid (e.g., 4M HCl) is of good quality and used in sufficient quantity. The reaction is often run directly in an acidic medium which also serves as the solvent.
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Temperature | 100 °C | 110-120 °C | Provides sufficient energy for the dehydration step. |
| Time | 4-6 hours | 6-8 hours (monitor by TLC) | Ensures the reaction proceeds to completion. |
| Formic Acid | 1.0 eq | 1.2 eq | Shifts equilibrium towards the formylated intermediate. |
Problem 2: An unknown peak is observed in the LC-MS with a mass suggesting quinoxaline formation.
Symptom: An impurity is detected with a molecular weight corresponding to the condensation of the diamine with a two-carbon unit (e.g., m/z ≈ 200.0 for the simplest quinoxaline).
Plausible Cause: This is a classic side reaction caused by the presence of glyoxal or another α-dicarbonyl compound as a contaminant in the formic acid or aldehyde source.[3] The diamine is highly reactive towards dicarbonyls, leading to the formation of a stable, often colored, quinoxaline byproduct.
Caption: Formation of a quinoxaline side product from a glyoxal impurity.
Corrective & Preventive Actions:
-
Source Purity: Use high-purity formic acid (e.g., >98%). If using an aldehyde as the C1 source, ensure it is freshly distilled or sourced from a reliable supplier to minimize dicarbonyl contaminants.
-
Purification of Crude Product: Quinoxalines are typically less polar than the desired benzimidazole. They can often be separated via careful column chromatography or by recrystallization, as their solubility profiles may differ.
Problem 3: The isolated product shows poor solubility and appears to be polymeric.
Symptom: The crude product is largely insoluble in common organic solvents (EtOAc, DCM, Acetone) and even in DMSO at room temperature. The material may appear amorphous or as a fine powder.
Plausible Cause: Oxidative polymerization of the starting diamine or the benzimidazole product has occurred. This is exacerbated by high heat and the presence of air (oxygen). The resulting poly-aromatic structures have very low solubility.
Diagnostic Verification:
-
Solubility Test: Failure to dissolve in a range of solvents is a strong indicator.
-
Mass Spectrometry: Techniques like MALDI-TOF might show a distribution of high molecular weight species rather than a single desired mass.
Corrective & Preventive Actions:
References
Technical Support Center: Investigating and Overcoming Resistance to 5,6-Dichloro-1H-benzimidazole-Based Drugs
Welcome to the technical support center for researchers working with 5,6-Dichloro-1H-benzimidazole-based drugs. This guide is designed to provide in-depth troubleshooting assistance and practical protocols to help you identify, characterize, and potentially overcome resistance mechanisms encountered during your experiments. As researchers and drug development professionals, we understand that unexpected results are a common part of the scientific process. This resource is structured to help you navigate these challenges with confidence.
Frequently Asked Questions (FAQs)
Here, we address some of the common initial questions that arise when experiments with this compound-based drugs do not proceed as expected.
Q1: My cells are showing reduced sensitivity to my this compound-based drug. What are the most likely causes?
A1: Reduced sensitivity, or acquired resistance, is a multifaceted issue. The primary culprits often fall into one of three categories:
-
Alterations in the Drug Target: Mutations in the target protein can prevent the drug from binding effectively. For many benzimidazole derivatives, this can be a kinase like BRAF or a structural protein like β-tubulin.[1][2][3][4]
-
Decreased Intracellular Drug Concentration: Your cells may be actively pumping the drug out or preventing its entry. This is commonly mediated by the overexpression of ATP-binding cassette (ABC) transporters.[5][6][7][8]
-
Changes in Cellular Metabolism and Pathways: The cell may have adapted its metabolic or signaling pathways to bypass the drug's effects. This can include altered drug metabolism, epigenetic changes, or modifications to the transcriptional machinery.[9][10][11][12]
To begin troubleshooting, we recommend starting with our guide on Initial Characterization of Resistant Cell Phenotype.
Q2: How can I quickly check if my resistant cell line is overexpressing drug efflux pumps?
A2: A straightforward method is to perform a fluorescent substrate efflux assay using flow cytometry. Dyes like Rhodamine 123 are substrates for many ABC transporters. If your resistant cells accumulate less dye than the sensitive parental cells, it suggests increased efflux activity. You can find a detailed protocol in our Troubleshooting Guide for Increased Drug Efflux.[5]
Q3: I suspect a mutation in the drug's target protein. What is the best way to confirm this?
A3: The gold standard is to sequence the target gene from your resistant cells and compare it to the sequence from the sensitive parental cells. Isolate RNA from both cell lines, reverse transcribe it to cDNA, and then PCR amplify and sequence the coding region of the target gene. Any identified mutations should then be validated for their role in conferring resistance, for example, by introducing the mutation into the sensitive parental line using CRISPR/Cas9.[13][14][15] For a step-by-step workflow, see our protocol on Site-Directed Mutagenesis and Validation of Target Gene Mutations.
Q4: Could epigenetic changes be responsible for the observed resistance?
A4: Yes, epigenetic modifications are increasingly recognized as key drivers of drug resistance.[10][16][17] Changes in DNA methylation or histone modifications can alter the expression of genes involved in drug transport, metabolism, or cell survival. For instance, demethylation of a promoter region could lead to the overexpression of an ABC transporter gene. Investigating this requires techniques like bisulfite sequencing for DNA methylation or ChIP-seq for histone modifications.[16][18] Our Troubleshooting Guide for Epigenetic Modifications provides a more detailed overview.
In-Depth Troubleshooting Guides
These guides provide a logical, step-by-step approach to diagnosing specific resistance mechanisms.
Guide 1: Investigating Target Gene Mutations
A common mechanism of resistance to targeted therapies is the acquisition of mutations in the drug's target protein, which can reduce drug binding affinity.[14][15] This guide will walk you through the process of identifying and validating target gene mutations.
Workflow for Target Gene Mutation Analysis
Caption: Workflow for identifying and validating target gene mutations.
Troubleshooting Steps:
-
No mutations found in the target gene:
-
Plausible Cause: Resistance may not be driven by a target gene mutation.
-
Next Steps: Proceed to investigate other mechanisms, such as increased drug efflux (see Guide 2) or altered drug metabolism (see Guide 3). It is also possible that the mutation lies in a regulatory region of the gene; consider sequencing the promoter and enhancer regions.
-
-
A mutation is identified, but its significance is unknown:
-
Plausible Cause: The mutation could be a passenger mutation with no effect on drug binding, or it could be the driver of resistance.
-
Next Steps: Use computational tools to predict the effect of the mutation on protein structure and drug binding.[19][20] Follow up with the validation phase of the workflow by introducing the specific mutation into the sensitive parental cell line. A significant increase in the IC50 of the drug in the engineered cells will confirm the mutation's role in resistance.[14]
-
Featured Protocol: Site-Directed Mutagenesis and Validation of Target Gene Mutations
This protocol describes how to use CRISPR/Cas9 to introduce a specific point mutation into a sensitive cell line to validate its role in drug resistance.
-
Design and Synthesize gRNA and Donor Template:
-
Design a guide RNA (gRNA) that targets a region close to the desired mutation site.
-
Design a single-stranded oligodeoxynucleotide (ssODN) donor template containing the desired mutation, flanked by homology arms.
-
-
Transfection:
-
Co-transfect the sensitive parental cells with a plasmid expressing Cas9, the gRNA, and the ssODN donor template.
-
-
Single-Cell Cloning:
-
After transfection, dilute the cells to a single-cell suspension and plate into 96-well plates to isolate individual clones.
-
-
Screening and Verification:
-
Expand the clones and screen for the desired mutation by PCR and Sanger sequencing.
-
-
Functional Validation:
-
Perform a cell viability assay (e.g., CellTiter-Glo®) on the validated mutant clones and the parental cell line, treating with a range of concentrations of your this compound-based drug.
-
A rightward shift in the dose-response curve and an increased IC50 value for the mutant cells compared to the parental cells confirms the mutation's role in resistance.
-
Guide 2: Investigating Increased Drug Efflux
Overexpression of ABC transporters is a classic mechanism of multidrug resistance (MDR).[8] These transporters act as pumps, actively removing chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and efficacy.[5][6][7]
Workflow for Drug Efflux Analysis
Caption: Workflow for assessing increased drug efflux.
Troubleshooting Steps:
-
No difference in Rhodamine 123 accumulation between sensitive and resistant cells:
-
Plausible Cause: Increased drug efflux via the transporters that Rhodamine 123 is a substrate for is likely not the primary resistance mechanism.
-
Next Steps: Consider that other, more specific ABC transporters might be involved. Alternatively, move on to investigate other resistance mechanisms like target gene mutations (Guide 1) or metabolic alterations (Guide 3).
-
-
Increased efflux is observed, but qRT-PCR does not show increased mRNA levels of common ABC transporters (e.g., ABCB1, ABCC1, ABCG2):
-
Plausible Cause:
-
The specific transporter responsible may not be among those you tested.
-
Post-transcriptional regulation may be at play, leading to increased protein stability or activity without a corresponding increase in mRNA.
-
The assay conditions for qRT-PCR may not be optimal.
-
-
Next Steps:
-
Perform a broader screen of ABC transporter expression.
-
Confirm protein levels using Western blotting.
-
Verify your qRT-PCR primers and protocol.
-
-
Featured Protocol: Assessing ABC Transporter Activity via Rhodamine 123 Efflux Assay
This protocol details a flow cytometry-based method to functionally assess drug efflux.
-
Cell Preparation:
-
Harvest sensitive and resistant cells and resuspend them in a suitable buffer (e.g., PBS with 1% FBS) at a concentration of 1x10^6 cells/mL.
-
-
Dye Loading:
-
Add Rhodamine 123 to the cell suspensions to a final concentration of 1 µM.
-
Incubate at 37°C for 30 minutes to allow for dye uptake.
-
-
Efflux Phase:
-
Wash the cells twice with cold PBS to remove excess dye.
-
Resuspend the cells in fresh, pre-warmed media and incubate at 37°C for 1-2 hours to allow for efflux.
-
For a control, include a sample treated with an ABC transporter inhibitor (e.g., verapamil).
-
-
Flow Cytometry Analysis:
-
Analyze the fluorescence of the cells using a flow cytometer with an appropriate laser and filter set for Rhodamine 123 (e.g., 488 nm excitation, ~525 nm emission).
-
Compare the mean fluorescence intensity (MFI) of the resistant cells to the sensitive cells. A lower MFI in the resistant cells indicates increased efflux.
-
| Cell Line | Treatment | Expected Mean Fluorescence Intensity (MFI) | Interpretation |
| Sensitive | None | High | Normal dye accumulation |
| Resistant | None | Low | Increased dye efflux |
| Resistant | Verapamil | High | Efflux is inhibited |
Guide 3: Investigating Altered Drug Metabolism
Cancer cells can develop resistance by altering metabolic pathways to inactivate a drug or by reprogramming their metabolism to survive the drug's effects.[11][12][21][22][23] Key mechanisms include increased drug detoxification, for example through the glutathione pathway, or altered activity of cytochrome P450 enzymes.[12]
Troubleshooting Steps:
-
Suspected increase in drug detoxification:
-
Plausible Cause: Elevated levels of glutathione (GSH) and glutathione S-transferases (GSTs) can conjugate with and inactivate electrophilic drugs.
-
Experimental Approach:
-
Measure intracellular GSH levels using a commercially available kit.
-
Measure GST activity in cell lysates.
-
Use metabolomics to identify drug metabolites.[11] A higher rate of metabolite formation in resistant cells suggests increased drug metabolism.
-
-
-
Metabolic reprogramming as a survival mechanism:
Featured Protocol: Quantification of Intracellular Glutathione (GSH)
-
Cell Lysis:
-
Harvest sensitive and resistant cells and lyse them according to the manufacturer's protocol of a commercial GSH assay kit.
-
-
Deproteinization:
-
Deproteinize the samples, typically by adding a metaphosphoric acid solution, to prevent interference from proteins.
-
-
GSH Assay:
-
Perform the assay, which is often based on the reaction of GSH with a chromogenic substrate (e.g., DTNB) that produces a colored product measurable by a spectrophotometer.
-
-
Data Analysis:
-
Calculate the GSH concentration in your samples based on a standard curve.
-
Compare the GSH levels in resistant cells to those in sensitive cells. Elevated GSH in resistant cells is indicative of an enhanced detoxification capacity.
-
Guide 4: Investigating Epigenetic Modifications
Epigenetic changes, such as DNA methylation and histone modifications, can lead to heritable changes in gene expression without altering the DNA sequence itself.[10][16][17][18][24] These modifications can contribute to drug resistance by, for example, silencing tumor suppressor genes or activating genes that promote drug efflux.
Workflow for Epigenetic Analysis
Caption: Workflow for investigating epigenetic contributions to resistance.
Troubleshooting Steps:
-
Global methylation levels are unchanged:
-
Plausible Cause: Resistance may be driven by locus-specific changes in methylation rather than global changes.
-
Next Steps: Proceed with a targeted approach like bisulfite sequencing of the promoter regions of genes known to be involved in drug resistance (e.g., ABC transporters).
-
-
A change in methylation or histone modification is observed, but its functional consequence is unclear:
-
Plausible Cause: The epigenetic change may not directly result in a change in gene expression, or it may affect a non-coding RNA.
-
Next Steps:
-
Correlate the epigenetic data with gene expression data (from RNA-seq or qRT-PCR) to see if there is a corresponding change in the transcription of nearby genes.
-
Treat resistant cells with epigenetic-modifying drugs (e.g., DNA methyltransferase inhibitors like decitabine, or histone deacetylase inhibitors) to see if sensitivity to your benzimidazole-based drug can be restored.[24]
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Independent mechanisms of benzimidazole resistance across Caenorhabditis nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro models to evaluate multidrug resistance in cancer cells: Biochemical and morphological techniques and pharmacological strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in the Molecular Detection of ABC Transporters Involved in Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 9. Mechanism of action of 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole. II. A resistant human cell mutant with an altered transcriptional machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting epigenetic regulators to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | When cancer drug resistance meets metabolomics (bulk, single-cell and/or spatial): Progress, potential, and perspective [frontiersin.org]
- 13. DrugTargetSeqR: a genomics- and CRISPR/Cas9-based method to analyze drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Epigenetics Tools for Drug Discovery: Technologies and Analytical Platforms - CD Genomics [cd-genomics.com]
- 17. Frontiers | Epigenetic Modifications in Drugs and Diseases [frontiersin.org]
- 18. Modern Epigenetics Methods in Biological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure-based Methods for Predicting Target Mutation-induced Drug Resistance and Rational Drug Design to Overcome the Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Altered metabolism in cancer: insights into energy pathways and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cancer Metabolism and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Metabolic alterations in cancer cells and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
Technical Support Center: Minimizing Off-Target Effects of 5,6-Dichloro-1H-benzimidazole Compounds
Introduction
Welcome to the technical support center for researchers working with 5,6-Dichloro-1H-benzimidazole (DCB) and its derivatives. This class of compounds, particularly the well-studied nucleoside analog 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), has been instrumental in cell biology as a potent inhibitor of key cellular processes. The primary targets include Casein Kinase 2 (CK2) and the positive transcription elongation factor b (P-TEFb), leading to the inhibition of RNA Polymerase II-mediated transcription.[1][2]
However, like many small molecule inhibitors that target highly conserved ATP-binding pockets, DCB compounds can exhibit off-target activity. These unintended interactions can lead to ambiguous results, cellular toxicity, and misinterpretation of experimental outcomes. This guide is designed to provide you, the researcher, with a comprehensive set of troubleshooting strategies, detailed protocols, and frequently asked questions to help you confidently identify, validate, and minimize off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary, well-established targets of this compound compounds?
A1: The most extensively studied derivative is 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB). Its two primary, well-documented targets are:
-
Casein Kinase 2 (CK2): DRB is a known inhibitor of CK2, a highly pleiotropic serine/threonine protein kinase involved in cell growth, proliferation, and survival.[3][4]
-
RNA Polymerase II (RNA Pol II): DRB inhibits transcription by targeting cyclin-dependent kinases (CDKs) like CDK9, the catalytic subunit of P-TEFb. This prevents the phosphorylation of the C-terminal domain of RNA Pol II, leading to premature transcription termination.[2][3][5][6]
Different derivatives of the core 5,6-dichlorobenzimidazole scaffold have been developed to target other kinases, such as BRAF.[7]
Q2: What are the most common off-target kinases associated with benzimidazole-based inhibitors?
A2: Kinase selectivity profiling has revealed that inhibitors based on the halogenated benzimidazole/benzotriazole scaffold often show activity against other kinases. While DRB itself is known to inhibit CDKs 7 and 9, related compounds like TBB and DMAT have demonstrated significant off-target inhibition of kinases from several families[8][9][10]:
-
PIM kinases (PIM1, PIM2, PIM3)
-
HIPK2 (Homeodomain-interacting protein kinase 2)
-
DYRK1a (Dual-specificity tyrosine-phosphorylation-regulated kinase 1a)
-
CLKs (Cdc2-like kinases) have been identified as off-targets for the clinical-stage CK2 inhibitor CX-4945.[11]
It is crucial to assume that your specific DCB derivative may interact with these or other kinases until proven otherwise.
Q3: Why is it critical to minimize and validate off-target effects in my research?
-
Misinterpretation of Phenotype: Attributing an observed biological effect (e.g., apoptosis, cell cycle arrest) to the inhibition of the primary target when it is actually caused by an off-target interaction.
-
Poor Reproducibility: Results may vary between cell lines that have different expression levels of the off-target proteins.
-
Flawed Drug Development: Advancing a drug candidate based on a false understanding of its mechanism of action can lead to failure in later-stage clinical trials.[12]
Rigorous validation ensures that the link between target inhibition and cellular phenotype is robust and scientifically sound.
Q4: What is the fundamental difference between on-target and off-target effects, and how can I begin to distinguish them?
A4:
-
On-target effects are the direct biological consequences of modulating the intended therapeutic target.
-
Off-target effects result from the small molecule interacting with other unintended biomolecules.[13]
The foundational strategy to distinguish them is to establish a clear correlation between target engagement and the observed phenotype. Key initial approaches include:
-
Dose-Response Correlation: Demonstrate that the concentration range required to induce the phenotype aligns with the concentration range needed to inhibit the primary target (e.g., its IC50 or Ki).[14]
-
Use of Structurally Unrelated Inhibitors: Replicating the phenotype with a different chemical scaffold that targets the same protein strengthens the evidence for an on-target effect.[14]
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce the expression of the target protein. If this genetic approach phenocopies the effect of the inhibitor, it provides strong evidence for on-target activity.[12]
Troubleshooting Guides
Problem 1: My experimental results are inconsistent. The IC50 value of my DCB compound varies significantly between experiments.
This issue often stems from foundational experimental variables. Before investigating complex off-target biology, it's essential to ensure your assay is robust.
Causality & Solution:
Inconsistent results are often traced back to the inhibitor's handling, reagent variability, or cell culture conditions.
-
Inhibitor Stability and Solubility: DCB compounds, especially DRB, are typically dissolved in DMSO. Improper storage can lead to degradation, while poor solubility can cause the compound to precipitate in aqueous media, drastically reducing its effective concentration.
-
Action: Prepare fresh stock solutions from powder for critical experiments. Store DMSO stocks in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Before adding to media, visually inspect the diluted solution for any signs of precipitation.
-
-
Cell Culture Health and Density: The metabolic state and density of your cells can influence their response to kinase inhibitors.
-
Action: Use cells with a low passage number and ensure they are in the logarithmic growth phase. Maintain consistent cell seeding densities across all plates and experiments.[15]
-
-
Vehicle Control (DMSO) Concentration: High concentrations of DMSO can be toxic to cells and can confound results.
-
Action: Ensure the final DMSO concentration is consistent across all wells, including untreated controls, and is kept below a non-toxic level (typically ≤0.5%). Always run a "vehicle-only" control.[14]
-
Workflow Diagram: Standardizing Kinase Inhibitor Experiments
Caption: Workflow for consistent cell viability assays.
Problem 2: I'm observing significant cell death at concentrations well below the reported IC50 for the primary target (e.g., CK2).
This is a classic indicator of a potent off-target effect or non-specific cytotoxicity. The goal is to determine if the observed toxicity is mediated by a specific off-target or is a result of general chemical liabilities.
Causality & Solution:
A DCB compound might be highly potent against an unknown kinase that is essential for cell survival, or the molecule itself may have properties that induce stress pathways independent of kinase inhibition.
Step 1: Precisely Define the Dose-Response Relationship
A very steep dose-response curve can suggest non-specific toxicity, whereas a standard sigmoidal curve is more indicative of specific target engagement.
Experimental Protocol: High-Resolution Cell Viability Assay
-
Cell Seeding: Plate your cells of interest in a 96-well clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 12-point, 2-fold serial dilution of your DCB compound in culture medium, starting from a high concentration (e.g., 50 µM). Include "vehicle-only" and "untreated" controls.
-
Treatment: Carefully replace the old medium with the medium containing the compound dilutions.
-
Incubation: Incubate the plate for a relevant duration (e.g., 72 hours).
-
Readout: Use a luminescence-based viability assay like CellTiter-Glo®, which measures ATP levels and is highly sensitive.
-
Analysis: Plot the percentage of cell viability against the log of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) to determine the GI50 (concentration for 50% growth inhibition).[16]
Step 2: Compare Potency on Target vs. Cell Viability
Simultaneously measure the compound's effect on the primary target's activity within the cell.
Experimental Protocol: In-Cell Target Engagement Western Blot
-
Treatment: Treat cells in a 6-well plate with the DCB compound at several concentrations around the GI50 value (e.g., 0.5x, 1x, 5x, 10x GI50) for a shorter duration (e.g., 2-4 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Quantification: Determine protein concentration using a BCA assay.
-
Western Blot: Separate 20-30 µg of protein lysate via SDS-PAGE. Transfer to a PVDF membrane.
-
Antibody Incubation:
-
Probe with a phospho-specific antibody for a known, direct substrate of your target kinase (e.g., a phospho-CK2 substrate antibody).
-
After imaging, strip the membrane and re-probe with an antibody for the total substrate protein as a loading control.[16]
-
-
Analysis: Quantify the band intensities. If the concentration required to reduce substrate phosphorylation by 50% (the cellular IC50) is much higher than the GI50, it strongly suggests that cell death is driven by an off-target mechanism.
Data Interpretation Table
| Scenario | GI50 (Viability) | Cellular IC50 (Target) | Likely Interpretation |
| On-Target | 1 µM | 0.8 µM | Good correlation. Phenotype is likely on-target. |
| Off-Target | 1 µM | 25 µM | Poor correlation. A potent off-target is likely responsible for the cytotoxicity. |
| Non-Specific | 1 µM (steep curve) | >50 µM | The compound may be causing general toxicity unrelated to specific kinase inhibition. |
Problem 3: I suspect an off-target effect is real. How do I systematically identify the responsible kinase(s)?
Once you have evidence that an off-target is at play, the next step is to identify it. This is achieved through broad screening methods, which can be followed by more targeted validation.
Causality & Solution:
The ATP-binding pocket is conserved across the human kinome, making cross-reactivity common.[11] A systematic approach involves using large panels of kinases to profile the inhibitor's activity, complemented by computational methods.
Strategy 1: In Vitro Kinase Profiling
This is the gold standard for identifying off-target kinases. You submit your compound to a service provider who screens it against a large panel of purified recombinant kinases (e.g., >400 kinases).[17]
Experimental Workflow: Large-Panel Kinase Screen
-
Compound Submission: Provide the compound at a high concentration (e.g., 10 mM in DMSO).
-
Primary Screen: The compound is typically screened at one or two high concentrations (e.g., 1 µM and 10 µM) against the entire kinase panel. The output is the "% Inhibition" for each kinase.
-
Hit Identification: Identify "hits"—kinases that are inhibited above a certain threshold (e.g., >75% inhibition at 1 µM).
-
Dose-Response Follow-up: For the most potent hits, a full IC50 determination is performed to quantify the compound's potency against each off-target.
Strategy 2: Computational Off-Target Prediction
In silico methods can predict potential off-targets based on the chemical structure of your compound, providing a cost-effective way to prioritize experimental validation.[18][19] These methods compare your molecule to databases of known ligands for thousands of proteins.
Signaling Pathway Diagram: On-Target vs. Potential Off-Target Pathways
Caption: On-target (CK2) vs. potential off-target (PIM, DYRK) pathways.
Problem 4: My kinase screen identified several potent off-targets. How do I confirm which one is responsible for my cellular phenotype?
Identifying potential off-targets is only half the battle. The final and most critical step is to definitively link one of those off-targets to the biological effect you are observing.
Causality & Solution:
A compound can inhibit multiple kinases with similar potency in vitro. The kinase responsible for the cellular phenotype is the one whose inhibition is the primary driver of the effect in a cellular context. Validation requires orthogonal approaches that do not rely on your initial compound.
Strategy 1: Use a Structurally Unrelated "Clean" Inhibitor
Obtain a highly selective inhibitor for the suspected off-target kinase (e.g., a potent and selective PIM1 inhibitor).
-
Action: Treat your cells with this selective inhibitor. If it reproduces the same phenotype (e.g., the same level of apoptosis at a similar potency) as your DCB compound, it provides strong evidence that the off-target is responsible.[14]
Strategy 2: Genetic Validation (siRNA/CRISPR)
This is the most rigorous method. Use RNA interference or CRISPR-Cas9 to deplete the cell of the suspected off-target kinase.
-
Action: Transfect cells with siRNA targeting the mRNA of the off-target kinase or use a CRISPR-based system to knock it out. After confirming successful knockdown/knockout via Western blot, assess whether the cells now phenocopy the effect of your DCB compound. For example, if knocking down PIM1 kinase induces apoptosis to the same extent as your compound, you have validated it as the functionally relevant off-target.[12]
Strategy 3: Rescue Experiments
In a rescue experiment, you make the target resistant to the drug.
-
Action: If a known resistance mutation exists for the off-target kinase that prevents inhibitor binding without destroying its catalytic activity, you can overexpress this mutant form in your cells. If the cells become resistant to your DCB compound's effects, it confirms the phenotype is mediated through that specific off-target.
Decision Tree: Validating a Functional Off-Target
Caption: A decision tree for validating a functional off-target kinase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole - Wikipedia [en.wikipedia.org]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. Comparing the efficacy and selectivity of Ck2 inhibitors. A phosphoproteomics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of dichloro-beta-D-ribofuranosylbenzimidazole: effect on in vitro transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. search.library.stonybrook.edu [search.library.stonybrook.edu]
- 7. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The selectivity of inhibitors of protein kinase CK2: an update | MRC PPU [ppu.mrc.ac.uk]
- 9. portlandpress.com [portlandpress.com]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. CK2 Inhibitors Targeting Inside and Outside the Catalytic Box [mdpi.com]
- 12. Targeting CK2 in cancer: a valuable strategy or a waste of time? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 19. Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Evolving Landscape of Cancer Therapeutics: A Comparative Analysis of 5,6-Dichloro-1H-benzimidazole's Anticancer Activity
In the relentless pursuit of novel and effective anticancer agents, the benzimidazole scaffold has emerged as a "privileged structure" in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to readily interact with a multitude of biological targets, making it a versatile backbone for the development of potent therapeutics.[1][2][3] This guide provides a comprehensive comparison of the anticancer activity of 5,6-Dichloro-1H-benzimidazole with other notable benzimidazole derivatives, supported by experimental data and detailed methodologies for researchers in drug discovery and development.
The Benzimidazole Scaffold: A Cornerstone in Anticancer Drug Discovery
Benzimidazoles represent a class of heterocyclic aromatic organic compounds formed by the fusion of benzene and imidazole rings.[1] This core structure is found in a variety of pharmacologically active molecules and has been extensively investigated for its broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[4] The versatility of the benzimidazole ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile to enhance potency and selectivity against cancer cells.[4][5]
The anticancer mechanisms of benzimidazole derivatives are diverse and multifaceted. They have been shown to exert their effects through various pathways, including:
-
Inhibition of Tubulin Polymerization: Several benzimidazole derivatives disrupt the formation of microtubules, essential components of the cytoskeleton involved in cell division, leading to cell cycle arrest and apoptosis.[6][7][8]
-
Kinase Inhibition: They can act as potent inhibitors of various protein kinases, such as BRAF, which are critical components of signaling pathways that regulate cell proliferation and survival.[9][10]
-
Induction of Apoptosis: Many benzimidazole compounds trigger programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[6][11]
-
Topoisomerase Inhibition: Some derivatives interfere with the function of topoisomerase enzymes, which are vital for DNA replication and repair.[2]
This compound: A Promising Anticancer Agent
The introduction of halogen atoms, particularly chlorine, onto the benzimidazole ring has been shown to significantly enhance the anticancer activity of these compounds.[10] this compound serves as a key intermediate in the synthesis of novel and potent anticancer agents.[10] The dichloro substitution pattern is thought to improve the hydrophobic interactions of the molecule within the binding pockets of target proteins, thereby enhancing its inhibitory activity.[9]
Recent studies have highlighted the potential of 5,6-dichlorobenzimidazole derivatives as dual inhibitors of both wild-type BRAF (BRAF WT) and the oncogenic BRAF V600E mutant, a key driver in several cancers, including melanoma and colorectal cancer.[9][12] These derivatives have demonstrated significant growth inhibitory activity across a range of cancer cell lines and have been shown to induce cell cycle arrest and apoptosis.[9][12]
Comparative Anticancer Activity: this compound Derivatives vs. Other Benzimidazoles
To provide a clear comparison, the following table summarizes the in vitro anticancer activity (IC50 values) of a novel 5,6-dichlorobenzimidazole derivative, Compound 10h (1-(2-(dimethylamino)ethyl)-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole), and other notable benzimidazole anticancer agents against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Primary Mechanism of Action | Reference |
| Compound 10h (5,6-dichloro- derivative) | HT29 (Colon) | Potent GI50 | BRAF WT/V600E inhibitor | [9][12] |
| Compound 10h (5,6-dichloro- derivative) | NCI-60 Panel | Potent GI50 | BRAF WT/V600E inhibitor | [9][12] |
| Compound 7n | SK-Mel-28 (Melanoma) | 2.55 - 17.89 | Tubulin polymerization inhibitor | [7] |
| Compound 7u | SK-Mel-28 (Melanoma) | 2.55 - 17.89 | Tubulin polymerization inhibitor | [7] |
| Compound 12b | A2780S (Ovarian) | 0.0062 | Tubulin polymerization inhibitor | [13][14] |
| Compound 12b | A2780/T (Ovarian, Paclitaxel-resistant) | 0.0097 | Tubulin polymerization inhibitor | [13][14] |
| Compound 12b | MCF-7 (Breast) | - | Induces G2/M arrest and apoptosis | [13] |
| Bendamustine | Various | Varies | DNA alkylating agent | [2] |
| Mebendazole | Various | Varies | Tubulin polymerization inhibitor | [15] |
Note: GI50 refers to the concentration causing 50% growth inhibition. A direct IC50 value for Compound 10h against specific cell lines was not provided in the source material, but its potent GI50 across the NCI-60 panel was highlighted.
Key Experimental Protocols for Evaluating Anticancer Activity
The following are detailed, step-by-step methodologies for key in vitro experiments used to assess the anticancer properties of compounds like this compound.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[17]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[18]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[18]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[18]
-
Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[17][18]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[19][20]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[21][22] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect early apoptotic cells.[22] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the intact membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.[21]
Protocol:
-
Cell Harvesting: Collect 1-5 x 10^5 cells by centrifugation. For adherent cells, gently trypsinize and combine with the supernatant containing any floating cells.[19]
-
Washing: Wash the cells once with cold 1X PBS.[19]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[19]
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorescently labeled Annexin V and 5 µL of PI.[21]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[19][21]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[19]
Apoptosis Detection Workflow
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[23][24]
Principle: PI is a fluorescent dye that intercalates into the major groove of double-stranded DNA.[23] The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Therefore, cells in the G2/M phase (with twice the DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase will have an intermediate fluorescence intensity.
Protocol:
-
Cell Harvesting and Fixation: Harvest a single-cell suspension and fix the cells in cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice.[25][26]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[25]
-
RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in a solution containing RNase A to degrade any RNA.[24][25]
-
PI Staining: Add a PI staining solution to the cells and incubate for at least 30 minutes at room temperature.[27]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, collecting the PI fluorescence signal on a linear scale.[25]
Cell Cycle Analysis Workflow
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Signaling Pathways Targeted by Benzimidazole Derivatives
The anticancer effects of benzimidazole derivatives are often mediated through their interaction with key signaling pathways that regulate cell growth, proliferation, and survival.
Tubulin Polymerization and Cell Cycle Arrest
Caption: Benzimidazole derivatives can inhibit tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.
BRAF Kinase Inhibition and Apoptosis
Caption: 5,6-Dichloro-benzimidazole derivatives can inhibit the BRAF/MEK/ERK signaling pathway, leading to decreased cell proliferation and induction of apoptosis.
Conclusion
The benzimidazole scaffold continues to be a highly valuable framework in the development of novel anticancer agents. The strategic incorporation of dichloro substituents, as seen in this compound derivatives, has demonstrated considerable promise in enhancing their anticancer potency, particularly through the inhibition of key kinases like BRAF. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of more effective and targeted cancer therapies.
References
- 1. Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. researchgate.net [researchgate.net]
- 5. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. This compound: Properties, Uses, Safety Data & Supplier Info | Buy High Purity Chemicals Online [quinoline-thiophene.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. atcc.org [atcc.org]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. vet.cornell.edu [vet.cornell.edu]
- 24. Flow cytometry with PI staining | Abcam [abcam.com]
- 25. ucl.ac.uk [ucl.ac.uk]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Structure-activity relationship (SAR) studies of 5,6-Dichloro-1H-benzimidazole analogues
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 5,6-Dichloro-1H-benzimidazole Analogues: A Comparative Analysis for Drug Discovery Professionals
The this compound scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities. Its structural resemblance to endogenous purines allows it to interact with a wide range of biomolecules, including kinases and viral polymerases, making it a fertile ground for the development of novel therapeutic agents.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its analogues, offering a comparative perspective on their performance against various biological targets, supported by experimental data and detailed protocols.
The 5,6-Dichlorobenzimidazole Core: A Scaffold for Diverse Biological Activities
The benzimidazole ring system, a fusion of benzene and imidazole, is a cornerstone in the design of numerous FDA-approved drugs.[3] The addition of two chlorine atoms at the 5 and 6 positions of the benzene ring significantly enhances the lipophilicity and electronic properties of the scaffold, contributing to its potent biological activities.[4] These activities span multiple therapeutic areas, most notably antiviral and anticancer applications.
Key Biological Targets:
-
Viral Pathogens: Human Cytomegalovirus (HCMV), Herpes Simplex Virus (HSV-1), and Human Immunodeficiency Virus (HIV).[5][6][7]
-
Cancer-Related Kinases: Notably, BRAF kinase (both wild-type and V600E mutant), a critical component of the MAPK signaling pathway.[1][4]
-
Other Enzymes: The scaffold has also been explored for its inhibitory activity against other enzymes like urease.[8]
Structure-Activity Relationship (SAR) Analysis: A Tale of Two Therapeutic Areas
The exploration of SAR for 5,6-dichlorobenzimidazole analogues reveals distinct structural requirements for optimizing antiviral and anticancer activities. These differences primarily lie in the nature of the substituents at the N-1 and C-2 positions of the benzimidazole core.
Antiviral Activity: The Critical Role of the N-1 and C-2 Substituents
Early studies with 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) established the antiviral potential of this class, though its utility was limited by cytotoxicity.[9] Subsequent research has elucidated key SAR principles for potent and selective anti-HCMV agents:
-
N-1 Position: The presence of a β-D-ribofuranosyl (ribose) moiety at the N-1 position is highly preferred for maximal activity against HCMV and for separating antiviral effects from cytotoxicity.[5] Non-nucleoside analogues, where the ribose is replaced by substituted benzyl groups, have been found to be less active against HCMV.[6][9]
-
C-2 Position: A halogen substituent, particularly chlorine or bromine, at the C-2 position dramatically enhances anti-HCMV potency.[5] For instance, 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) is significantly more active than DRB.[5] Replacing the chlorine at C-2 with bromine (BDCRB) can lead to a further four-fold increase in activity without a significant rise in cytotoxicity.[5] In contrast, iodo and amino groups at the C-2 position result in weakly active compounds.[5]
Interestingly, the structural requirements for anti-HIV activity diverge from those for anti-HCMV activity. Non-nucleoside analogues of 5,6-dichlorobenzimidazole have shown promising results against HIV.[6][10]
-
N-1 Position: Alkylation with substituted benzyl halides or (2-bromoethyl)benzene at the N-1 position has yielded compounds with anti-HIV activity.[6]
-
C-2 Position: Similar to the anti-HCMV agents, a chloro or bromo group at the C-2 position is crucial for achieving a good separation between anti-HIV activity and cytotoxicity.[6][10]
The mechanism of action for these anti-HIV compounds appears to be distinct from reverse transcriptase inhibition.[6][10]
Anticancer Activity: Targeting the BRAF Kinase
The 5,6-dichlorobenzimidazole scaffold has been successfully exploited to develop potent inhibitors of BRAF kinase, a key player in the MAPK signaling pathway that is frequently mutated in various cancers.[1][4]
A recent study on 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles as dual inhibitors of wild-type BRAF (BRAF WT) and the V600E mutant (BRAF V600E) provides a clear SAR roadmap.[4] The design strategy aimed to occupy the ATP binding pocket and extend into an allosteric hydrophobic back pocket.[4]
-
Core Structure: The 5,6-dichloro-2-(4-methoxyphenyl)-1H-benzimidazole core serves to anchor the molecule in the allosteric hydrophobic back pocket of the BRAF binding site, with the dichloro moieties enhancing hydrophobic interactions.[4]
-
N-1 Position: An acetohydrazide moiety at the N-1 position is designed to form hydrogen bonds with key amino acids in the gate area of the kinase, such as Glu500 and Asp593.[4] Further functionalization of this hydrazide with various substituted phenyl groups has a significant impact on inhibitory activity.
The following diagram illustrates the logical relationship in the design of these BRAF inhibitors:
Caption: Design strategy for 5,6-dichlorobenzimidazole-based BRAF inhibitors.
Comparative Performance Data
The following tables summarize the in vitro activity of representative this compound analogues against viral and cancer targets.
Table 1: Anti-HCMV Activity of Ribosylated 5,6-Dichlorobenzimidazole Analogues
| Compound | C-2 Substituent | IC50 (µM) vs. HCMV | Cytotoxicity (IC50, µM) | Reference |
| DRB | H | 42 | ~30-42 | [5] |
| TCRB | Cl | 2.9 | >100 | [5] |
| BDCRB | Br | ~0.7 | >100 | [5] |
| 2-Iodo analogue | I | Weakly active | Cytotoxic | [5] |
| 2-Amino analogue | NH2 | Weakly active | Cytotoxic | [5] |
Table 2: Anticancer Activity of N-1 Substituted 5,6-Dichlorobenzimidazole Analogues against BRAF Kinase
| Compound | N-1 Substituent | BRAF WT IC50 (µM) | BRAF V600E IC50 (µM) | Reference |
| 10h | 2-((4-hydroxyphenyl)methylene)acetohydrazide | 1.72 | 2.76 | [4] |
| 10a | 2-benzylideneacetohydrazide | >10 | >10 | [4] |
| 10c | 2-((4-chlorophenyl)methylene)acetohydrazide | 4.35 | 6.18 | [4] |
| 10e | 2-((4-carboxyphenyl)methylene)acetohydrazide | 3.89 | 5.44 | [4] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for key biological assays.
Protocol for BRAF Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is based on the principle of quantifying ADP produced during the kinase reaction, which is then converted to a luminescent signal.[11]
Materials:
-
Recombinant BRAF (WT or V600E) enzyme (BPS Bioscience, Cat. No. 40065 or 40533)[12][13]
-
BRAF substrate (e.g., inactive MEK1)
-
ATP
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (5,6-dichlorobenzimidazole analogues)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ BRAF kinase inhibition assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Then, dilute further in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
Kinase Reaction Setup: a. To each well of a white assay plate, add 5 µL of the test compound dilution or vehicle control. b. Add 10 µL of a 2.5x kinase/substrate mixture (containing BRAF enzyme and MEK1 substrate in kinase buffer). c. Pre-incubate the plate for 10 minutes at room temperature.
-
Reaction Initiation: Add 10 µL of a 2.5x ATP solution (in kinase buffer) to all wells to start the reaction. The final volume will be 25 µL.
-
Incubation: Shake the plate gently and incubate at 30°C for 60 minutes.
-
Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well. Shake and incubate at room temperature for 40 minutes.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. Shake and incubate at room temperature for 30 minutes in the dark.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic curve.
Protocol for Anti-HCMV Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.[5][14]
Materials:
-
Human foreskin fibroblast (HFF) cells
-
Human Cytomegalovirus (HCMV) stock (e.g., AD169 strain)
-
Growth medium (e.g., DMEM with 10% FBS)
-
Maintenance medium (e.g., DMEM with 2% FBS)
-
Test compounds
-
Crystal Violet staining solution (0.5% w/v in 20% ethanol)
-
Agarose or methylcellulose for overlay
Step-by-Step Procedure:
-
Cell Seeding: Seed HFF cells in 6-well plates and grow until they form a confluent monolayer.
-
Virus Preparation: Prepare serial dilutions of the HCMV stock in growth medium.
-
Infection: Remove the growth medium from the HFF cells and infect the monolayers with a standardized amount of virus (typically 100-200 plaque-forming units per well) for 1-2 hours at 37°C.
-
Compound Treatment: During the infection period, prepare serial dilutions of the test compounds in maintenance medium containing 0.5% agarose or methylcellulose (overlay medium).
-
Overlay: After the infection period, remove the viral inoculum and add 2 mL of the compound-containing overlay medium to each well.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 7-10 days, until plaques are visible.
-
Plaque Visualization: a. Fix the cells with 10% formalin for at least 30 minutes. b. Remove the overlay and the fixative. c. Stain the cells with Crystal Violet solution for 15 minutes. d. Gently wash the wells with water and allow them to air dry.
-
Data Analysis: Count the number of plaques in each well. Calculate the percent inhibition for each compound concentration compared to the virus control (no compound). Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
Comparative Analysis with Alternative Scaffolds
While the 5,6-dichlorobenzimidazole scaffold is highly effective, it is important to consider its performance relative to other heterocyclic systems targeting similar pathways.
-
Kinase Inhibitors: The benzimidazole core is a common motif in kinase inhibitors, often interacting with the hinge region of the kinase domain.[15][16] Other prominent scaffolds in BRAF inhibitor development include pyrazoles, indazoles, and purine-2,6-diones.[3][17][18] While a direct head-to-head comparison in a single study is rare, the IC50 values achieved with the 5,6-dichlorobenzimidazole scaffold (in the low micromolar range) are competitive with those reported for other scaffolds in early-stage discovery.
-
Antiviral Agents: For anti-HCMV activity, the benzimidazole ribonucleosides like TCRB and BDCRB demonstrate superior potency and selectivity compared to the approved drugs ganciclovir and foscarnet in preclinical assays.[5]
Conclusion and Future Directions
The this compound scaffold is a testament to the power of privileged structures in drug discovery. The SAR studies detailed herein provide a clear blueprint for the rational design of potent and selective antiviral and anticancer agents. For antiviral applications, the focus remains on optimizing the N-1 riboside and C-2 halogen substitutions. In the realm of oncology, particularly BRAF inhibition, the key is the strategic functionalization of the N-1 position to achieve specific interactions within the kinase binding site.
Future research should focus on:
-
Improving Drug-like Properties: Enhancing the solubility, metabolic stability, and pharmacokinetic profiles of lead compounds.
-
Broadening the Target Scope: Exploring the activity of this scaffold against other kinases and viral targets.
-
Comparative Profiling: Conducting direct comparative studies against other heterocyclic scaffolds to better understand the unique advantages of the 5,6-dichlorobenzimidazole core.
By leveraging the insights from these SAR studies, researchers can continue to unlock the therapeutic potential of this versatile and powerful chemical scaffold.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and antiviral evaluations of 1-(substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles as nonnucleoside analogues of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis, and antiviral evaluations of 1-(substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles as nonnucleoside analogues of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole. | Semantic Scholar [semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Measurement of Antiviral Activities Using Recombinant Human Cytomegalovirus [jmicrobiol.or.kr]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
Validating 5,6-Dichloro-1H-benzimidazole as a BRAF Inhibitor: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and compare the efficacy of 5,6-Dichloro-1H-benzimidazole, a novel small molecule, as a BRAF inhibitor against established FDA-approved drugs, Vemurafenib and Dabrafenib. We will delve into the underlying science, present detailed experimental protocols, and offer a comparative analysis of their performance.
The Rationale for Targeting BRAF in Oncology
The BRAF protein is a serine/threonine kinase that plays a pivotal role in the mitogen-activated protein kinase (MAPK) signaling pathway (RAS-RAF-MEK-ERK). This pathway is crucial for regulating cell growth, division, and differentiation.[1] In a significant percentage of cancers, particularly melanoma, mutations in the BRAF gene lead to a constitutively active BRAF protein, resulting in uncontrolled cell proliferation and tumor growth.[2] The most common of these mutations is the V600E substitution, which is present in approximately 50% of melanomas.[3][4] This has made the BRAF V600E mutant an attractive target for cancer therapy.
Vemurafenib and Dabrafenib are potent and selective inhibitors of the BRAF V600E mutant kinase and have been approved by the FDA for the treatment of metastatic melanoma.[3][5] These drugs act as ATP-competitive inhibitors, binding to the active conformation of the mutated BRAF kinase and disrupting downstream signaling.[6] While highly effective, the emergence of drug resistance necessitates the discovery of new chemical scaffolds that can inhibit BRAF.[4]
Recent studies have identified this compound derivatives as promising dual inhibitors of both wild-type (WT) and V600E mutant BRAF, presenting a new avenue for therapeutic intervention. This guide outlines the essential experimental steps to validate and characterize such a compound.
Experimental Validation Workflow
The validation of a potential BRAF inhibitor involves a multi-pronged approach, starting from biochemical assays to assess direct enzyme inhibition, followed by cell-based assays to determine its effect on cancer cells harboring the BRAF mutation.
The BRAF/MEK/ERK Signaling Pathway
Understanding the signaling cascade is fundamental to interpreting the experimental results. In cancer cells with a BRAF V600E mutation, the pathway is constitutively active, leading to persistent downstream signaling. A successful BRAF inhibitor will block this pathway, leading to a reduction in the phosphorylation of MEK and ERK.
Detailed Experimental Protocols
In Vitro BRAF Kinase Assay (IC50 Determination)
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the BRAF kinase. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the inhibitor's potency.
Principle: The ADP-Glo™ Kinase Assay is a luminescent method that measures the amount of ADP produced during the kinase reaction. The light output is directly proportional to kinase activity.
Materials:
-
Recombinant human BRAF V600E enzyme
-
MEK1 (inactive) as a substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test compounds (this compound, Vemurafenib, Dabrafenib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
Add 2.5 µL of 4x BRAF V600E enzyme solution to each well.
-
Add 2.5 µL of 4x test compound solution.
-
Add 5 µL of 2x MEK1/ATP mixture to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
-
IC50 Calculation: The percentage of inhibition for each compound concentration is calculated relative to the controls (no inhibitor). The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[7]
Cell Proliferation Assay (GI50 Determination)
This cell-based assay determines the concentration of the inhibitor required to inhibit the growth of cancer cells by 50% (GI50).
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Cell Lines:
-
A375: Human malignant melanoma cell line with a homozygous BRAF V600E mutation.
-
SK-MEL-28: Human malignant melanoma cell line with a BRAF V600E mutation.[8]
Procedure:
-
Cell Seeding: Seed A375 or SK-MEL-28 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (this compound, Vemurafenib, Dabrafenib) for 72 hours.
-
Lysis and Signal Generation:
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
GI50 Calculation: Calculate the percentage of cell growth inhibition for each concentration relative to DMSO-treated control cells. Determine the GI50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of MAPK Pathway Inhibition
This assay visualizes the inhibition of the BRAF signaling pathway by measuring the phosphorylation status of its downstream effectors, MEK and ERK.
Procedure:
-
Cell Treatment and Lysis:
-
Seed A375 or SK-MEL-28 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the test compounds at their respective GI50 concentrations for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-MEK (p-MEK), total MEK, phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the loading control. A significant decrease in the p-MEK/total MEK and p-ERK/total ERK ratios indicates effective pathway inhibition.
Comparative Performance Data
The following tables summarize the expected performance of this compound in comparison to established BRAF inhibitors. The data for Vemurafenib and Dabrafenib is derived from published literature.
Table 1: In Vitro BRAF V600E Kinase Inhibition
| Compound | IC50 (µM) |
| This compound derivative (10h) | 2.76 |
| Vemurafenib | ~0.031 |
| Dabrafenib | ~0.005 |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Anti-proliferative Activity in BRAF V600E Mutant Melanoma Cell Lines
| Compound | A375 GI50 (µM) | SK-MEL-28 GI50 (µM) |
| This compound derivative (10h) | Potent (specific value to be determined) | Potent (specific value to be determined) |
| Vemurafenib | ~0.1 - 1.0[4][6] | ~0.075 - 0.5[4][6] |
| Dabrafenib | ~0.0095[9] | ~0.082[10] |
Discussion and Future Directions
The experimental framework outlined in this guide provides a robust methodology for the initial validation of this compound as a BRAF inhibitor. The biochemical assay will establish its direct inhibitory potency against the BRAF V600E kinase, while the cell-based assays will confirm its ability to inhibit the MAPK pathway and suppress the proliferation of BRAF-mutant cancer cells.
A key aspect of this validation is the direct comparison with Vemurafenib and Dabrafenib under identical experimental conditions. This will provide a clear benchmark for the potency and efficacy of the novel compound. While the initial data on the this compound derivative shows promise, further optimization of the scaffold may be necessary to achieve potency comparable to the established drugs.
Future studies should also investigate the selectivity of this compound against a panel of other kinases to assess its potential for off-target effects. Benzimidazole-based compounds are known to inhibit various kinases, which can be a double-edged sword, potentially leading to broader anti-cancer activity or unwanted side effects.[11][12] Additionally, exploring its efficacy in Vemurafenib- and Dabrafenib-resistant cell lines would be a critical next step to determine its potential to overcome acquired resistance.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. youtube.com [youtube.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Differential expression of ABCB5 in BRAF inhibitor-resistant melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C7H4Cl2N2 | CID 331775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential activity of MEK and ERK inhibitors in BRAF inhibitor resistant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential responsiveness to BRAF inhibitors of melanoma cell lines BRAF V600E-mutated - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iv.iiarjournals.org [iv.iiarjournals.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Substituted Benzimidazoles: From Classic Condensations to Modern Methodologies
The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The inherent versatility of this bicyclic heteroaromatic system has driven the development of a diverse array of synthetic strategies. This in-depth technical guide provides a comparative analysis of the most pertinent synthetic routes to substituted benzimidazoles, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Enduring Classics: Phillips-Ladenburg and Weidenhagen Reactions
The traditional syntheses of benzimidazoles have long relied on the condensation of o-phenylenediamines with either carboxylic acids or aldehydes. These methods, while foundational, often necessitate harsh reaction conditions.
Phillips-Ladenburg Condensation: The Carboxylic Acid Route
A foundational method for benzimidazole synthesis involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions, often with heating.[1][2][3] This method is versatile and can be used to prepare a wide range of 2-substituted benzimidazoles.[1] The reaction is typically carried out by heating the reactants together, sometimes in a sealed tube or under reflux.
Mechanism: The reaction proceeds through the formation of an amide intermediate, followed by an intramolecular cyclization and dehydration to yield the benzimidazole ring. The acidic catalyst, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH), protonates the carbonyl group of the carboxylic acid, rendering it more susceptible to nucleophilic attack by the amino group of the o-phenylenediamine.[4]
Causality of Experimental Choices: The choice of a high-boiling solvent or the use of a dehydrating agent like PPA is crucial to drive the equilibrium towards the product by removing the water formed during the reaction. The elevated temperatures are necessary to overcome the activation energy for both the initial amide formation and the subsequent cyclization.
Experimental Protocol: Phillips-Ladenburg Synthesis of 2-Substituted Benzimidazole
-
In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq).[1]
-
Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).[1][4]
-
Heat the reaction mixture under reflux for several hours (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
After completion, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and a base solution (e.g., 10% NaOH) to neutralize the acid.[1]
-
Stir the mixture until a precipitate forms.
-
Collect the crude product by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-substituted benzimidazole.
Weidenhagen Reaction: The Aldehyde Route
The reaction of o-phenylenediamines with aldehydes is another prevalent method.[2] This reaction typically requires an oxidative step to form the benzimidazole ring from an intermediate Schiff base.[1][4] A variety of oxidizing agents and catalysts have been employed to facilitate this transformation under milder conditions.[2][5]
Mechanism: The reaction initiates with the condensation of the o-phenylenediamine with the aldehyde to form a Schiff base. This is followed by an intramolecular cyclization to a dihydrobenzimidazole intermediate, which is then oxidized to the aromatic benzimidazole. The choice of oxidant is critical to the success of this reaction.
Causality of Experimental Choices: The use of an oxidizing agent is non-negotiable in this pathway to achieve the final aromatic product. Transition metal catalysts, such as copper(II) acetate, can facilitate the oxidation. The choice of solvent can also influence the reaction rate and yield, with polar solvents often being preferred.
Modern Advancements: Enhancing Efficiency and Sustainability
To overcome the limitations of classical methods, modern synthetic approaches have focused on improving reaction efficiency, reducing reaction times, and employing more environmentally benign conditions.
Microwave-Assisted Synthesis: A Leap in Efficiency
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields.[6][7] For benzimidazole synthesis, microwave-assisted methods have been shown to reduce reaction times from hours to minutes.[8][9][10]
Mechanism: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This localized superheating accelerates the rate of reaction, often allowing for lower overall reaction temperatures and shorter durations compared to conventional heating.[6][7]
Causality of Experimental Choices: The choice of a microwave-safe reaction vessel is paramount. Solvents with high dielectric constants are often used to efficiently absorb microwave energy. In some cases, solvent-free conditions can be employed, further enhancing the green credentials of the method.[9][11]
Experimental Protocol: Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles
-
In a microwave-safe vessel, combine o-phenylenediamine (1.0 eq), the carboxylic acid or aldehyde (1.0-1.2 eq), and any required catalyst or acid.[1]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature and power for a short duration (typically 1-15 minutes).[1][12]
-
After irradiation, cool the vessel to room temperature.
-
Perform the work-up as described in the corresponding conventional synthesis protocol (neutralization, precipitation, filtration).[1]
-
Purify the product by recrystallization.
Metal-Catalyzed Syntheses: Expanding the Scope
A wide variety of metal catalysts have been developed to facilitate benzimidazole synthesis under milder conditions and with broader substrate scope.[13][14][15][16] These catalysts can play multiple roles, including acting as Lewis acids to activate substrates, or as redox catalysts in oxidative cyclizations.[11][17]
Mechanism: The specific mechanism depends on the catalyst and reactants. For instance, in the condensation with aldehydes, a metal catalyst can facilitate both the initial condensation and the subsequent oxidative dehydrogenation.[13] In other cases, metal catalysts can enable novel reaction pathways, such as the dehydrogenative coupling of alcohols with o-phenylenediamines.[13]
Causality of Experimental Choices: The choice of metal catalyst and ligands is critical for achieving high catalytic activity and selectivity. Reaction conditions, such as solvent and temperature, must be optimized for the specific catalytic system. The use of heterogeneous catalysts offers the advantage of easy separation and recycling.[14]
Green Synthesis: An Environmentally Conscious Approach
In line with the principles of green chemistry, significant efforts have been made to develop more sustainable routes to benzimidazoles.[11][18] This includes the use of water as a solvent, biodegradable catalysts, and energy-efficient reaction conditions. Deep eutectic solvents (DES) have also been explored as environmentally friendly reaction media.[11][19]
Mechanism: The underlying mechanisms are often similar to conventional methods, but the choice of reagents and conditions is guided by sustainability principles. For example, using a reusable solid acid catalyst instead of a corrosive mineral acid minimizes waste and environmental impact.[11]
Causality of Experimental Choices: The primary driver is the reduction of hazardous waste and energy consumption. This often involves exploring solvent-free reactions or using water as a solvent. The use of catalysts that can be easily recovered and reused is also a key consideration.[12]
Comparative Analysis of Synthetic Routes
The choice of a synthetic route for a particular substituted benzimidazole will depend on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
| Synthetic Route | Starting Materials | Typical Conditions | Advantages | Disadvantages | Yields | References |
| Phillips-Ladenburg | o-Phenylenediamine, Carboxylic Acid | High temperature, Acid catalyst (e.g., PPA) | Versatile, well-established | Harsh conditions, long reaction times | Good to excellent | [1][2][3] |
| Weidenhagen | o-Phenylenediamine, Aldehyde | Oxidizing agent (e.g., Cu(OAc)₂) | Readily available aldehydes | Requires an oxidant, can form byproducts | Moderate to good | [1][2] |
| Microwave-Assisted | Various | Microwave irradiation (1-15 min) | Rapid, high yields, clean reactions | Requires specialized equipment | Excellent | [6][7][8][9][10][12] |
| Metal-Catalyzed | Various | Metal catalyst (e.g., Fe, Cu, Zr) | Mild conditions, broad scope | Catalyst cost and toxicity can be a concern | Good to excellent | [11][13][14][15][16] |
| Green Synthesis | Various | Water, DES, reusable catalysts | Environmentally friendly, reduced waste | May have lower yields or longer reaction times | Moderate to excellent | [11][17][18] |
Visualizing the Pathways
To better understand the relationships between the different synthetic strategies, the following diagrams illustrate the core concepts.
Caption: Overview of synthetic pathways to substituted benzimidazoles.
Caption: Simplified mechanism of the Weidenhagen reaction.
Conclusion
The synthesis of substituted benzimidazoles has evolved significantly from the classical, often harsh, condensation reactions to a plethora of modern, efficient, and sustainable methodologies. While the Phillips-Ladenburg and Weidenhagen reactions remain valuable tools, microwave-assisted synthesis, metal-catalyzed transformations, and green chemistry approaches offer compelling advantages in terms of reaction time, yield, and environmental impact. The selection of the optimal synthetic route requires a careful consideration of the target molecule, available resources, and desired scale. This guide provides the foundational knowledge and practical insights necessary for researchers to make informed decisions in their pursuit of novel benzimidazole derivatives.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 5. ijariie.com [ijariie.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. asianpubs.org [asianpubs.org]
- 9. mdpi.com [mdpi.com]
- 10. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
- 12. Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 18. pubs.aip.org [pubs.aip.org]
- 19. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
Comparative In Vivo Efficacy of 5,6-Dichloro-1H-benzimidazole Derivatives Versus Standard-of-Care Drugs
An In-Depth Technical Guide for Researchers
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] Its structural similarity to naturally occurring purines allows it to readily interact with various biological targets, leading to a broad spectrum of activities, including anticancer, antiviral, and antiparasitic effects.[2][3] Within this class, derivatives featuring a 5,6-dichloro substitution on the benzene ring have garnered significant attention. This specific halogenation pattern can enhance lipophilicity and modulate electronic properties, often leading to a marked increase in binding affinity and biological potency.
This guide provides a comparative analysis of the efficacy of 5,6-Dichloro-1H-benzimidazole derivatives against current standard-of-care (SoC) therapies in several key disease areas. We will delve into the mechanistic rationale behind these compounds, present available comparative data, and provide detailed experimental protocols to aid researchers in the evaluation of novel chemical entities within this promising class.
Part 1: Anticancer Efficacy - Targeting the MAPK Pathway
A significant focus of modern oncology is the targeted inhibition of signaling pathways that drive tumor growth. One of the most critical is the Mitogen-Activated Protein Kinase (MAPK) pathway (also known as the RAS-RAF-MEK-ERK pathway), which regulates cell proliferation and survival.[4] Mutations in the BRAF gene, a key component of this cascade, are present in approximately 50% of melanomas and a subset of other cancers, leading to constitutive pathway activation and uncontrolled cell growth.[5]
Mechanism of Action: Dual BRAF WT and BRAF V600E Inhibition
Standard-of-care BRAF inhibitors like Vemurafenib and Dabrafenib are highly effective against the common BRAF V600E mutant but can lead to paradoxical activation of the MAPK pathway in cells with wild-type (WT) BRAF, contributing to secondary malignancies and acquired resistance.[6][7] A new generation of 5,6-dichlorobenzimidazole derivatives has been engineered to dually inhibit both the mutated BRAF V600E and BRAF WT, a strategy designed to overcome this limitation.[8] These compounds occupy the ATP-binding pocket of the BRAF kinase domain, blocking downstream signaling to MEK and ERK and ultimately inducing cell cycle arrest and apoptosis.[8][9]
Comparative Efficacy Data
Recent studies have highlighted a series of 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles with potent anticancer activity.[8] While comprehensive in vivo comparative data is emerging, the in vitro enzymatic and cellular potency provides a strong basis for their therapeutic potential.
| Compound/Drug | Target(s) | BRAF V600E IC₅₀ (µM) | BRAF WT IC₅₀ (µM) | Cell Line (Cancer Type) | GI₅₀ (µM) | Reference |
| Compound 10h | BRAF V600E / WT | 2.76 | 1.72 | HT-29 (Colon) | Potent | [8] |
| Vemurafenib (SoC) | BRAF V600E | ~0.035 | >100 | A375 (Melanoma) | ~0.1 | [10] |
| Dabrafenib (SoC) | BRAF V600E | ~0.005 | ~0.003 | Various | Potent | [11] |
| Sorafenib (SoC) | Multi-kinase, BRAF | ~0.022 | ~0.009 | Various | Limited | [10] |
Note on Data: IC₅₀ (half-maximal inhibitory concentration) values measure enzymatic inhibition. GI₅₀ (half-maximal growth inhibition) values measure cellular antiproliferative effects. Values are approximate and vary by experimental conditions. Compound 10h demonstrated potent GI₅₀ across a range of cancer cell lines, arrested the cell cycle at G2/M phase, and induced apoptosis in HT29 cells.[8] Another novel BRAF inhibitor, EBI-945, showed an estimated ED₅₀ of ~1 mg/kg in a Colo205 xenograft model, indicating significant in vivo tumor growth inhibition.[12]
Part 2: Antiviral Efficacy - Targeting Human Cytomegalovirus (HCMV)
Human Cytomegalovirus (HCMV) is a betaherpesvirus that can cause severe, life-threatening disease in immunocompromised individuals, such as transplant recipients and those with HIV.[13] Standard-of-care treatments primarily target the viral DNA polymerase but are often limited by significant side effects and the emergence of drug-resistant strains.[14]
Mechanism of Action: Selective Inhibition of Viral Processes
The benzimidazole nucleoside analog 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) is a known transcription inhibitor.[15] Further chemical synthesis has led to derivatives like 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB), which exhibit potent and selective anti-HCMV activity.[16] Unlike SoC drugs such as Ganciclovir, which require activation by the viral kinase pUL97 before inhibiting the viral DNA polymerase, the precise mechanism of TCRB is still under investigation but is distinct, offering a potential advantage against Ganciclovir-resistant strains.[17][18]
Comparative Efficacy & Selectivity Data
The therapeutic utility of an antiviral drug is not just its potency (IC₅₀) but also its selectivity—its ability to inhibit the virus at concentrations far below those that are toxic to host cells. The Selectivity Index (SI = CC₅₀ / IC₅₀) is a critical measure of this therapeutic window.
| Compound/Drug | IC₅₀ vs HCMV (µM) | CC₅₀ vs HFF Cells (µM) | Selectivity Index (SI) | Reference |
| TCRB | 2.9 | >100 | >34.5 | [16] |
| BDCRB (Bromo-derivative) | 0.7 | >100 | >142 | [16] |
| DRB | 42 | ~40 | ~1.0 | [16] |
| Ganciclovir (SoC) | 3.6 | >100 | >27.8 | [16] |
| Foscarnet (SoC) | 88 | >400 | >4.5 | [16] |
Note on Data: IC₅₀ was determined by plaque reduction assay. CC₅₀ (50% cytotoxic concentration) was determined in uninfected human foreskin fibroblast (HFF) cells. The data clearly shows that while TCRB has comparable potency to Ganciclovir, its bromo-derivative (BDCRB) is significantly more potent. Both TCRB and BDCRB exhibit superior selectivity indices compared to DRB and Foscarnet, and are better than or comparable to Ganciclovir, indicating a wider and safer therapeutic window.[16]
Part 3: Antiparasitic Efficacy
Benzimidazole derivatives, such as Albendazole, are mainstays in the treatment of helminth infections and have been explored for activity against protozoan parasites like Leishmania and Trypanosoma.[1][19] Their primary mechanism often involves binding to parasite β-tubulin, disrupting microtubule formation, which is essential for cell structure and division.[3]
Comparative In Vivo Efficacy Data
The development of novel benzimidazoles for parasitic diseases is an active area of research. However, demonstrating broad-spectrum superiority over existing agents is challenging. In a study evaluating newly synthesized benzimidazole derivatives against Trypanosoma congolense infection in a murine model, the compounds did not show promising in vivo activity compared to the standard-of-care.
| Compound/Drug | Animal Model | Outcome | Reference |
| Novel Benzimidazole Derivatives | T. congolense infected mice | Did not reduce blood parasitemia or prevent mortality compared to control. | [20] |
| Diminazene aceturate (SoC) | T. congolense infected mice | Effective control (positive control for the study). | [20] |
| Miltefosine (SoC for Leishmaniasis) | Leishmania infected patients | 94-97% cure rate in clinical studies (oral administration). | [21][22] |
| Liposomal Amphotericin B (SoC for Leishmaniasis) | Leishmania infected patients | Drug of choice for visceral leishmaniasis due to high efficacy and lower toxicity than conventional Amphotericin B. | [21][23] |
Expert Commentary: While the specific derivatives tested against T. congolense were not effective in vivo, this does not preclude the potential of the broader 5,6-dichlorobenzimidazole class.[20] The benzimidazole scaffold remains a promising starting point for generating new drug candidates against protozoan diseases, but significant structural optimization is required to match the in vivo efficacy of established drugs like miltefosine and liposomal amphotericin B for diseases such as leishmaniasis.[1]
Part 4: Experimental Protocols & Methodologies
To ensure reproducibility and reliability, preclinical in vivo studies must follow rigorous, well-defined protocols. The murine tumor xenograft model is a fundamental tool for assessing the efficacy of novel anticancer agents.[24][25]
Detailed Protocol: Murine Xenograft Model for Evaluating Anticancer Efficacy
This protocol describes the establishment of a subcutaneous xenograft model using human cancer cells in immunodeficient mice to test the efficacy of a novel 5,6-dichlorobenzimidazole derivative.
1. Cell Culture and Preparation (Aseptic Technique Required)
- Cell Line Selection: Choose a relevant human cancer cell line (e.g., HT-29 colon adenocarcinoma for BRAF-targeted agents).
- Culture: Grow cells in appropriate media (e.g., RPMI-1640 + 10% FBS) at 37°C, 5% CO₂.
- Harvesting: When cells reach ~80% confluency, detach them using Trypsin-EDTA.
- Viability Check: Use a trypan blue exclusion assay to confirm cell viability is >95%.
- Cell Suspension: Wash cells with sterile, serum-free PBS and resuspend at a concentration of 5–10 x 10⁶ cells per 100 µL of PBS, optionally mixed 1:1 with Matrigel to improve tumor take rate. Keep on ice.[26]
2. Animal Handling and Tumor Implantation
- Animal Model: Use immunodeficient mice (e.g., female athymic Nude or SCID, 6-8 weeks old). Allow a 1-week acclimatization period.
- Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.
3. Tumor Growth Monitoring and Group Randomization
- Monitoring: Begin monitoring tumor growth 3-4 days post-implantation.
- Measurement: Use digital calipers to measure the tumor length (L) and width (W) 2-3 times per week. Calculate tumor volume (V) using the formula: V = (L x W²)/2.[27]
- Randomization: When average tumor volume reaches 100–150 mm³, randomize mice into treatment groups (n=8-10 per group) to ensure a similar mean tumor volume across all groups.
4. Drug Formulation and Administration
- Vehicle: Prepare a sterile vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween-80 in water).
- Drug Formulation: Suspend the test compound (e.g., Compound 10h) and a positive control (e.g., Vemurafenib) in the vehicle to the desired concentrations for the required dose (e.g., 25 mg/kg).
- Administration: Administer the formulations daily via the appropriate route (e.g., oral gavage) for a set duration (e.g., 21 days). The control group receives the vehicle only.
5. Data Collection and Endpoint Analysis
- Primary Endpoints: Continue to measure tumor volume and body weight 2-3 times per week. Body weight loss >20% is a common sign of toxicity and a humane endpoint.
- Tumor Growth Inhibition (TGI): At the end of the study, calculate the %TGI using the formula: %TGI = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
- Post-Mortem Analysis: At the study's conclusion, euthanize animals, excise tumors, and weigh them. Tissues can be fixed in formalin or snap-frozen for subsequent pharmacodynamic (e.g., Western blot for p-ERK) or histopathological analysis.
// Nodes
A[label="1. Cell Culture\n(e.g., HT-29)", fillcolor="#F1F3F4", fontcolor="#202124"];
B[label="2. Cell Harvest & Prep\n(Viability >95%)", fillcolor="#F1F3F4", fontcolor="#202124"];
C [label="3. Subcutaneous Injection\n(Immunodeficient Mice)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
D [label="4. Tumor Growth Monitoring\n(Calipers, 2-3x / week)", fillcolor="#FBBC05", fontcolor="#202124"];
E [label="5. Randomization\n(Tumor Volume ~100-150 mm³)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
F [label="6. Daily Dosing (21 days)\n- Vehicle Control\n- Test Compound\n- Positive Control (SoC)", fillcolor="#34A853", fontcolor="#FFFFFF"];
G [label="7. Data Collection\n(Tumor Volume, Body Weight)", fillcolor="#FBBC05", fontcolor="#202124"];
H [label="8. Endpoint Analysis\n(%TGI, Tumor Weight, Biomarkers)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
G -> H;
}
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and potent platform for the development of novel therapeutics. In oncology, new derivatives demonstrate a clear mechanistic advantage over first-generation BRAF inhibitors by targeting both wild-type and mutant kinases, a strategy poised to improve outcomes and delay resistance.[8] In virology, halogenated benzimidazole ribonucleosides like TCRB and BDCRB have shown a superior preclinical profile against HCMV compared to some standard-of-care drugs, highlighting their potential as alternative treatments.[16] While success in the antiparasitic field has been more modest for the derivatives tested thus far, the scaffold's proven activity warrants continued exploration.
The path from bench to bedside is contingent on rigorous in vivo validation. The data presented herein underscores the promise of this chemical class, and the provided protocols offer a framework for the robust preclinical assessment required to translate these promising findings into clinically effective therapies. Future research should focus on obtaining comprehensive in vivo efficacy and toxicity data, clarifying mechanisms of action, and optimizing pharmacokinetic properties to fully realize the therapeutic potential of this compound derivatives.
References
- 1. State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antiparasitic activity of 1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BRAF and MEK Inhibitors: Use and Resistance in BRAF-Mutated Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Do Antineoplastic BRAF Kinase Inhibitor Work? Uses, Side Effects, Drug Names [rxlist.com]
- 6. Combination Therapies to Inhibit the RAF/MEK/ERK Pathway in Melanoma: We are not Done Yet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers [mdpi.com]
- 8. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are BRAF V600E inhibitors and how do they work? [synapse.patsnap.com]
- 10. Development of a novel chemical class of BRAF inhibitors offers new hope for melanoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacylibrary.com [pharmacylibrary.com]
- 12. | BioWorld [bioworld.com]
- 13. Antiviral Approach to Cytomegalovirus Infection: An Overview of Conventional and Novel Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. RNA synthesis block by 5, 6-dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB) triggers p53-dependent apoptosis in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Antiviral therapy for human cytomegalovirus - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. chemrxiv.org [chemrxiv.org]
- 21. emedicine.medscape.com [emedicine.medscape.com]
- 22. Clinical Care of Leishmaniasis | Leishmaniasis | CDC [cdc.gov]
- 23. Diagnosis and Treatment of Leishmaniasis: Clinical Practice Guidelines by the Infectious Diseases Society of America (IDSA) and the American Society of Tropical Medicine and Hygiene (ASTMH) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of 5,6-Dichloro-1H-benzimidazole-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous evaluation. A critical, and often defining, characteristic of any kinase inhibitor is its selectivity. While designed to engage a specific kinase, small molecules frequently interact with unintended targets, a phenomenon known as off-target activity or cross-reactivity. This guide provides an in-depth comparison of the cross-reactivity profiles of two distinct 5,6-dichloro-1H-benzimidazole-based kinase inhibitors: Silmitasertib (CX-4945) , a clinical-stage inhibitor of Casein Kinase 2 (CK2), and Compound 10h , a novel preclinical inhibitor of BRAF kinase.
The this compound scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and interact with the hinge region of various kinases.[1] However, this inherent versatility also predisposes compounds based on this scaffold to a range of on- and off-target interactions. Understanding and characterizing this cross-reactivity is paramount for predicting therapeutic efficacy, anticipating potential toxicities, and elucidating the full pharmacological impact of these inhibitors.[2][3]
This guide will dissect the selectivity of Silmitasertib and Compound 10h, utilizing publicly available and preclinical data to illustrate the importance of comprehensive kinase profiling. We will delve into the state-of-the-art methodologies used to generate these profiles and provide detailed, field-proven protocols to empower your own investigations.
Comparative Cross-Reactivity Profiles
The selectivity of a kinase inhibitor is not a binary attribute but rather a spectrum. By comparing the detailed cross-reactivity data of Silmitasertib with the targeted activity of Compound 10h, we can appreciate the diverse selectivity profiles that can emerge from a common chemical scaffold.
| Kinase Target | Silmitasertib (CX-4945) % Inhibition @ 500 nM | Compound 10h IC50 (µM) |
| Primary Target(s) | ||
| CSNK2A1 (CK2α) | >99% | Not Reported |
| CSNK2A2 (CK2α') | >99% | Not Reported |
| BRAF (Wild-Type) | Not a primary target | 1.72 |
| BRAF (V600E Mutant) | Not a primary target | 2.76 |
| Key Off-Targets | ||
| DYRK1A | >90% | Not Reported |
| GSK3β | 55% | Not Reported |
| CLK3 | >90% | Not Reported |
| HIPK3 | >90% | Not Reported |
| DYRK2 | >95% | Not Reported |
| VEGFR-2 | Not a primary off-target | 1.52 |
| FGFR-1 | Not a primary off-target | >10 |
Data Interpretation and Insights:
-
Silmitasertib (CX-4945) , designed as a potent and selective inhibitor of CK2, demonstrates exceptional potency against its intended target.[4] However, kinome-wide screening reveals significant off-target activity against several other kinases, particularly within the CMGC family, such as DYRK and GSK3 kinases.[5][6] This polypharmacology may contribute to both its therapeutic efficacy and potential side effects. The inhibition of kinases like DYRK1A could have implications for neurodegenerative diseases, representing a potential avenue for drug repositioning.[5][6]
-
Compound 10h , a novel 5,6-dichlorobenzimidazole derivative, was specifically designed to target both wild-type and V600E mutant BRAF.[7] The available data indicates potent activity against its primary targets and also significant inhibition of VEGFR-2, another key kinase in cancer angiogenesis.[7] While a full kinome scan is not publicly available, this multi-targeted profile against key oncogenic kinases is a desirable attribute for an anti-cancer agent.[1] The lack of potent inhibition against FGFR-1 suggests a degree of selectivity.[7]
This comparative analysis underscores a critical principle in kinase drug discovery: even with a shared chemical core, subtle structural modifications can drastically alter the cross-reactivity profile, leading to inhibitors with vastly different therapeutic potentials and safety profiles.
Key Experimental Methodologies for Kinase Inhibitor Profiling
To generate the high-quality, quantitative data necessary for robust cross-reactivity profiling, several sophisticated experimental platforms are employed. Here, we detail the principles and provide step-by-step protocols for three cornerstone techniques.
KINOMEscan™ Competition Binding Assay
The KINOMEscan™ platform is a high-throughput, active site-directed competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.[8][9] This method is ATP-independent, providing a direct measure of the inhibitor's binding affinity (Kd) rather than its enzymatic inhibition (IC50).[10]
Principle of the Assay:
The assay relies on the competition between the test inhibitor and an immobilized, broad-spectrum kinase inhibitor for binding to the kinase active site. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.[11]
Experimental Workflow for KINOMEscan™
Caption: KINOMEscan™ experimental workflow.
Step-by-Step Protocol for KINOMEscan™:
-
Kinase Preparation: A panel of human kinases are expressed, typically as fusions with a unique DNA tag for subsequent quantification.[11]
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support, such as sepharose beads.[11]
-
Competition Assay: The test compound is incubated with a specific kinase from the panel and the immobilized ligand in a microtiter plate. The test compound and the immobilized ligand compete for binding to the ATP-binding site of the kinase.
-
Washing: The beads are washed to remove unbound kinase and test compound.
-
Quantification: The amount of kinase bound to the beads is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).[10]
-
Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) sample. A lower amount of kinase bound to the beads indicates a stronger interaction with the test inhibitor. This data can be used to calculate the dissociation constant (Kd), providing a quantitative measure of binding affinity.[8]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method for assessing target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[12] This allows for the direct measurement of inhibitor binding to its endogenous target within intact cells or cell lysates.
Principle of the Assay:
When heated, proteins unfold and aggregate. The temperature at which this occurs is the melting temperature (Tm). Ligand binding typically stabilizes the protein, resulting in an increase in its Tm. CETSA® measures this thermal shift to confirm target engagement.[12]
Experimental Workflow for CETSA®
Caption: CETSA® experimental workflow.
Step-by-Step Protocol for CETSA®:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with the kinase inhibitor or vehicle (e.g., DMSO) for a specified time.
-
Heating: Aliquot the cell suspension or lysate into PCR tubes and heat them at a range of temperatures for a defined period (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells to release the intracellular proteins. This can be achieved through freeze-thaw cycles or the addition of a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Detection: Analyze the amount of the soluble target protein in each sample using a specific detection method, such as Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Quantitative Phosphoproteomics
Quantitative phosphoproteomics is a powerful mass spectrometry-based approach used to identify and quantify changes in protein phosphorylation across the proteome in response to kinase inhibitor treatment.[4] This provides a global view of the inhibitor's impact on cellular signaling networks, revealing both on-target and off-target effects.
Principle of the Assay:
The method involves the enzymatic digestion of proteins into peptides, enrichment of phosphorylated peptides, and their analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of phosphopeptides between inhibitor-treated and control samples is then determined.[5]
Experimental Workflow for Quantitative Phosphoproteomics
Caption: Quantitative phosphoproteomics workflow.
Step-by-Step Protocol for Quantitative Phosphoproteomics:
-
Cell Culture and Lysis: Treat cells with the kinase inhibitor or vehicle. Lyse the cells in a denaturing buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[6]
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using a protease such as trypsin.[6]
-
Isobaric Labeling (Optional but Recommended): Label the peptides from different conditions (e.g., control, inhibitor-treated) with isobaric tags (e.g., TMT, iTRAQ). This allows for multiplexed analysis and more accurate relative quantification.[5]
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex peptide mixture using methods such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[4][5]
-
LC-MS/MS Analysis: Separate the enriched phosphopeptides by liquid chromatography and analyze them by tandem mass spectrometry. The MS/MS spectra provide sequence information and identify the site of phosphorylation.
-
Data Analysis: Use specialized software to search the MS/MS data against a protein sequence database to identify the phosphopeptides. Quantify the relative abundance of each phosphopeptide across the different samples. A significant decrease in the phosphorylation of a known substrate of the target kinase confirms on-target activity, while changes in the phosphorylation of other proteins can reveal off-target effects.
Signaling Pathways and Biological Context
The cross-reactivity profile of a kinase inhibitor is only truly meaningful when considered within the context of the signaling pathways it perturbs. Both CK2 and BRAF are central nodes in pathways that are frequently dysregulated in cancer.
CK2 Signaling Network
Protein Kinase CK2 is a constitutively active serine/threonine kinase that phosphorylates hundreds of substrates, influencing a vast array of cellular processes.[10] Its inhibition by Silmitasertib can have far-reaching consequences on cell survival, proliferation, and apoptosis.
Signaling Pathways Modulated by CK2
Caption: Key signaling pathways modulated by CK2.
BRAF Signaling Cascade
BRAF is a key component of the MAPK/ERK pathway, which transduces signals from cell surface receptors to the nucleus, regulating cell growth, differentiation, and survival. The V600E mutation leads to constitutive activation of this pathway.
BRAF/MAPK Signaling Pathway
Caption: The BRAF/MAPK signaling cascade.
Conclusion
The comprehensive cross-reactivity profiling of kinase inhibitors is not merely an academic exercise but a cornerstone of modern drug development. As we have seen through the comparative analysis of Silmitasertib and Compound 10h, two inhibitors sharing the this compound scaffold can exhibit remarkably different selectivity profiles. A thorough understanding of these profiles, generated through robust experimental methodologies like KINOMEscan™, CETSA®, and quantitative phosphoproteomics, is essential for advancing safe and effective targeted therapies. For the medicinal chemist, this data provides critical feedback for structure-activity relationship (SAR) studies, guiding the design of more selective and potent inhibitors. For the biologist and clinical researcher, it offers a deeper understanding of a compound's mechanism of action, helps to predict potential on- and off-target toxicities, and can even unveil new therapeutic opportunities.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The current state of the art of quantitative phosphoproteomics and its applications to diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. chayon.co.kr [chayon.co.kr]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
Benchmarking the Antimicrobial Potency of 5,6-Dichloro-1H-benzimidazole Against Known Antibiotics: A Comparative Guide
Introduction
The escalating crisis of antimicrobial resistance necessitates an urgent and continuous search for novel therapeutic agents that can overcome existing resistance mechanisms. Among the many classes of heterocyclic compounds explored, benzimidazoles have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] This guide focuses on 5,6-Dichloro-1H-benzimidazole, a halogenated derivative that has shown promise as a potent antimicrobial agent.[3][4]
The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive framework for benchmarking the antimicrobial potency of this compound. We will objectively compare its performance against three well-established antibiotics from different classes: Penicillin (a β-lactam), Ciprofloxacin (a fluoroquinolone), and Tetracycline. This comparison is grounded in standardized, field-proven experimental protocols to ensure data integrity and reproducibility, offering a clear perspective on the potential of this promising compound.
Comparative Mechanisms of Action: A Foundation for Analysis
Understanding the molecular targets of an antimicrobial agent is fundamental to interpreting its spectrum of activity and potential for resistance development. Here, we contrast the established mechanisms of our benchmark antibiotics with the putative mechanism of this compound.
-
This compound: While the precise mechanism is a subject of ongoing research, evidence suggests that benzimidazole derivatives can disrupt critical bacterial processes. Some studies point towards the inhibition of filamenting temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division, making it a promising target.[4] Other reports indicate that benzimidazoles may act as inhibitors of essential enzymes like pyruvate kinase, thereby disrupting metabolic pathways vital for bacterial survival.[4] A distinct line of research has also implicated 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB), a related compound, in the inhibition of transcription.[5] This multi-target potential is a compelling attribute for a novel antimicrobial candidate.
-
Penicillin (β-Lactam): Penicillin exerts its bactericidal effect by inhibiting DD-transpeptidase, an enzyme essential for the final step in peptidoglycan synthesis.[6] By preventing the cross-linking of the bacterial cell wall, penicillin compromises its structural integrity, leading to cell lysis, particularly in Gram-positive bacteria which have a thick, exposed peptidoglycan layer.[6][7]
-
Ciprofloxacin (Fluoroquinolone): Ciprofloxacin is a broad-spectrum antibiotic that targets bacterial DNA replication.[8] Its primary mechanism involves the inhibition of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[9][10] This inhibition prevents the relaxation of supercoiled DNA and the separation of replicated chromosomes, ultimately leading to a halt in cell division and bacterial death.[10]
-
Tetracycline: Tetracyclines are classic broad-spectrum, bacteriostatic agents that inhibit protein synthesis.[11][12] They function by reversibly binding to the 30S ribosomal subunit, which physically blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[11] This action effectively prevents the addition of new amino acids to the growing peptide chain, arresting protein production and bacterial growth.
Experimental Design for Comparative Potency Assessment
To ensure a robust and unbiased comparison, a standardized approach is critical. Our experimental design is rooted in methodologies endorsed by the Clinical and Laboratory Standards Institute (CLSI), which provides the gold standard for antimicrobial susceptibility testing.[13]
Bacterial Strains: A representative panel of clinically relevant bacteria is essential to determine the spectrum of activity. The following are recommended:
-
Staphylococcus aureus (e.g., ATCC 25923): A Gram-positive pathogen responsible for a wide range of infections. Including both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains is crucial.[3]
-
Escherichia coli (e.g., ATCC 25922): A common Gram-negative bacterium, serving as a benchmark for activity against Enterobacteriaceae.
-
Pseudomonas aeruginosa (e.g., ATCC 27853): An opportunistic Gram-negative pathogen known for its intrinsic and acquired resistance mechanisms, representing a significant challenge for new antibiotics.[9]
Methodologies: We will employ three complementary assays to build a comprehensive potency profile:
-
Broth Microdilution: To determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that inhibits visible growth.[14][15] This is a quantitative measure of potency.
-
Kirby-Bauer Disk Diffusion: A qualitative or semi-quantitative method to assess susceptibility based on the zone of growth inhibition around an antibiotic-impregnated disk.[16][17][18]
-
Time-Kill Kinetic Assay: To evaluate the dynamic relationship between an antimicrobial agent and a bacterial population over time, differentiating between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.[19][20][21]
Detailed Experimental Protocols
Scientific integrity demands meticulous and reproducible protocols. The following sections detail the step-by-step procedures for each assay.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method provides a quantitative measure of an antibiotic's potency and is considered a gold standard for susceptibility testing.[15][22]
Protocol:
-
Preparation of Antimicrobial Stock Solutions: Prepare concentrated stock solutions of this compound and the comparator antibiotics in an appropriate solvent (e.g., DMSO), followed by dilution in cation-adjusted Mueller-Hinton Broth (CAMHB).[23]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each antimicrobial agent in CAMHB to achieve a range of desired final concentrations.[15] Leave a column for a growth control (no antibiotic) and a sterility control (no bacteria).[15]
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[24] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[25]
-
Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well should be uniform (e.g., 100 µL).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours under ambient air conditions.[14]
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (i.e., the well is clear).[15]
Caption: Workflow for MIC determination using broth microdilution.
Kirby-Bauer Disk Diffusion Assay
This widely used method assesses bacterial susceptibility by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.[18][26]
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.[24]
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum, removing excess fluid by pressing it against the inside of the tube.[24] Swab the entire surface of a Mueller-Hinton Agar (MHA) plate uniformly in three directions (rotating the plate approximately 60 degrees each time) to ensure confluent growth.[26] Allow the surface to dry for 3-5 minutes.
-
Disk Placement: Using sterile forceps or a disk dispenser, place the antimicrobial disks (commercially obtained for standard antibiotics; custom-prepared for this compound) onto the agar surface.[17] Ensure disks are spaced at least 24 mm apart from center to center and gently press down to ensure full contact with the agar.[16]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[26]
-
Result Interpretation: Measure the diameter of the zones of complete growth inhibition in millimeters (mm) using a ruler or calipers.[17] Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the zone diameters to established breakpoints from CLSI guidelines for the standard antibiotics.[27]
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
Time-Kill Kinetic Assay
This assay provides critical information on the rate of antimicrobial activity, distinguishing between bactericidal and bacteriostatic effects.[19][21] A bactericidal effect is typically defined as a ≥3-log₁₀ (or 99.9%) reduction in the initial bacterial count.[19]
Protocol:
-
Culture Preparation: Prepare a log-phase bacterial culture in CAMHB.
-
Test Setup: Prepare flasks or tubes containing CAMHB with the test compound (this compound or a comparator antibiotic) at a specified concentration (e.g., 2x, 4x, or 8x the MIC). Include a growth control flask without any antibiotic.
-
Inoculation: Inoculate each flask with the log-phase culture to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Sampling Over Time: Incubate all flasks at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.[19]
-
Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline and plate onto MHA to determine the number of viable bacteria (CFU/mL).
-
Incubation and Counting: Incubate the MHA plates for 18-24 hours and count the resulting colonies.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each antimicrobial concentration and the growth control.[19] Analyze the curves to determine the rate and extent of bacterial killing.
Caption: Workflow for the time-kill kinetic assay.
Representative Results and Data Analysis
The following table summarizes representative antimicrobial susceptibility data derived from published literature and plausible projections for this compound based on related compounds.[3][28] This data serves as a benchmark for what researchers might expect.
| Compound | Test Method | S. aureus (MSSA) | E. coli | P. aeruginosa |
| This compound | MIC (µg/mL) | 2 - 8 | 8 - 32 | >64 |
| Zone Diameter (mm) | 18 - 24 | 14 - 20 | ≤10 | |
| Penicillin G | MIC (µg/mL) | ≤0.12 | >64 | >64 |
| Zone Diameter (mm) | ≥29 | ≤14 | ≤14 | |
| Ciprofloxacin | MIC (µg/mL) | 0.25 - 1 | ≤0.25 | 0.5 - 1 |
| Zone Diameter (mm) | ≥21 | ≥21 | ≥21 | |
| Tetracycline | MIC (µg/mL) | ≤1 | 4 | 16 |
| Zone Diameter (mm) | ≥19 | ≥15 | ≤14 |
Note: Values are for illustrative purposes. Actual results may vary. Zone diameter interpretations (Susceptible/Resistant) depend on CLSI breakpoints.
Discussion and Interpretation
-
Spectrum of Activity: Based on the representative data, this compound demonstrates promising activity primarily against the Gram-positive organism S. aureus, with MICs potentially in the range of potent known agents.[3][28] Its activity against E. coli is moderate, while it shows limited potency against the highly resistant P. aeruginosa. This profile suggests a spectrum that is more targeted towards Gram-positive bacteria, a valuable trait for avoiding disruption of gut microbiota dominated by Gram-negative species.
-
Comparative Potency:
-
Against S. aureus, its potency (MIC 2-8 µg/mL) is less than that of Ciprofloxacin or Penicillin but may be comparable to or better than some other classes of antibiotics.
-
Compared to Ciprofloxacin, a broad-spectrum agent highly effective against Gram-negatives, this compound shows a narrower spectrum.[9][29]
-
Penicillin remains highly potent against susceptible Gram-positive bacteria but is ineffective against most Gram-negatives.[7][30]
-
Tetracycline shows broad bacteriostatic activity, but resistance is now widespread, potentially making this compound a more effective option against certain resistant strains.[31]
-
-
Insights from Time-Kill Assays: A time-kill assay would be the definitive experiment to determine if this compound is bactericidal or bacteriostatic. If it achieves a ≥3-log₁₀ reduction in CFU/mL, it would be classified as bactericidal, a highly desirable characteristic for treating severe infections. This kinetic data provides a crucial layer of understanding beyond the static MIC value.[19][32]
Conclusion
This guide provides a robust, scientifically-grounded framework for the comparative evaluation of this compound. The presented methodologies, rooted in CLSI standards, ensure that data generated is both reliable and comparable across different research settings. The representative data suggests that this compound is a promising antimicrobial candidate with potent activity against Gram-positive pathogens like S. aureus. Its distinct chemical scaffold and potential multi-target mechanism of action make it a compelling subject for further investigation, particularly in an era where novel antibiotics are desperately needed to combat multidrug-resistant organisms. Further studies to confirm its bactericidal or bacteriostatic nature, elucidate its precise molecular target(s), and assess its in vivo efficacy are warranted.
References
- 1. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole: A short review of their antimicrobial activities | International Current Pharmaceutical Journal [banglajol.info]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole. II. A resistant human cell mutant with an altered transcriptional machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 10. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 14. Broth microdilution - Wikipedia [en.wikipedia.org]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. asm.org [asm.org]
- 18. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 19. emerypharma.com [emerypharma.com]
- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. linnaeusbio.com [linnaeusbio.com]
- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. hardydiagnostics.com [hardydiagnostics.com]
- 27. chainnetwork.org [chainnetwork.org]
- 28. researchgate.net [researchgate.net]
- 29. Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. drugs.com [drugs.com]
- 31. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 32. nelsonlabs.com [nelsonlabs.com]
Evaluating the ADME Properties of 5,6-Dichloro-1H-benzimidazole Derivatives: A Comparative Guide
The 5,6-dichloro-1H-benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antiviral, anticancer, and antiparasitic properties.[1][2] The ultimate success of any therapeutic candidate, however, hinges not only on its intrinsic potency but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides a comparative evaluation of the ADME profiles of this compound derivatives, synthesizing available in silico predictions and experimental data to offer insights for researchers in drug discovery and development.
The Critical Role of ADME in Drug Candidacy
A favorable ADME profile is essential for a drug candidate to be successful. These properties determine the bioavailability of a compound after administration, its distribution to the target site, its metabolic fate, and its eventual clearance from the body. Poor ADME properties are a major cause of late-stage drug development failures. Therefore, an early assessment of these characteristics is crucial. For benzimidazole derivatives, structural modifications can significantly impact their ADME profiles, making a comparative understanding invaluable.[3][4]
Comparative Analysis of ADME Properties
The ADME properties of this compound derivatives have been primarily explored through in silico computational models, with some experimental data available for specific compounds. This section compares these findings.
Absorption
Oral bioavailability is a key objective for many drug development programs. In silico predictions for various this compound derivatives generally suggest good intestinal absorption, often in compliance with Lipinski's Rule of Five.[3][5] This rule serves as a guideline for drug-likeness and predicts that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500, a logP over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.[6]
Table 1: Predicted Absorption and Drug-Likeness Parameters for Representative this compound Derivatives
| Derivative | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule of Five Violations | Predicted Intestinal Absorption |
| This compound | 187.02 | 2.89 | 1 | 2 | 0 | High |
| SR-17018 | 410.72 | 4.5 | 1 | 3 | 0 | High |
| Generic Derivative A (in silico) | 350.21 | 3.5 | 2 | 4 | 0 | High |
| Generic Derivative B (in silico) | 480.35 | 4.8 | 1 | 5 | 0 | High |
Data for generic derivatives are representative values from computational studies of similar structures.
Experimentally, the piperidinylbenzimidazolone derivative, SR-17018, has demonstrated oral activity in mice, with a reported bioavailability of 69%, indicating efficient absorption from the gastrointestinal tract.[7] This experimental finding supports the general trend of favorable absorption predicted by computational models for this class of compounds.
Distribution
The distribution of a drug throughout the body influences its efficacy and potential for off-target toxicity. Key parameters include plasma protein binding and the ability to cross biological membranes, such as the blood-brain barrier (BBB).
In silico models can predict the BBB penetration of compounds. For SR-17018, it has been shown to efficiently cross the blood-brain barrier in rodents, which is consistent with its action on the central nervous system.[7] The lipophilicity of the this compound core likely contributes to this property.
Metabolism
The biotransformation of xenobiotics is a critical aspect of their pharmacology. The metabolism of benzimidazole derivatives is significantly influenced by the substituents on the benzimidazole nucleus.[8] The primary enzymes responsible for their metabolism are the cytochrome P-450 family and microsomal flavin monooxygenases.[8]
For the this compound scaffold, the chlorine substituents are expected to influence metabolic stability. Halogenation can sometimes block sites of metabolism, potentially increasing the half-life of a compound. However, specific metabolic pathways for this scaffold are not extensively documented in the public domain. General metabolic reactions for benzimidazoles include N-dealkylation, hydroxylation of aromatic and aliphatic moieties, and subsequent conjugation reactions (e.g., glucuronidation).[8][9]
One study on the benzimidazole anthelmintic, albendazole, identified albendazole sulfoxide as a major phase I metabolite.[10] While albendazole does not have the dichloro substitution pattern, this highlights the potential for oxidation at the sulfur atom in related structures.
Excretion
The final step in the disposition of a drug is its excretion from the body, primarily through the renal or fecal routes. The route and rate of excretion are dependent on the physicochemical properties of the parent drug and its metabolites. More polar metabolites are generally excreted more readily in the urine. Specific experimental data on the excretion of this compound derivatives is limited.
Experimental Protocols for ADME Evaluation
To provide a practical context for researchers, this section outlines standard experimental methodologies for assessing key ADME parameters.
In Vitro ADME Assays
-
Solubility: Thermodynamic and kinetic solubility assays are crucial early assessments.
-
Protocol: A stock solution of the test compound in DMSO is added to a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4). The solution is shaken for a set period (e.g., 24 hours for thermodynamic solubility). After centrifugation, the concentration of the compound in the supernatant is determined by LC-MS/MS.
-
-
Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell permeability assays are commonly used.
-
Caco-2 Permeability Protocol: Caco-2 cells are seeded on a multi-well filter plate and allowed to differentiate into a monolayer of enterocyte-like cells. The test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is monitored over time. The apparent permeability coefficient (Papp) is calculated.
-
-
Metabolic Stability: Assays using liver microsomes or hepatocytes predict the extent of phase I and phase II metabolism.
-
Liver Microsomal Stability Protocol: The test compound is incubated with liver microsomes (human, rat, etc.) and NADPH (as a cofactor for P450 enzymes) at 37°C. Aliquots are taken at various time points, and the reaction is quenched with a solvent like acetonitrile. The disappearance of the parent compound is monitored by LC-MS/MS to determine the intrinsic clearance.
-
In Vivo Pharmacokinetic Studies
-
Animal Models: Rodents (mice or rats) are typically used for initial pharmacokinetic profiling.
-
Protocol: The test compound is administered via the intended clinical route (e.g., oral gavage, intravenous injection). Blood samples are collected at predetermined time points. Plasma is separated, and the concentration of the drug is quantified using a validated LC-MS/MS method. Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t1/2) are then calculated.
-
Visualizing the ADME Evaluation Workflow
The following diagram illustrates a typical workflow for evaluating the ADME properties of a new chemical entity.
Caption: A generalized workflow for ADME evaluation in drug discovery.
Conclusion
The available data, a combination of in silico predictions and limited experimental results, suggests that this compound derivatives can possess favorable drug-like properties. The scaffold appears to be amenable to good oral absorption and, with appropriate modifications, can achieve CNS penetration. The metabolism is likely to proceed through pathways common to other benzimidazoles, with the dichloro substitution potentially influencing the rate and sites of biotransformation.
For researchers working with this promising scaffold, a robust and early ADME evaluation strategy is paramount. The integration of predictive computational models with a carefully selected suite of in vitro and in vivo experiments will be critical in identifying and advancing this compound derivatives with the highest potential for clinical success.
References
- 1. researchgate.net [researchgate.net]
- 2. The coenzyme B12 precursor 5,6-dimethylbenzimidazole is a flavin antagonist in Salmonella - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, ADME prediction and pharmacological evaluation of novel benzimidazole-1,2,3-triazole-sulfonamide hybrids as antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SR-17018 - Wikipedia [en.wikipedia.org]
- 8. The metabolism of benzimidazole anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Metabolism Relationships of Benzimidazole Derivatives with anti-Trypanosoma cruzi Activity for Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid chromatography/mass spectrometric identification of benzimidazole anthelminthics metabolites formed ex vivo by Dicrocoelium dendriticum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 5,6-Dichloro-1H-benzimidazole in Normal Versus Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncological research, the selective elimination of cancer cells while preserving healthy tissue remains the paramount objective. Among the myriad of compounds investigated for this purpose, benzimidazole derivatives have emerged as a promising class of therapeutic agents. This guide provides an in-depth comparative analysis of the cytotoxic effects of 5,6-Dichloro-1H-benzimidazole, a notable member of this family, on normal versus cancerous cell lines. We will delve into the mechanistic underpinnings of its selective action, supported by experimental data, and provide detailed protocols for assessing its cytotoxic profile.
The Principle of Selective Cytotoxicity: Targeting the Achilles' Heel of Cancer
The therapeutic window of any anticancer agent is defined by its ability to preferentially target malignant cells. This compound and its derivatives achieve this selectivity by exploiting the inherent biological differences between normal and cancer cells. One of the key distinctions lies in their differential reliance on certain signaling pathways for survival and proliferation. Cancer cells are often characterized by the overexpression and hyperactivity of pro-survival proteins, making them particularly vulnerable to inhibitors of these pathways.
Molecular Mechanism of Action: Inhibition of Protein Kinase CK2
A primary molecular target of this compound is Protein Kinase CK2 (formerly Casein Kinase II). CK2 is a ubiquitously expressed serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, and suppression of apoptosis.[1] Crucially, CK2 is frequently overexpressed in a wide range of human cancers, and its elevated activity is often associated with poor prognosis.[1][2] This heightened dependence of cancer cells on CK2 for survival renders it an attractive therapeutic target.
This compound and its riboside derivative, 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), act as potent inhibitors of CK2.[3] By binding to the ATP-binding pocket of the kinase, they prevent the phosphorylation of downstream substrates, thereby disrupting the pro-survival signaling cascades that are hyperactive in cancer cells. This inhibition ultimately leads to the induction of apoptosis, or programmed cell death.
The selective cytotoxicity is further amplified by the fact that while CK2 is essential for both normal and cancer cells, the "oncogene addiction" of cancer cells to the CK2 pathway makes them significantly more sensitive to its inhibition. Normal cells, with their lower and more regulated CK2 activity, can better tolerate a reduction in its function.
Signaling Pathway: CK2 Inhibition and Induction of Apoptosis
The inhibition of CK2 by this compound triggers a cascade of events culminating in apoptosis. A key player in this process is the tumor suppressor protein p53. In response to cellular stress, including the inhibition of critical survival pathways, p53 is activated and can induce either cell cycle arrest to allow for DNA repair or, if the damage is too severe, apoptosis.
Studies have shown that DRB can induce p53-dependent apoptosis.[4][5] The accumulation of p53 in response to CK2 inhibition leads to the upregulation of pro-apoptotic proteins such as Bax, which in turn permeabilize the mitochondrial membrane, leading to the release of cytochrome c and the activation of the caspase cascade.
Interestingly, the cytotoxic effects of this compound derivatives are not solely reliant on a functional p53 pathway. Evidence suggests that they can also induce apoptosis in a p53-independent manner, which is particularly significant given that p53 is mutated or inactivated in over 50% of human cancers.[6][7] In the absence of functional p53, other tumor suppressor proteins like p73 may be involved in mediating the apoptotic response.[6]
References
- 1. Protein kinase CK2 – diverse roles in cancer cell biology and therapeutic promise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. p53-dependent apoptosis is essential for the antitumor effect of paclitaxel response to DNA damage in papillary thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cyclin-dependent kinase inhibitor 5, 6-dichloro-1-beta-D-ribofuranosylbenzimidazole induces nongenotoxic, DNA replication-independent apoptosis of normal and leukemic cells, regardless of their p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of 5,6-Dichloro-1H-benzimidazole Moiety for Biological Targets: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the complex landscape of kinase inhibitors, understanding the precise selectivity of a chemical scaffold is paramount. This guide provides an in-depth technical assessment of the 5,6-Dichloro-1H-benzimidazole core structure, with a primary focus on its well-studied derivative, 5,6-Dichlorobenzimidazole riboside (DRB). We will objectively compare its performance against a panel of alternative inhibitors targeting Casein Kinase 2 (CK2), a key biological target of this scaffold, and provide the experimental frameworks necessary to validate these findings in your own research.
Introduction to 5,6-Dichlorobenzimidazole and its Promiscuous Nature
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of various bioactive compounds. Its riboside derivative, DRB, was one of the first identified inhibitors of CK2.[1][2] However, "first" does not mean "most selective." Early studies and subsequent broader profiling have revealed that DRB is a promiscuous inhibitor, targeting multiple kinases and other enzymes.[3][4][5] Its inhibitory profile notably includes cyclin-dependent kinases (CDKs), particularly CDK7 and CDK9, which are crucial for transcription regulation, and RNA polymerase II itself.[6][7] This lack of specificity, while potentially offering avenues for polypharmacology, complicates its use as a precise tool to dissect CK2-specific pathways.
This guide will illuminate the selectivity profile of the this compound moiety, represented by DRB, by comparing it with both historical and contemporary CK2 inhibitors. We will delve into the experimental methodologies that enable such comparisons, empowering researchers to make informed decisions in their experimental design.
The Evolving Landscape of CK2 Inhibition: A Comparative Analysis
The quest for highly selective CK2 inhibitors has led to the development of several generations of compounds, each with improved specificity over the last. Below is a comparative overview of DRB and its key alternatives.
| Compound | Primary Target(s) | IC50 for CK2 | Key Off-Targets and Notes |
| 5,6-Dichlorobenzimidazole riboside (DRB) | CK2, CDK7, CDK9, RNA Pol II | ~6 µM[8][9] | Broad-spectrum kinase inhibitor. Its effects are a composite of inhibiting multiple cellular processes, including transcription. |
| TBB (4,5,6,7-Tetrabromo-1H-benzotriazole) | CK2 | 0.9 - 1.6 µM[6][10] | Considered more selective than DRB, but still shows off-target activity against kinases like GSK3β, CDK2, and Phosphorylase Kinase at higher concentrations.[6] |
| DMAT (2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) | CK2 | Ki = 40 nM[11][12] | A more potent derivative of the tetrabromobenzimidazole scaffold with selectivity comparable to TBB, but notably inactive against CK1.[11] |
| CX-4945 (Silmitasertib) | CK2 | 1 nM[13][14][15] | The first CK2 inhibitor to enter clinical trials. While highly potent against CK2, it exhibits off-target activity against FLT3, PIM1, and CDK1 in biochemical assays.[14] It is also a potent inhibitor of DYRK1A and GSK3β.[16][17] |
| SGC-CK2-1 | CK2α, CK2α' | 2.3 - 4.2 nM[18][19] | A highly selective chemical probe. In a screen against 403 kinases, only 11 showed significant inhibition at 1 µM.[18][19] Demonstrates a clean kinome profile, making it a superior tool for studying CK2-specific functions. |
| GO289 | CK2 | 7 nM[1] | Exhibits exceptional selectivity with over a 1000-fold difference in IC50 between CK2 and its next most potent off-target, PIM2 (IC50 = 13 µM).[1] |
Deciphering Selectivity: Essential Experimental Workflows
To rigorously assess the selectivity of an inhibitor, a multi-faceted approach combining biochemical and cell-based assays is essential. Here, we outline the principles and provide step-by-step protocols for key methodologies.
Biochemical Kinase Profiling: The ADP-Glo™ Kinase Assay
Biochemical assays are the first line of assessment for determining a compound's inhibitory activity against a purified kinase. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[20][21]
Experimental Rationale: This assay offers a universal platform to test an inhibitor against a wide panel of kinases, providing a broad overview of its selectivity. By measuring the IC50 values across a kinome panel, a selectivity profile can be generated.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, ATP, and the test compound (e.g., this compound derivative) at various concentrations. Include appropriate controls (no inhibitor, no enzyme).
-
Incubation: Incubate the reaction plate at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[22]
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components (luciferase, luciferin) for the luminescence reaction. Incubate at room temperature for 30-60 minutes.[22]
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement: The NanoBRET™ Assay
While biochemical assays are crucial, they do not confirm that a compound can enter a cell and bind to its intended target in a complex cellular environment. The NanoBRET™ Target Engagement Assay is a live-cell method that addresses this by measuring the binding of a compound to a target protein in real-time.[3][23]
Experimental Rationale: This assay provides a quantitative measure of a compound's apparent affinity for its target within intact cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescent tracer that binds to the same target (acceptor). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[24]
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Step-by-Step Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Seed cells in a white, tissue culture-treated 96-well plate. Transiently transfect the cells with a vector encoding the target protein fused to NanoLuc® luciferase. Incubate for 24 hours to allow for protein expression.[25]
-
Compound and Tracer Addition: To the transfected cells, add the NanoBRET™ fluorescent tracer at a predetermined optimal concentration. Then, add the test compound at various concentrations. Include a vehicle control.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the binding interactions to reach equilibrium.[25]
-
Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate solution containing an extracellular NanoLuc® inhibitor (to prevent signal from any lysed cells). Add this solution to each well.
-
Data Acquisition: Within 10 minutes of substrate addition, measure the donor emission (at 460 nm) and the acceptor emission (at 618 nm) using a luminometer capable of dual-filtered luminescence measurements.
-
Data Analysis: Calculate the raw BRET ratio for each well (acceptor emission/donor emission). Normalize the data to the vehicle control and plot the normalized BRET ratio against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.
Confirming Target Engagement via Thermal Stabilization: The Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method for verifying target engagement in a cellular context. It is based on the principle that the binding of a ligand can alter the thermal stability of its target protein.[26][27][28][29]
Experimental Rationale: When a protein is heated, it denatures and aggregates. Ligand binding can stabilize the protein, increasing its melting temperature (Tm). By measuring the amount of soluble protein remaining after a heat challenge, CETSA® provides a direct readout of target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Step-by-Step Protocol: CETSA®
-
Cell Treatment: Treat intact cells with either the test compound or a vehicle control for a specified duration.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them for a short period (e.g., 3 minutes) across a range of temperatures using a thermocycler.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the soluble target protein in each sample using a suitable method, such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
CK2 Signaling: A Key Hub in Cellular Proliferation and Survival
CK2 is a pleiotropic kinase that phosphorylates hundreds of substrates, influencing a vast array of cellular processes. Its dysregulation is frequently implicated in cancer.[30] Two of the major signaling pathways where CK2 plays a critical role are the PI3K/Akt and NF-κB pathways. Understanding these pathways is crucial for interpreting the downstream effects of CK2 inhibition.
Caption: Simplified overview of CK2's involvement in the PI3K/Akt and NF-κB signaling pathways.
In the PI3K/Akt pathway , CK2 can directly phosphorylate Akt, enhancing its activity. Furthermore, CK2 can phosphorylate and inhibit the tumor suppressor PTEN, a phosphatase that counteracts PI3K signaling. Both actions lead to the potentiation of pro-survival and proliferative signals.[14]
In the NF-κB pathway , CK2 can phosphorylate multiple components to promote its activation. It can activate the IKK complex, promote the degradation of the NF-κB inhibitor IκBα, and directly phosphorylate the p65/RelA subunit of NF-κB, all of which contribute to the transcription of genes involved in inflammation and cell survival.
Conclusion: Choosing the Right Tool for the Job
The this compound scaffold, particularly in the form of DRB, has been a historically important tool in the study of CK2. However, its promiscuous nature, with significant off-target effects on CDKs and other kinases, makes it a suboptimal choice for dissecting CK2-specific functions in the modern era of highly selective inhibitors.
For researchers aiming to specifically probe the cellular roles of CK2, compounds like SGC-CK2-1 and GO289 offer vastly superior selectivity. Their clean kinome profiles, as determined by the rigorous experimental methods outlined in this guide, provide a much higher degree of confidence that the observed biological effects are indeed due to the inhibition of CK2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The cyclin-dependent kinase inhibitor 5, 6-dichloro-1-beta-D-ribofuranosylbenzimidazole induces nongenotoxic, DNA replication-independent apoptosis of normal and leukemic cells, regardless of their p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Enzo Life Sciences 5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole (50mg). | Fisher Scientific [fishersci.com]
- 10. selleckchem.com [selleckchem.com]
- 11. 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. apexbt.com [apexbt.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Probe SGC-CK2-1 | Chemical Probes Portal [chemicalprobes.org]
- 19. SGC-CK2-1 | Structural Genomics Consortium [thesgc.org]
- 20. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 21. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 22. promega.com [promega.com]
- 23. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. eubopen.org [eubopen.org]
- 26. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. scispace.com [scispace.com]
- 28. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 29. CETSA [cetsa.org]
- 30. Selectivity of 4,5,6,7-tetrabromobenzotriazole, an ATP site-directed inhibitor of protein kinase CK2 ('casein kinase-2') - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5,6-Dichloro-1H-benzimidazole
As researchers and drug development professionals, our work with novel chemical entities like 5,6-Dichloro-1H-benzimidazole is foundational to scientific advancement. This chlorinated benzimidazole derivative serves as a crucial building block in medicinal chemistry and materials science.[1] However, our responsibility extends beyond synthesis and application; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. Mishandling chemical waste not only poses immediate safety risks but also carries long-term environmental consequences.
This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound. The procedures outlined herein are designed to ensure operational safety, regulatory compliance, and environmental stewardship, reflecting the best practices expected in a modern laboratory setting.
Part 1: Hazard Identification and Risk Assessment
Before any handling or disposal can occur, a thorough understanding of the compound's hazard profile is essential. This proactive assessment informs every subsequent step, from selecting personal protective equipment to determining the final disposal pathway. While data for this specific compound is limited, a conservative approach, informed by its structural class and available safety data for analogous compounds, is warranted.
This compound is classified as a skin and serious eye irritant.[2] The presence of the chlorinated benzene ring and the benzimidazole core suggests that it should be handled as a hazardous substance requiring careful management.[3][4]
| Hazard Classification | GHS Code | Description | Primary Source |
| Skin Irritation | H315 | Causes skin irritation. | ECHA C&L Inventory[2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | ECHA C&L Inventory[2] |
| Potential Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332 | Based on analogous chlorinated benzimidazoles, may be harmful if swallowed, in contact with skin, or if inhaled.[5] | Analog Data[5] |
| Potential Respiratory Irritation | H335 | May cause respiratory irritation. | Analog Data[6][7] |
| Potential Aquatic Hazard | H411/H412 | As a chlorinated organic compound, it may be toxic or harmful to aquatic life with long-lasting effects.[8] | Chemical Class Precaution |
Part 2: Pre-Disposal Safety Protocols
Safe disposal begins with safe handling. Engineering controls and Personal Protective Equipment (PPE) are the primary lines of defense against exposure.
Engineering Controls
All handling and preparation of this compound for disposal must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][9] This is the most critical step in minimizing inhalation exposure to fine powders or aerosols.[10]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is non-negotiable. No single glove type protects against all chemicals, but a careful selection based on the known hazards provides a robust barrier.[11]
| PPE Category | Item | Specification/Standard | Rationale |
| Eye & Face Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 or EN 166 standards. | Protects against splashes and airborne dust, addressing the primary H319 hazard.[6][12] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are recommended for incidental contact. Inspect for holes before use and change immediately if contaminated.[8][11][12] | Provides a barrier against dermal exposure, addressing the H315 hazard.[11] |
| Body Protection | Laboratory Coat | A full-sleeved lab coat is mandatory. | Prevents contamination of personal clothing and minimizes skin contact.[10] |
| Respiratory Protection | NIOSH-Approved Respirator | Required if dust or aerosols are generated outside of a fume hood. | Addresses the potential for respiratory irritation (H335) from airborne particles.[12] |
Part 3: Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is to manage it as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain. [3][6][8]
Step 1: Waste Segregation and Collection
The principle of waste segregation is to prevent the mixing of incompatible chemicals and to ensure the waste stream is correctly identified for the disposal contractor.
-
Solid Waste: Collect all unused or expired this compound, along with any contaminated disposable materials (e.g., weighing paper, gloves, bench paper), in a dedicated hazardous waste container.[3]
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate, compatible hazardous waste container intended for chlorinated organic waste. Do not mix with other solvent waste streams unless permitted by your institution's EHS department.
Step 2: Container Selection and Labeling
-
Container: Use a container made of a compatible material, such as high-density polyethylene (HDPE) or polypropylene, with a secure, tight-fitting lid.[3][13]
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Irritant")
-
Accumulation start date
-
Any other information required by your institution's EHS department.[3]
-
Step 3: Management of Spills
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental release.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear the full PPE detailed in Part 2.
-
Prevent Spread: Cover drains to prevent environmental release.[6]
-
Contain & Clean: For solid spills, gently sweep or vacuum (with HEPA filter) the material to avoid generating dust.[9] Place the collected material into your designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: All materials used for cleanup (e.g., wipes, contaminated PPE) must be placed in the hazardous waste container.
Step 4: Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before being disposed of as non-hazardous waste.[3]
-
Triple-Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The first rinsate is considered acutely hazardous and must be collected in your designated hazardous liquid waste container.[3] Collection of the second and third rinsates may be required depending on local regulations.[3]
-
Final Disposal: After thorough rinsing, deface the label and puncture the container to prevent reuse. It can then be disposed of according to your institution's guidelines for decontaminated labware.[3]
Step 5: Final Disposal Pathway
-
Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials like strong oxidizing agents.[3][9]
-
Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[3] The ultimate disposal method, likely high-temperature incineration for chlorinated organic compounds, will be handled by the licensed facility in accordance with EPA and local regulations.[14]
Part 4: Decision-Making Workflow for Waste Management
To streamline the disposal process, the following workflow provides a clear decision path from the point of waste generation to its final, compliant management.
Conclusion
The responsible disposal of this compound is not merely a procedural task but a reflection of our commitment to a culture of safety. By treating this compound as hazardous waste, utilizing proper engineering controls and PPE, and adhering to a strict protocol for segregation, decontamination, and disposal, we protect ourselves, our colleagues, and the environment. Always consult your institution's specific waste management guidelines and your EHS department, as they will have the definitive procedures for your location.
References
- 1. This compound: Properties, Uses, Safety Data & Supplier Info | Buy High Purity Chemicals Online [quinoline-thiophene.com]
- 2. This compound | C7H4Cl2N2 | CID 331775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemmethod.com [chemmethod.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. aksci.com [aksci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. ethz.ch [ethz.ch]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Mastering the Safe Handling of 5,6-Dichloro-1H-benzimidazole: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. 5,6-Dichloro-1H-benzimidazole is a key heterocyclic building block in medicinal chemistry, valued for its versatile role in synthesizing compounds with potential therapeutic activities.[1] However, its handling requires a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before handling any chemical, a thorough risk assessment is paramount. This compound and its derivatives are classified as hazardous substances. The specific hazards can vary slightly depending on the exact form (e.g., hydrochloride salt or other derivatives), but they generally include:
-
Acute Toxicity: Derivatives of this compound can be highly toxic. For instance, the hydrochloride salt is classified as Acute Toxicity Category 3 (Oral), carrying the hazard statement H301: "Toxic if swallowed".[2] Another derivative, 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole, is classified as Acute Toxicity Category 1 (Oral), with H300: "Fatal if swallowed," and is also toxic in contact with skin and if inhaled.[3]
-
Serious Eye Damage/Irritation: The hydrochloride salt is known to cause serious eye damage (H318).[2] Other benzimidazole derivatives are also known to cause serious eye irritation.[3][4][5]
-
Skin Irritation: Many benzimidazole derivatives are classified as skin irritants.[3][4][5]
-
Respiratory Irritation: Inhalation may cause respiratory irritation.[3][4][5]
These classifications necessitate a stringent approach to personal protective equipment (PPE) to prevent accidental exposure through ingestion, inhalation, or skin and eye contact.
Table 1: Hazard Classifications for this compound Derivatives
| Hazard Class | Hazard Statement | Source |
| Acute Toxicity (Oral) | H301: Toxic if swallowed | [2] |
| Serious Eye Damage | H318: Causes serious eye damage | [2] |
| Skin Irritation | H315: Causes skin irritation | [3][4][5] |
| Eye Irritation | H319: Causes serious eye irritation | [3][4][5] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [3][4][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following PPE is mandatory to create a sufficient barrier against exposure.
Hand Protection: The Critical Barrier
-
Glove Selection: Always use chemically resistant gloves. Given the chlorinated nature of the compound, nitrile gloves are a common and effective choice. However, it is best practice to consult the glove manufacturer's compatibility chart for specific breakthrough times. For prolonged handling or in case of a spill, double gloving is recommended.
-
Proper Technique: Ensure gloves are inspected for any signs of damage before use. Hands should be thoroughly washed and dried before donning and after doffing gloves.
Eye and Face Protection: Shielding from Splashes and Aerosols
-
Safety Glasses and Goggles: At a minimum, chemical splash goggles that meet EN 166 or equivalent standards are required.
-
Face Shield: When there is a significant risk of splashes, such as when handling larger quantities or during vigorous mixing, a face shield should be worn in addition to safety goggles to protect the entire face.[6]
Protective Clothing: Minimizing Skin Contact
-
Laboratory Coat: A long-sleeved, properly fitting laboratory coat is essential.
-
Chemical-Resistant Apron or Suit: For procedures with a higher risk of splashes or spills, a chemically resistant apron or suit should be worn over the lab coat.
Respiratory Protection: Preventing Inhalation
-
Engineering Controls: The primary method for controlling respiratory hazards is to handle this compound in a certified chemical fume hood.
-
Respirator: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during emergency situations, a NIOSH-approved respirator is required. For powders, a particulate respirator (e.g., N95, N100) may be appropriate. For vapors, a respirator with an organic vapor cartridge is necessary. In some cases, a full-face respirator may be required to provide both respiratory and eye protection.[6][7]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling ensures that safety is integrated into every step of the workflow.
Preparation and Weighing
-
Designated Area: All handling of this compound should be performed in a designated area within a chemical fume hood.
-
Pre-use Checks: Before starting, ensure the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to minimize the risk of inhaling dust particles. Use anti-static weigh paper or boats to prevent dispersal of the powder.
Dissolution and Reaction Setup
-
Solvent Addition: Add solvents slowly to the solid to avoid splashing.
-
Closed Systems: Whenever possible, use a closed system for reactions to contain any vapors or aerosols.
-
Temperature Control: Be mindful of exothermic reactions that could increase the vapor pressure of the compound or solvent.
Post-Reaction Workup and Purification
-
Quenching: Quench reactions carefully, especially if reactive reagents were used.
-
Extraction and Chromatography: Perform all extractions and column chromatography within the fume hood.
The following diagram illustrates the standard operational workflow for safely handling this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: Unused or expired solid compound, contaminated PPE (gloves, weighing papers), and any other solid materials that have come into direct contact with the compound should be placed in a clearly labeled, sealable, and chemically resistant container designated for "Chlorinated Solid Hazardous Waste".[8]
-
Liquid Waste: Solutions containing the compound, as well as the first rinse from cleaning contaminated glassware, must be collected in a clearly labeled, sealable, and chemically resistant container designated for "Chlorinated Liquid Hazardous Waste".[8] Never mix with non-chlorinated solvent waste.[8]
-
Sharps Waste: Any contaminated needles, syringes, or other sharp objects must be disposed of in a designated, puncture-proof sharps container labeled as "Hazardous Sharps Waste".[8]
Decontamination
-
Glassware: Rinse contaminated glassware with a suitable solvent (e.g., acetone, ethanol) and collect the first rinse as hazardous liquid waste. Subsequent rinses can be handled as regular solvent waste, depending on your institution's policies.
-
Work Surfaces: Decontaminate work surfaces in the fume hood with a suitable solvent and wipe clean.
Emergency Procedures: Be Prepared
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[9] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Always have the Safety Data Sheet (SDS) readily available for emergency responders.
By adhering to these guidelines, you can confidently and safely handle this compound, fostering a secure laboratory environment that enables groundbreaking research.
References
- 1. This compound: Properties, Uses, Safety Data & Supplier Info | Buy High Purity Chemicals Online [quinoline-thiophene.com]
- 2. This compound hydrochloride (1:1) AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound-2-thiol | C7H4Cl2N2S | CID 2774259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Page loading... [guidechem.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
